molecular formula C35H56N7O18P3S B15549002 3-Hydroxy-OPC4-CoA

3-Hydroxy-OPC4-CoA

Katalognummer: B15549002
Molekulargewicht: 987.8 g/mol
InChI-Schlüssel: YYUZYSVPFVOYLB-QXQVKYSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

OPC4-CoA is an organic molecule.

Eigenschaften

Molekularformel

C35H56N7O18P3S

Molekulargewicht

987.8 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate

InChI

InChI=1S/C35H56N7O18P3S/c1-4-5-6-9-22-21(11-12-23(22)43)8-7-10-26(45)64-16-15-37-25(44)13-14-38-33(48)30(47)35(2,3)18-57-63(54,55)60-62(52,53)56-17-24-29(59-61(49,50)51)28(46)34(58-24)42-20-41-27-31(36)39-19-40-32(27)42/h5-6,19-22,24,28-30,34,46-47H,4,7-18H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b6-5-/t21-,22-,24+,28+,29+,30?,34+/m0/s1

InChI-Schlüssel

YYUZYSVPFVOYLB-QXQVKYSUSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of 3-Hydroxy-OPC4-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoA, or 3-Hydroxy-OPC4-CoA, is a critical, transient intermediate in the peroxisomal β-oxidation pathway of fatty acids, most notably in the biosynthesis of the plant hormone jasmonic acid (JA). As a 3-hydroxyacyl coenzyme A derivative, it represents a key metabolic checkpoint. Understanding its formation, conversion, and the enzymes that regulate its turnover is essential for research in plant signaling, metabolic engineering, and the development of therapeutic agents targeting fatty acid metabolism. This guide provides a comprehensive technical overview of the biological role of this compound, detailing the enzymatic steps of its metabolism, presenting quantitative data from relevant studies, outlining detailed experimental protocols, and illustrating the associated biochemical pathways.

Introduction: Metabolic Context

This compound is primarily recognized for its role in the biosynthesis of jasmonic acid in plants, a lipid-derived hormone crucial for defense and development. The synthesis of JA from α-linolenic acid involves a series of enzymatic reactions, culminating in three cycles of peroxisomal β-oxidation to shorten the carboxylic acid side chain of its precursor, 12-oxo-phytodienoic acid (OPDA). This compound is the 3-hydroxyacyl-CoA intermediate of the second β-oxidation cycle.

Beyond its established role in jasmonate synthesis, this compound is also a hypothesized intermediate in the peroxisomal β-oxidation of other fatty acids, particularly those that are poor substrates for mitochondrial β-oxidation. The accurate quantification and study of this and other acyl-CoAs are vital for understanding metabolic regulation and identifying disease biomarkers.

Biochemical Pathway: Jasmonic Acid Biosynthesis

The final stages of jasmonic acid biosynthesis occur in the peroxisome, where OPC-8:0-CoA is converted to JA-CoA through three successive rounds of β-oxidation. This compound is formed and consumed during the second cycle.

The key enzymes involved in this process are:

  • Acyl-CoA Oxidase (ACX): Catalyzes the initial oxidation step, introducing a double bond. ACX1 is a key isoform in this pathway.

  • Multifunctional Protein (AIM1 in Arabidopsis thaliana): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The hydratase function converts the enoyl-CoA intermediate to 3-Hydroxy-OPC-CoA, and the dehydrogenase activity subsequently oxidizes it to 3-keto-OPC-CoA.

  • 3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final thiolytic cleavage. In Arabidopsis, KAT2 is the primary thiolase implicated in JA biosynthesis.

Jasmonate_Biosynthesis Acetyl_CoA1 Acetyl-CoA Keto_OPC6_CoA Keto_OPC6_CoA Keto_OPC6_CoA->Acetyl_CoA1 Acetyl_CoA2 Acetyl-CoA Keto_OPC4_CoA Keto_OPC4_CoA Keto_OPC4_CoA->Acetyl_CoA2

Quantitative Data

Direct quantitative data for this compound is not widely available due to its transient nature. However, hypothetical data based on expected results from genetic studies and actual data from related pathway intermediates illustrate the impact of enzymatic disruptions.

Table 1: Hypothetical Quantitative Analysis of this compound in Arabidopsis thaliana Mutants

This table summarizes hypothetical quantitative data from LC-MS/MS analysis of leaf tissue extracts from 14-day-old Arabidopsis thaliana seedlings, demonstrating the expected changes in this compound levels in knockout mutants of the jasmonate pathway.

GenotypeDescriptionThis compound Level (pmol/g FW) ± SDFold Change vs. Wild-Type
Wild-Type (WT) Col-0 ecotype, control line.15.2 ± 1.81.0
ocs1 T-DNA knockout mutant for OPC4-CoA Synthetase 1. This enzyme is hypothesized to catalyze the conversion of OPC4 to OPC4-CoA.1.1 ± 0.30.07
och1 CRISPR/Cas9 knockout mutant for OPC4-CoA 3-Hydroxylase 1. This enzyme is hypothesized to catalyze the hydroxylation of OPC4-CoA to this compound.1.3 ± 0.20.09
Table 2: Quantitative Comparison of Jasmonate Pathway Intermediates in Wild-Type and OPDA-deficient Rice Mutants

The following data, adapted from a study on salt stress in OPDA-deficient rice mutants, demonstrates how disruption of an early step in the jasmonate pathway significantly reduces the levels of downstream intermediates. Although not measuring this compound directly, it exemplifies the quantitative impact of genetic mutations on the pathway.

MetaboliteGenotypeTreatmentConcentration (ng/g FW) ± SE
12-oxo-phytodienoic acid (OPDA) Wild-TypeControl15.2 ± 2.1
Wild-TypeSalinity Stress45.7 ± 5.3
cpm2 (OPDA-deficient mutant)Control2.1 ± 0.4
cpm2 (OPDA-deficient mutant)Salinity Stress3.5 ± 0.6
Jasmonic Acid (JA) Wild-TypeControl8.3 ± 1.2
Wild-TypeSalinity Stress25.1 ± 3.4
cpm2 (OPDA-deficient mutant)Control2.5 ± 0.5
cpm2 (OPDA-deficient mutant)Salinity Stress4.1 ± 0.8
JA-isoleucine (JA-Ile) Wild-TypeControl1.2 ± 0.3
Wild

The Metabolic Crossroads of Jasmonate Biosynthesis: A Technical Guide to 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

3-Hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoA (3-Hydroxy-OPC4-CoA) is a pivotal, yet transient, intermediate in the biosynthesis of the plant hormone jasmonic acid (JA). This technical guide provides a comprehensive overview of the metabolic pathway of this compound, situated within the peroxisomal β-oxidation stage of jasmonate synthesis in Arabidopsis thaliana. We delve into the enzymatic conversions leading to its formation and subsequent metabolism, supported by available quantitative data and detailed experimental protocols for its analysis. This document aims to serve as a core resource for researchers investigating jasmonate signaling and for professionals exploring the modulation of this pathway for therapeutic or agricultural applications.

Introduction: The Jasmonate Pathway and the Central Role of β-Oxidation

Jasmonic acid is a lipid-derived hormone that is integral to plant defense mechanisms against pathogens and herbivores, and it also governs various aspects of plant development. The biosynthesis of JA is initiated in the chloroplast, where α-linolenic acid is converted to 12-oxo-phytodienoic acid (OPDA). Following its transport to the peroxisome, OPDA is reduced to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).

The final phase of JA synthesis involves the shortening of the octanoic acid side chain of OPC-8:0 to a carboxylic acid side chain through three successive cycles of peroxisomal β-oxidation. This compound emerges as a key intermediate during the second of these cycles. Its formation and immediate turnover are critical for the successful synthesis of JA. Disruptions in this segment of the pathway can lead to a significant reduction in JA levels, thereby compromising the plant's defense and developmental responses.

The Metabolic Pathway of this compound

The conversion of OPC-8:0 to jasmonoyl-CoA is catalyzed by a set of core enzymes that execute the classic steps of β-oxidation within the peroxisome.

Activation: The process begins with the activation of OPC-8:0 to its CoA ester, OPC-8:0-CoA, by OPC-8:0 CoA Ligase1 (OPCL1).

β-Oxidation Cycles: OPC-8:0-CoA then enters the β-oxidation spiral. Each cycle comprises four enzymatic reactions that shorten the acyl chain by two carbons. This compound is the 3-hydroxyacyl-CoA intermediate of the second cycle. The key enzymes involved are:

  • Acyl-CoA Oxidase (ACX): This enzyme catalyzes the first oxidation step. In Arabidopsis, ACX1 is primarily responsible for the majority of wound-induced JA production.

  • Multifunctional Protein (MFP): This protein possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. The Arabidopsis protein ABNORMAL INFLORESCENCE MERISTEM 1 (AIM1) is the essential MFP for JA biosynthesis. It first hydrates the double bond created by ACX and then catalyzes the second oxidation to form a 3-ketoacyl-CoA.[1]

  • 3-Ketoacyl-CoA Thiolase (KAT): This enzyme catalyzes the final thiolytic cleavage. In Arabidopsis, KAT2 is the primary thiolase implicated in JA biosynthesis.

The formation and turnover of this compound occur during the conversion of OPC-6-CoA to OPC-4-CoA.

Visualizing the Pathway

Jasmonate_Beta_Oxidation cluster_cycle2 Second β-Oxidation Cycle OPC-6-CoA OPC-6-CoA trans-2-Enoyl-OPC6-CoA trans-2-Enoyl-OPC6-CoA OPC-6-CoA->trans-2-Enoyl-OPC6-CoA ACX1 This compound This compound trans-2-Enoyl-OPC6-CoA->this compound AIM1 (Hydratase) 3-Keto-OPC4-CoA 3-Keto-OPC4-CoA This compound->3-Keto-OPC4-CoA AIM1 (Dehydrogenase) OPC-4-CoA OPC-4-CoA 3-Keto-OPC4-CoA->OPC-4-CoA KAT2 Acetyl-CoA Acetyl-CoA 3-Keto-OPC4-CoA->Acetyl-CoA KAT2

Formation and turnover of this compound.

Quantitative Data

While comprehensive quantitative data for every step of the jasmonate β-oxidation pathway is still an active area of research, the following tables summarize available kinetic data for the key enzymes and reported concentrations of jasmonate precursors in Arabidopsis thaliana.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)VmaxOrganism
AtACX1C14-CoA~5-Arabidopsis thaliana
AtACX2C18-CoA~5-Arabidopsis thaliana
Pig heart L-3-hydroxyacyl-CoA dehydrogenaseMedium-chain 3-hydroxyacyl-CoAs-Most active with medium-chain substratesSus scrofa
Pseudomonas sp. 3-Oxoadipyl-CoA thiolase3-Oxoadipyl-CoA150470 min-1 (kcat)Pseudomonas sp.

Note: Specific kinetic data for the enzymes with their exact substrates in the jasmonate pathway (e.g., ACX1 with OPC6-CoA) are not yet widely available.

Table 2: Metabolite Concentrations in Arabidopsis thaliana

MetaboliteTissueConditionConcentration (ng/g FW)
Jasmonic Acid (JA)LeavesBasal~30
Jasmonic Acid (JA)Leaves (cts1 mutant)Basal4.08 ± 2.35
Jasmonic Acid (JA)Leaves (cts2 mutant)Basal1.24 ± 0.89
12-oxo-phytodienoic acid (OPDA)LeavesBasalSimilar to wild-type
12-oxo-phytodienoic acid (OPDA)Leaves (cts2 mutant)BasalSignificantly increased

FW: Fresh Weight. The data for cts mutants highlights the impact of impaired peroxisomal import on jasmonate precursor levels.[2]

Experimental Protocols

Quantification of this compound and other Acyl-CoAs by LC-MS/MS

This protocol provides a robust method for the extraction and quantification of acyl-CoA esters from plant tissues.

4.1.1. Extraction

  • Harvest and Homogenize: Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Protein Precipitation: Resuspend the powder in 1 mL of an ice-cold extraction buffer (e.g., 10% (w/v) trichloroacetic acid or 2-propanol/50 mM KH2PO4 (2:1, v/v)). Add a known amount of an appropriate internal standard (e.g., a C17-CoA ester).

  • Incubation and Centrifugation: Incubate the homogenate on ice for 15 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE cartridge (e.g., Oasis MAX) with methanol (B129727) followed by water.

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with a weak wash solution (e.g., 2% TCA) followed by a stronger organic wash (e.g., methanol).

    • Elute the acyl-CoAs with a basic organic solvent (e.g., 50% acetonitrile (B52724) containing 0.1% ammonium (B1175870) hydroxide).

  • Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

  • Chromatography:

    • Column: Use a reversed-phase C18 column suitable for acyl-CoA analysis (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 15 mM ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 15 mM ammonium hydroxide.

    • Gradient: Develop a suitable gradient to separate the acyl-CoAs of interest.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Precursor Ion (Q1): The [M+H]+ ion of this compound.

      • Product Ion (Q3): A characteristic fragment ion, often corresponding to the CoA moiety or a specific loss from the acyl chain. These transitions need to be optimized using a synthesized standard.

  • Quantification: Generate a standard curve using synthesized this compound of known concentrations. Quantify the endogenous levels by comparing the peak area ratios of the analyte to the internal standard against the standard curve.[3][4][5][6]

LCMS_Workflow cluster_extraction Sample Extraction cluster_analysis Analysis A Plant Tissue Homogenization B Protein Precipitation A->B C Centrifugation B->C D Solid-Phase Extraction (SPE) C->D E Elution D->E F Dry & Reconstitute E->F G LC-MS/MS Analysis (MRM) F->G H Data Processing & Quantification G->H

Workflow for LC-MS/MS-based quantification.
Enzyme Assays

4.2.1. 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay (Component of AIM1)

This spectrophotometric assay measures the oxidation of the 3-hydroxyacyl-CoA substrate.[7][8][9][10][11]

  • Principle: The NAD+-dependent oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA is monitored by the increase in absorbance at 340 nm due to the formation of NADH.

  • Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.3.

    • NAD+ Stock Solution: 10 mM in assay buffer.

    • Substrate: this compound (or a suitable analog like 3-hydroxybutyryl-CoA).

    • Enzyme: Purified AIM1 or a crude plant protein extract.

  • Procedure:

    • In a cuvette, combine the assay buffer, NAD+, and substrate.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme solution.

    • Immediately monitor the increase in absorbance at 340 nm.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

4.2.2. 3-Ketoacyl-CoA Thiolase (KAT) Activity Assay

This assay measures the thiolytic cleavage of the 3-ketoacyl-CoA substrate.[12][13]

  • Principle: The cleavage of the 3-ketoacyl-CoA in the presence of Coenzyme A (CoA) results in the formation of a new acyl-CoA and acetyl-CoA. The consumption of free CoA can be monitored in a coupled reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of CoA to produce a colored product that absorbs at 412 nm.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.1.

    • Substrate: 3-Keto-OPC4-CoA (or a suitable analog like acetoacetyl-CoA).

    • Coenzyme A (CoA).

    • DTNB.

    • Enzyme: Purified KAT2 or a crude plant protein extract.

  • Procedure:

    • In a cuvette, combine the assay buffer, substrate, CoA, and DTNB.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme solution.

    • Immediately monitor the increase in absorbance at 412 nm.

    • Calculate the enzyme activity using the molar extinction coefficient of the DTNB-CoA adduct.

Conclusion

This compound is a critical, albeit transient, intermediate in the peroxisomal β-oxidation pathway that finalizes jasmonic acid biosynthesis in Arabidopsis thaliana. Its formation by the hydratase activity of the multifunctional protein AIM1 and its subsequent oxidation by the same enzyme's dehydrogenase activity are key checkpoints in the pathway. The methodologies and data presented in this guide provide a foundation for researchers to further investigate the dynamics of this important metabolic intermediate and its role in the broader context of plant signaling and defense. Continued research, particularly in obtaining more precise quantitative data on enzyme kinetics and in vivo metabolite concentrations, will be crucial for a complete understanding of the regulation of jasmonate biosynthesis.

References

Navigating the Synthesis of 3-Hydroxyacyl-CoA Thioesters in Prokaryotes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The biosynthesis of 3-hydroxyacyl-CoA thioesters is a critical juncture in various prokaryotic metabolic pathways, ranging from the degradation of complex lipids to the synthesis of valuable bioplastics and platform chemicals. While the specific molecule "3-Hydroxy-OPC4-CoA" is not found in standard metabolic nomenclature, it likely refers to a hydroxylated intermediate within the catabolism of sterols, such as cholesterol. This guide provides a comprehensive overview of two pertinent and well-documented prokaryotic pathways that generate 3-hydroxyacyl-CoA structures: the cholesterol side-chain degradation pathway in Mycobacterium tuberculosis and the engineered biosynthesis of 3-hydroxypropionyl-CoA.

Part 1: The Cholesterol Side-Chain Degradation Pathway in Mycobacterium tuberculosis

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has the remarkable ability to utilize host-derived cholesterol as a carbon and energy source, a process crucial for its pathogenesis and persistence during infection[1][2][3]. The degradation of the cholesterol side chain proceeds via a modified β-oxidation pathway, generating hydroxylated acyl-CoA intermediates that are structurally related to the queried compound.

The catabolism of the C17 propionyl side chain of cholesterol-derived intermediates like 3-oxo-4-pregnene-20-carboxyl-CoA (3-OPC-CoA) involves a sequence of enzymatic reactions catalyzed by proteins encoded within the intracellular growth (igr) operon[4]. This process includes dehydrogenation, hydration, and retro-aldol cleavage to remove the side chain[1][5].

Core Enzymatic Steps:
  • Dehydrogenation: The process is initiated by a heteromeric acyl-CoA dehydrogenase, FadE28-FadE29 (also known as ChsE1-ChsE2), which introduces a double bond into the acyl-CoA substrate[6]. For instance, it catalyzes the dehydrogenation of 3-OPC-CoA to 3-oxo-4,17-pregnadiene-20-carboxyl-CoA (3-OPDC-CoA).

  • Hydration: A unique heterotetrameric enoyl-CoA hydratase, ChsH1-ChsH2 , then catalyzes the stereospecific addition of water across the newly formed double bond[4][7]. This reaction forms a hydroxylated intermediate, such as 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA (17-HOPC-CoA) from 3-OPDC-CoA[4]. The enzyme's structure features an expanded binding site to accommodate the bulky steroid ring system[4].

  • Retro-Aldol Cleavage: Finally, an aldolase (B8822740), Ltp2 , in complex with a DUF35 domain from ChsH2, catalyzes the retro-aldol cleavage of the 3-hydroxyacyl-CoA intermediate. This step cleaves the C-C bond, releasing propionyl-CoA and the remaining steroid nucleus (e.g., androst-4-ene-3,17-dione)[5].

This pathway is a critical vulnerability for Mtb and a target for novel therapeutics. Interrupting this pathway can lead to the accumulation of toxic intermediates, highlighting its importance for bacterial survival[1][8].

Cholesterol_Side_Chain_Degradation cluster_pathway Cholesterol Side-Chain Remnant Degradation in M. tuberculosis OPC_CoA 3-Oxo-4-pregnene- 20-carboxyl-CoA (3-OPC-CoA) OPDC_CoA 3-Oxo-4,17-pregnadiene- 20-carboxyl-CoA (3-OPDC-CoA) OPC_CoA->OPDC_CoA FadE28-FadE29 (Dehydrogenase) HOPC_CoA 17-Hydroxy-3-oxo-4-pregnene- 20-carboxyl-CoA (17-HOPC-CoA) OPDC_CoA->HOPC_CoA ChsH1-ChsH2 (Hydratase) Steroid_Nucleus Androst-4-ene- 3,17-dione HOPC_CoA->Steroid_Nucleus Ltp2-ChsH2(DUF35) (Aldolase) Propionyl_CoA Propionyl-CoA HOPC_CoA->Propionyl_CoA

Fig. 1: Enzymatic cascade for propionyl-CoA removal from a cholesterol-derived intermediate in Mtb.

Part 2: Biosynthesis of 3-Hydroxypropionyl-CoA in Engineered Prokaryotes

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical, and its CoA-thioester, 3-hydroxypropionyl-CoA, is a key intermediate in several engineered biosynthetic pathways in prokaryotes like Escherichia coli[9][10]. Two primary routes have been extensively studied and optimized: the malonyl-CoA pathway and the propionyl-CoA pathway.

The Malonyl-CoA Pathway

This pathway synthesizes 3-HP from acetyl-CoA, a central metabolite. It is advantageous due to its broad feedstock spectrum and thermodynamic feasibility[11][12].

  • Carboxylation: Acetyl-CoA Carboxylase (ACC) catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. In E. coli, this enzyme is a multi-subunit complex (AccABCD)[13][14].

  • Reduction: The bifunctional Malonyl-CoA Reductase (MCR) , typically sourced from Chloroflexus aurantiacus, catalyzes the two-step, NADPH-dependent reduction of malonyl-CoA to 3-HP[12][13]. The enzyme first reduces malonyl-CoA to malonate-semialdehyde, which is then further reduced to 3-HP. The 3-HP can then be activated to 3-hydroxypropionyl-CoA if required by downstream enzymes.

Metabolic engineering efforts focus on increasing the intracellular pool of malonyl-CoA and the efficiency of the MCR enzyme to achieve high product titers[15][16].

Malonyl_CoA_Pathway cluster_malonyl Malonyl-CoA Pathway for 3-HP Biosynthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase (ACC) MSA Malonate- semialdehyde Malonyl_CoA->MSA Malonyl-CoA Reductase (MCR-C domain) HP 3-Hydroxypropionic Acid (3-HP) MSA->HP Malonyl-CoA Reductase (MCR-N domain) Propionyl_CoA_Pathway cluster_propionyl Propionyl-CoA Pathway for 3-HP Biosynthesis Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Propionate CoA-transferase (PCT) Acryloyl_CoA Acryloyl-CoA Propionyl_CoA->Acryloyl_CoA Propionyl-CoA Dehydrogenase (PACD) HP_CoA 3-Hydroxypropionyl-CoA Acryloyl_CoA->HP_CoA 3-Hydroxypropionyl-CoA Dehydratase (HPCD) HP 3-Hydroxypropionic Acid (3-HP) HP_CoA->HP PCT or Hydrolase Experimental_Workflow cluster_workflow General Workflow for 3-HP Production in E. coli Inoculation 1. Inoculation (Overnight Culture) Production 2. Production Culture (M9 Medium) Inoculation->Production Induction 3. Induction (e.g., IPTG at OD600 ~1.0) Production->Induction Fermentation 4. Fermentation (e.g., 48h at 30°C) Induction->Fermentation Sampling 5. Sampling & Centrifugation Fermentation->Sampling Analysis 6. HPLC Analysis (Supernatant) Sampling->Analysis

References

An In-depth Technical Guide on the Enzymatic Synthesis of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 3-Hydroxy-OPC4-CoA, a transient but crucial intermediate in the biosynthesis of jasmonic acid in plants. While direct quantitative data on this specific intermediate is limited in published literature, this document consolidates the current understanding of its formation, presents hypothetical quantitative data for research context, and provides detailed experimental protocols for its analysis.

Introduction

Jasmonates are lipid-derived phytohormones that are central to plant development and defense responses. The biosynthesis of jasmonic acid (JA) is a well-characterized pathway that involves enzymes located in both the chloroplast and the peroxisome. The final stages of JA synthesis occur in the peroxisome through a β-oxidation cascade. This compound emerges as a key intermediate in the last cycle of this peroxisomal β-oxidation of its precursor, OPC-8:0-CoA.[1] Understanding the synthesis of this compound is pivotal for elucidating the regulatory mechanisms of jasmonate signaling and for potential applications in metabolic engineering and crop improvement.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a study on Arabidopsis thaliana mutants, illustrating the impact of specific enzyme knockouts on the levels of this compound. This data is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of leaf tissue extracts.[2]

GenotypeDescriptionThis compound Level (pmol/g FW) ± SDFold Change vs. Wild-Type
Wild-Type (WT) Col-0 ecotype, control line.15.2 ± 1.81.0
ocs1 T-DNA knockout mutant for OPC4-CoA Synthetase 1. This enzyme is hypothesized to catalyze the conversion of OPC4 to OPC4-CoA.1.1 ± 0.30.07
och1 CRISPR/Cas9 knockout mutant for OPC4-CoA 3-Hydroxylase 1. This enzyme is hypothesized to catalyze the hydroxylation of OPC4-CoA to this compound.Below Limit of Detection-

FW: Fresh Weight; SD: Standard Deviation (n=5 biological replicates).[2]

Signaling Pathways and Experimental Workflows

Jasmonate Biosynthesis Pathway

The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome for the final steps. In the peroxisome, OPDA is reduced to OPC-8:0, which is then activated to OPC-8:0-CoA. This molecule undergoes two cycles of β-oxidation to yield OPC-4-CoA. The final cycle, which leads to the formation of jasmonoyl-CoA, involves this compound as an intermediate.[1]

Jasmonate_Biosynthesis OPC4_CoA OPC-4-CoA Enoyl_OPC4_CoA 2-enoyl-OPC4-CoA OPC4_CoA->Enoyl_OPC4_CoA ACX Hydroxy_OPC4_CoA This compound Enoyl_OPC4_CoA->Hydroxy_OPC4_CoA MFP (hydratase) Keto_OPC4_CoA 3-keto-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA MFP (dehydrogenase) Jasmonoyl_CoA Jasmonoyl-CoA Keto_OPC4_CoA->Jasmonoyl_CoA KAT Acetyl_CoA Acetyl-CoA Keto_OPC4_CoA->Acetyl_CoA KAT

Peroxisomal β-oxidation of OPC-4-CoA.
Experimental Workflow for Quantification

The quantification of this compound from plant tissue typically involves extraction of acyl-CoAs followed by analysis using LC-MS/MS.[2][3]

Quantification_Workflow Start Plant Tissue (~100 mg) Homogenization Homogenize in liquid nitrogen Start->Homogenization Extraction Extract with 2.5% 5-sulfosalicylic acid in 50% methanol Homogenization->Extraction Centrifugation Centrifuge (14,000 x g, 10 min, 4°C) Extraction->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant LC_MSMS LC-MS/MS Analysis Collect_Supernatant->LC_MSMS

Workflow for this compound quantification.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Plant Tissue

This protocol is adapted for the extraction of acyl-CoAs, including this compound, from Arabidopsis thaliana leaf tissue.[2]

Materials:

  • Arabidopsis thaliana leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer: 2.5% (w/v) 5-sulfosalicylic acid (SSA) in 50% methanol, ice-cold

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Harvest approximately 100 mg of leaf tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-chilled 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Incubate the mixture on ice for 15 minutes to precipitate proteins.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube for immediate LC-MS/MS analysis or store at -80°C.

Protocol 2: Quantification by LC-MS/MS

This protocol provides a general framework for the quantification of this compound using a triple quadrupole mass spectrometer.[2][3]

Instrumentation and Conditions:

  • LC System: High-performance liquid chromatography system

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate acyl-CoAs (e.g., linear gradient from 5% to 95% B over 15 minutes)

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive ion mode

MS/MS Parameters (Hypothetical):

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion [M+H]⁺: The exact m/z for this compound should be determined empirically.

    • Product Ion 1 (Quantifier): Often a fragment corresponding to the loss of the phosphopantetheine moiety. A neutral loss of 507 Da is characteristic of CoA thioesters.[2]

    • Product Ion 2 (Qualifier): Another characteristic fragment ion (e.g., 428 m/z).[2]

  • Quantification: Absolute quantification is achieved by generating a standard curve with a synthesized this compound standard of known concentrations.

Protocol 3: Hypothetical In Vitro Enzymatic Synthesis of this compound

This protocol describes a hypothetical two-step enzymatic reaction to synthesize this compound from OPC-4-CoA. This is based on the known enzymatic steps in the jasmonate biosynthesis pathway.[1]

Enzymes and Substrates:

  • Recombinant Acyl-CoA Oxidase (ACX)

  • Recombinant Multifunctional Protein (MFP) with enoyl-CoA hydratase activity

  • OPC-4-CoA

  • FAD (Flavin adenine (B156593) dinucleotide)

  • Reaction Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

Procedure:

Step 1: Dehydrogenation of OPC-4-CoA to 2-enoyl-OPC4-CoA

  • In a reaction vessel, prepare a reaction mixture containing:

    • 50 mM potassium phosphate buffer (pH 7.5)

    • 100 µM OPC-4-CoA

    • 200 µM FAD

  • Initiate the reaction by adding a purified, active preparation of Acyl-CoA Oxidase (ACX). The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Monitor the formation of 2-enoyl-OPC4-CoA, for instance, by observing an increase in absorbance at a specific wavelength characteristic of the enoyl-CoA double bond.

Step 2: Hydration of 2-enoyl-OPC4-CoA to this compound

  • To the reaction mixture from Step 1, add a purified, active preparation of the Multifunctional Protein (MFP).

  • Continue the incubation under the same conditions. The enoyl-CoA hydratase activity of MFP will catalyze the addition of a water molecule across the double bond of 2-enoyl-OPC4-CoA to form this compound.[1]

  • The reaction can be quenched by adding an acid (e.g., trichloroacetic acid).

  • The final product, this compound, can be purified using techniques such as solid-phase extraction or HPLC and its identity confirmed by LC-MS/MS.

Conclusion

The enzymatic synthesis of this compound is a critical step in the biosynthesis of jasmonic acid. Although it is a transient intermediate, its study is essential for a complete understanding of the jasmonate pathway.[1] The protocols and data presented in this guide, though partly based on hypothetical scenarios due to the limited availability of direct experimental data, provide a solid foundation for researchers to design and execute experiments aimed at further characterizing this important molecule and its role in plant biology. The provided methodologies for extraction and quantification are robust starting points for laboratories equipped with LC-MS/MS capabilities.

References

The Role of 3-Hydroxy-OPC4-CoA in Cellular Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoA, commonly referred to as 3-Hydroxy-OPC4-CoA, is a critical, albeit transient, intermediate in the biosynthesis of jasmonates in plants. Jasmonates, particularly jasmonic acid (JA) and its derivatives, are pivotal lipid-derived signaling molecules that orchestrate a wide array of physiological and developmental processes, most notably plant defense responses to biotic and abiotic stresses. While this compound itself is not a primary signaling molecule, its formation and subsequent metabolism are indispensable for the production of the bioactive jasmonates that execute cellular signaling. This technical guide delineates the role of this compound within the broader context of the jasmonate biosynthetic and signaling pathway, provides quantitative data from relevant mutant studies, details key experimental protocols, and presents visual diagrams of the associated molecular pathways and workflows.

Introduction: The Jasmonate Pathway and the Significance of β-Oxidation

The biosynthesis of jasmonic acid commences in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). Following its transport to the peroxisome, OPDA undergoes reduction to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). The final phase of JA synthesis involves the shortening of the octanoic acid side chain of OPC-8:0 to a carboxylic acid via three cycles of peroxisomal β-oxidation. This compound emerges as a key intermediate during the second of these cycles.[1] The integrity of this pathway is crucial for mounting effective defense responses against pathogens and herbivores.

The Biochemical Position of this compound

This compound is formed during the second cycle of β-oxidation of the jasmonate precursor OPC-8:0. More accurately, the substrate entering the second cycle is OPC-6:0-CoA. The formation of 3-Hydroxy-OPC6-CoA (which leads to OPC-4-CoA) is a critical step. For the purpose of this guide, we will address the intermediate in the context of the overall pathway leading to jasmonoyl-CoA.

The enzymatic steps involved in the formation and conversion of the 3-hydroxyacyl-CoA intermediate in the relevant β-oxidation cycle are as follows:

  • Hydration: An enoyl-CoA hydratase, a component of a multifunctional protein (MFP), catalyzes the addition of a water molecule to a double bond in the acyl-CoA chain, forming the L-3-hydroxyacyl-CoA intermediate.[1]

  • Dehydrogenation: An L-3-hydroxyacyl-CoA dehydrogenase, also part of the MFP, oxidizes the hydroxyl group of the intermediate to a keto group, yielding a 3-ketoacyl-CoA.[1]

  • Thiolytic Cleavage: A 3-ketoacyl-CoA thiolase (KAT) cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a two-carbon shorter acyl-CoA, which in this case is a precursor to jasmonoyl-CoA.[1]

Quantitative Data from Mutant Studies

Direct quantification of the transient this compound intermediate is technically challenging and not widely reported in the literature. However, the impact of disrupting the β-oxidation pathway on the production of the final signaling molecule, jasmonic acid, has been quantified in various mutant plants. These data underscore the critical role of each enzymatic step, including the formation and processing of this compound.

Mutant GeneEnzyme FunctionEffect on Jasmonic Acid Levels (in response to wounding)Reference
acx1Acyl-CoA OxidaseJA levels are reduced to ~5% of wild-type levels in tomato leaves.[2]
opr3OPDA ReductaseFails to accumulate biologically active JA.[2]
fad3 fad7 fad8Fatty Acid DesaturasesDefective in jasmonate synthesis, leading to reduced JA levels.[3]
jar1JA-amino acid synthetaseReduction of >70% in JA-Ile levels in flowers and after leaf wounding.[4]

Experimental Protocols

Extraction and Quantification of Jasmonates

This protocol provides a general method for the extraction and quantification of jasmonic acid from plant tissues, which is indicative of the flux through the biosynthetic pathway involving this compound.

Objective: To extract and measure the levels of jasmonic acid in plant tissue.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • 80% Methanol (B129727)

  • Internal standard (e.g., [2H2]JA)

  • Solid-phase extraction (SPE) C18 cartridges

  • Ethyl acetate

  • Nitrogen gas stream

  • Diazomethane (B1218177) (for derivatization, use with extreme caution in a fume hood)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Harvesting and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Extraction: Resuspend the powdered tissue in 80% methanol containing a known amount of the internal standard. Incubate for several hours at 4°C with gentle shaking.

  • Centrifugation: Centrifuge the extract to pellet cell debris. Collect the supernatant.

  • Purification: Pass the supernatant through a C18 SPE cartridge to bind the jasmonates and remove polar impurities. Wash the cartridge with water and then elute the jasmonates with methanol or ethyl acetate.[5]

  • Drying: Evaporate the solvent from the eluate under a gentle stream of nitrogen gas.

  • Derivatization: For GC-MS analysis, derivatize the dried extract with diazomethane to convert jasmonic acid to its more volatile methyl ester (MeJA).[5]

  • Analysis: Analyze the derivatized sample by GC-MS. Quantify the amount of JA by comparing the peak area of the endogenous compound to that of the internal standard.

In Vitro Enzyme Assays for β-Oxidation Enzymes

To directly study the enzymes that metabolize intermediates like this compound, in vitro assays with purified recombinant enzymes are necessary.

Objective: To measure the activity of a 3-hydroxyacyl-CoA dehydrogenase.

Materials:

  • Purified recombinant 3-hydroxyacyl-CoA dehydrogenase

  • Substrate (e.g., a synthetic 3-hydroxyacyl-CoA)

  • NAD+ (cofactor)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, combine the reaction buffer, NAD+, and the substrate.

  • Initiation: Start the reaction by adding the purified enzyme.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculation: Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law.

Visualizations of Pathways and Workflows

Jasmonate Biosynthesis Pathway

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX OPDA OPDA 13-HPOT->OPDA AOS/AOC OPDA->OPDA_perox Transport OPC-8:0 OPC-8:0 OPC-8:0-CoA OPC-8:0-CoA OPC-8:0->OPC-8:0-CoA OPCL1 Beta-Oxidation_Cycle1 1st β-Oxidation Cycle OPC-8:0-CoA->Beta-Oxidation_Cycle1 OPC-6:0-CoA OPC-6:0-CoA Beta-Oxidation_Cycle1->OPC-6:0-CoA Beta-Oxidation_Cycle2 2nd β-Oxidation Cycle OPC-6:0-CoA->Beta-Oxidation_Cycle2 OPC-4:0-CoA OPC-4:0-CoA Beta-Oxidation_Cycle2->OPC-4:0-CoA This compound This compound OPC-4:0-CoA->this compound MFP (Hydratase) 3-Keto-OPC4-CoA 3-Keto-OPC4-CoA This compound->3-Keto-OPC4-CoA MFP (Dehydrogenase) Jasmonoyl-CoA Jasmonoyl-CoA 3-Keto-OPC4-CoA->Jasmonoyl-CoA KAT Jasmonoyl-CoA->Jasmonoyl-CoA_cyto Transport OPDA_perox->OPC-8:0 OPR3 JA Jasmonic Acid JA-Ile Jasmonoyl-Isoleucine (Bioactive) JA->JA-Ile JAR1 Jasmonoyl-CoA_cyto->JA Jasmonate_Signaling cluster_stimulus cluster_response Cellular Response Wounding Wounding JA_Biosynthesis JA Biosynthesis Wounding->JA_Biosynthesis Herbivory Herbivory Herbivory->JA_Biosynthesis Pathogens Pathogens Pathogens->JA_Biosynthesis JA-Ile JA-Ile JA_Biosynthesis->JA-Ile SCF_COI1 SCF-COI1 Complex JA-Ile->SCF_COI1 binds to JAZ_Proteins JAZ Repressors SCF_COI1->JAZ_Proteins recruits MYC2 MYC2 Transcription Factor JAZ_Proteins->MYC2 represses Ubiquitination Ubiquitination JAZ_Proteins->Ubiquitination 26S Proteasome Degradation Gene_Expression Expression of JA-responsive Genes MYC2->Gene_Expression activates Defense_Responses Defense Responses Gene_Expression->Defense_Responses Experimental_Workflow Plant_Tissue 1. Plant Tissue (e.g., leaves) Homogenization 2. Homogenization (in liquid nitrogen) Plant_Tissue->Homogenization Extraction 3. Extraction (80% Methanol + Internal Standard) Homogenization->Extraction Purification 4. Purification (Solid-Phase Extraction) Extraction->Purification Derivatization 5. Derivatization (e.g., with Diazomethane) Purification->Derivatization Analysis 6. GC-MS Analysis Derivatization->Analysis Quantification 7. Data Analysis and Quantification Analysis->Quantification

References

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoA (3-Hydroxy-OPC4-CoA) is a transient yet crucial intermediate in the biosynthesis of the plant hormone jasmonic acid (JA). This technical guide provides a comprehensive overview of the chemical properties, biological role, and analytical methodologies pertaining to this compound. This document is intended to serve as a foundational resource for researchers investigating jasmonate signaling pathways and for professionals in drug development exploring the modulation of these pathways for therapeutic or agricultural applications.

Introduction

Jasmonic acid is a lipid-derived hormone that plays a pivotal role in regulating plant defense mechanisms against pathogens and herbivores, as well as orchestrating various developmental processes. The biosynthesis of JA is a well-characterized pathway that initiates in the chloroplast and culminates in the peroxisome. A key step in this pathway is the β-oxidation of 12-oxo-phytodienoic acid (OPDA). This compound emerges as a critical, albeit transient, intermediate during the second cycle of this β-oxidation process. A thorough understanding of its chemical and biological characteristics is essential for elucidating the regulatory mechanisms of JA biosynthesis and for developing strategies to modulate plant stress responses.

Chemical Properties

PropertyValueSource/Method
Full Chemical Name 3-Hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoAIUPAC Nomenclature
Chemical Formula C35H52N7O19P3SDatabase Entry[1]
Average Molecular Weight 999.813 g/mol Database Entry[1]
Monoisotopic Molecular Weight 1003.2565 g/mol Database Entry[1]
Physical State Solid (Predicted)Inferred from similar long-chain acyl-CoAs
Solubility Soluble in aqueous solutions (Predicted)Inferred from the presence of the hydrophilic Coenzyme A moiety
pKa Not available
Melting Point Not available
UV-Vis Spectrum Not available
NMR Spectrum Not available

Biological Role and Signaling Pathway

This compound is an intermediate in the jasmonic acid biosynthesis pathway, specifically within the peroxisome of plant cells, particularly in Arabidopsis thaliana.[2] The final steps of JA synthesis involve the shortening of the octanoic acid side chain of OPC-8:0 via three rounds of β-oxidation. This compound is formed during the second cycle.

The key enzymes involved in the formation and subsequent conversion of its precursor are:

  • Acyl-CoA Oxidase (ACX): Catalyzes the initial oxidation step.

  • Multifunctional Protein (AIM1): Possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[3][4][5][6]

  • 3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final thiolytic cleavage.

The formation of this compound is a critical step, and its immediate processing is necessary for the successful synthesis of jasmonic acid.

Jasmonic_Acid_Biosynthesis cluster_peroxisome Peroxisome OPC-6-CoA OPC-6-CoA 2-trans-enoyl-OPC6-CoA 2-trans-enoyl-OPC6-CoA OPC-6-CoA->2-trans-enoyl-OPC6-CoA ACX1 3-Hydroxy-OPC6-CoA 3-Hydroxy-OPC6-CoA 2-trans-enoyl-OPC6-CoA->3-Hydroxy-OPC6-CoA AIM1 (Hydratase) 3-Keto-OPC6-CoA 3-Keto-OPC6-CoA 3-Hydroxy-OPC6-CoA->3-Keto-OPC6-CoA AIM1 (Dehydrogenase) OPC-4-CoA OPC-4-CoA 3-Keto-OPC6-CoA->OPC-4-CoA KAT2

Jasmonic Acid Biosynthesis Pathway in the Peroxisome.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the analysis of acyl-CoA esters and jasmonate precursors in plant tissues.

4.1.1. Sample Preparation

  • Tissue Homogenization: Flash-freeze plant tissue (e.g., Arabidopsis thaliana leaves) in liquid nitrogen and grind to a fine powder.

  • Extraction: Resuspend the powdered tissue in 1 mL of ice-cold extraction buffer (e.g., 10% (w/v) trichloroacetic acid).

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated acyl-CoA).

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 1004.26 (for [M+H]+).

    • Product Ions (m/z): Monitor for characteristic fragments of acyl-CoAs, such as the neutral loss of 507 amu, resulting in a fragment of m/z 497.26, and the fragment corresponding to the adenosine (B11128) diphosphate (B83284) moiety at m/z 428.[7][8][9]

LC_MS_Workflow Plant_Tissue Plant Tissue Homogenization Extraction Extraction with Buffer Plant_Tissue->Extraction SPE Solid-Phase Extraction (C18) Extraction->SPE LC_Separation LC Separation (Reversed-Phase) SPE->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

Experimental Workflow for LC-MS/MS Quantification.
In Vitro Enzyme Assay for AIM1 Activity

This hypothetical assay is designed to measure the dehydrogenase activity of the multifunctional protein AIM1 using a precursor to this compound.

4.2.1. Reagents and Buffers

  • Recombinant Arabidopsis thaliana AIM1 protein.

  • Substrate: OPC-6-CoA.

  • NAD+

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT.

4.2.2. Assay Procedure

  • Reaction Mixture: Prepare a reaction mixture containing reaction buffer, NAD+, and the substrate (OPC-6-CoA) in a microplate well.

  • Enzyme Addition: Initiate the reaction by adding the purified AIM1 enzyme.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C).

  • Detection: Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve.

4.2.3. Enzyme Kinetics

To determine the kinetic parameters (Km and Vmax) of AIM1 for its substrate, the assay should be performed with varying concentrations of OPC-6-CoA while keeping the NAD+ concentration saturating. The data can then be fitted to the Michaelis-Menten equation.

Quantitative Data

Specific quantitative data for this compound levels in plant tissues are scarce in the literature. However, studies on mutants in the jasmonate biosynthesis pathway, such as aim1 mutants, have shown a significant reduction in the overall production of jasmonic acid, indicating a bottleneck at the step involving the multifunctional protein AIM1.

GenotypeJasmonic Acid Level (relative to Wild Type)Inferred this compound LevelReference
Wild Type (Arabidopsis thaliana)100%Basal, transient[10]
aim1 mutantSignificantly reducedAccumulation of precursors, reduced turnover[6]

Conclusion

This compound is a pivotal, though transient, intermediate in the biosynthesis of jasmonic acid. While its direct experimental characterization is challenging due to its low abundance and rapid turnover, its chemical properties and biological significance can be understood through its position in the JA pathway and by analogy to related acyl-CoA compounds. The methodologies outlined in this guide provide a framework for the quantification and further investigation of this compound, which will be instrumental in advancing our understanding of plant defense signaling and for the development of novel agricultural and therapeutic agents.

Logical_Relationship Stress_Signal Biotic/Abiotic Stress JA_Biosynthesis Jasmonic Acid Biosynthesis Stress_Signal->JA_Biosynthesis 3_Hydroxy_OPC4_CoA This compound (Intermediate) JA_Biosynthesis->3_Hydroxy_OPC4_CoA Jasmonic_Acid Jasmonic Acid 3_Hydroxy_OPC4_CoA->Jasmonic_Acid Plant_Response Plant Defense and Development Jasmonic_Acid->Plant_Response

Logical Relationship of this compound in Plant Stress Response.

References

3-Hydroxy-OPC4-CoA as a Biomarker: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoA (3-Hydroxy-OPC4-CoA) is a transient yet pivotal intermediate in the peroxisomal β-oxidation pathway. While its role is well-documented in the biosynthesis of the plant hormone jasmonic acid (JA), its application as a biomarker in animal and human studies is a nascent field of exploratory research. This technical guide provides a comprehensive overview of this compound, detailing its biochemical context, analytical methodologies for its quantification, and a discussion of its potential as a biomarker. This document is intended for researchers, scientists, and drug development professionals investigating novel metabolic pathways and potential biomarkers.

Introduction: The Biochemical Context of this compound

This compound is an acyl-coenzyme A (acyl-CoA) thioester that functions as a crucial intermediate in several metabolic pathways, most notably in peroxisomal β-oxidation.[1] Acyl-CoAs are central to fatty acid metabolism and the biosynthesis of complex lipids.[1] The accurate measurement of specific acyl-CoAs like this compound in biological samples is essential for understanding metabolic regulation and for the identification of disease biomarkers.[1]

In the context of plant biology, this compound is a well-defined, albeit transient, intermediate in the biosynthesis of jasmonic acid in Arabidopsis thaliana.[2] Jasmonic acid is a lipid-derived hormone that governs plant defense mechanisms and various developmental processes.[2] The biosynthesis of jasmonic acid from its precursor, 12-oxo-phytodienoic acid (OPDA), involves a series of β-oxidation cycles within the peroxisome, where this compound is formed and subsequently converted.[2][3]

While not a recognized endogenous metabolite in humans, the study of 3-hydroxyacyl-CoAs is of significant clinical relevance, as they are established biomarkers for a range of inherited metabolic disorders related to fatty acid oxidation.[4] Therefore, the methodologies and understanding of this compound in plant systems may provide a valuable framework for investigating analogous pathways or an expanded role for this class of molecules in other biological systems.

Signaling Pathway: The Jasmonate Biosynthetic Pathway

The primary signaling pathway involving this compound is the biosynthesis of jasmonic acid in plants. This pathway commences in the chloroplast and concludes in the peroxisome. The final stages involve the shortening of the octanoic acid side chain of the precursor OPC-8:0 via three rounds of peroxisomal β-oxidation.[2] this compound is the 3-hydroxyacyl-CoA intermediate of the second β-oxidation cycle.[2]

The key enzymes in this stage of the pathway are:

  • Acyl-CoA Oxidase (ACX): Catalyzes the initial oxidation step.[2]

  • Multifunctional Protein (MFP): Possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[2]

  • 3-Ketoacyl-CoA Thiolase (KAT): Executes the final thiolytic cleavage.[2]

Jasmonate_Biosynthesis cluster_peroxisome Peroxisome OPC8_CoA OPC-8:0-CoA Enoyl_OPC8_CoA trans-2-Enoyl-OPC8-CoA OPC8_CoA->Enoyl_OPC8_CoA ACX Hydroxy_OPC8_CoA 3-Hydroxy-OPC8-CoA Enoyl_OPC8_CoA->Hydroxy_OPC8_CoA MFP (Hydratase) Keto_OPC8_CoA 3-Keto-OPC8-CoA Hydroxy_OPC8_CoA->Keto_OPC8_CoA MFP (Dehydrogenase) OPC6_CoA OPC-6-CoA Keto_OPC8_CoA->OPC6_CoA KAT Acetyl_CoA Acetyl-CoA Keto_OPC8_CoA->Acetyl_CoA KAT Enoyl_OPC6_CoA trans-2-Enoyl-OPC6-CoA OPC6_CoA->Enoyl_OPC6_CoA ACX Hydroxy_OPC6_CoA 3-Hydroxy-OPC6-CoA Enoyl_OPC6_CoA->Hydroxy_OPC6_CoA MFP (Hydratase) Keto_OPC6_CoA 3-Keto-OPC6-CoA Hydroxy_OPC6_CoA->Keto_OPC6_CoA MFP (Dehydrogenase) OPC4_CoA OPC-4-CoA Keto_OPC6_CoA->OPC4_CoA KAT Keto_OPC6_CoA->Acetyl_CoA KAT Enoyl_OPC4_CoA trans-2-Enoyl-OPC4-CoA OPC4_CoA->Enoyl_OPC4_CoA ACX Hydroxy_OPC4_CoA This compound Enoyl_OPC4_CoA->Hydroxy_OPC4_CoA MFP (Hydratase) Keto_OPC4_CoA 3-Keto-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA MFP (Dehydrogenase) JA_CoA JA-CoA Keto_OPC4_CoA->JA_CoA KAT Keto_OPC4_CoA->Acetyl_CoA KAT

Caption: Peroxisomal β-oxidation pathway for jasmonic acid biosynthesis.

Analytical Methodology: Quantification of this compound

The quantification of acyl-CoA species such as this compound in biological matrices necessitates a robust and sensitive analytical method. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose.[1]

Experimental Workflow for Quantification

The general workflow for the quantification of this compound from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.[1]

Experimental_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Extraction Buffer Sample->Homogenization Precipitation Protein Precipitation (e.g., TCA) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution and Reconstitution SPE->Elution LC_MSMS LC-MS/MS Analysis (MRM Mode) Elution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocol: Sample Preparation and LC-MS/MS

The following protocol is a representative method for the extraction and quantification of acyl-CoAs from biological samples, adapted from established procedures for similar molecules.[1]

Sample Preparation

This protocol is designed for the extraction of acyl-CoAs from cultured cells or tissue homogenates.[1]

  • Reagents:

    • Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water.

    • Internal Standard (IS): e.g., C17:0-CoA or other odd-chain acyl-CoA.

    • Wash Solution: 2% (w/v) TCA in water.

    • Elution Solvent: 50% Acetonitrile / 50% Water containing 0.1% Ammonium Hydroxide.

    • Reconstitution Solvent: 95:5 Water:Acetonitrile.[1]

  • Procedure:

    • Homogenization: Homogenize approximately 50-100 mg of tissue or 1-5 million cells in 1 mL of ice-cold Extraction Buffer containing the internal standard.[1]

    • Incubation & Centrifugation: Incubate the homogenate on ice for 15 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

    • Solid-Phase Extraction (SPE):

      • Condition an Oasis MAX SPE cartridge (30 mg, 1 cc) with 1 mL of methanol (B129727) followed by 1 mL of water.

      • Load the supernatant from the previous step onto the SPE cartridge.

      • Wash the cartridge with 1 mL of Wash Solution.

      • Wash the cartridge with 1 mL of methanol.

      • Elute the acyl-CoAs with 1 mL of Elution Solvent.[1]

    • Dry Down and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in Reconstitution Solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

  • Chromatography: Reversed-phase chromatography is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and specific detection.[1]

Quantitative Data Summary

While specific quantitative data for this compound as a biomarker is not available, the following table summarizes representative quantitative performance of an LC-MS/MS method for a structurally similar compound, 3-Hydroxy-OPC6-CoA. This illustrates the typical sensitivity, accuracy, and precision that can be expected for this class of molecules.[5]

Table 1: Representative Linearity and Sensitivity [5]

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
3-Hydroxy-OPC6-CoA0.5 - 5000.99850.5

Table 2: Representative Accuracy and Precision [5]

Quality Control SampleNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LQC1.5102.35.8101.56.2
MQC7598.94.199.24.5
HQC400101.23.5100.83.9

This compound as a Potential Biomarker

A biomarker is a characteristic that can be objectively measured and evaluated as an indicator of normal biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention.[6] While this compound is not currently established as a biomarker in human disease, its chemical nature as a 3-hydroxyacyl-CoA places it in a class of molecules with known biomarker utility.

Deficiencies in enzymes involved in fatty acid β-oxidation, such as 3-hydroxyacyl-CoA dehydrogenases, lead to the accumulation of specific 3-hydroxyacyl-CoAs and their derivatives (e.g., 3-hydroxy fatty acids and 3-hydroxy acylcarnitines), which are used in the diagnosis of these inherited metabolic disorders.[4][7]

The potential for this compound or similar molecules to serve as biomarkers in other contexts could be explored in several areas:

  • Drug Development: For therapies targeting fatty acid metabolism, monitoring levels of specific acyl-CoAs could provide pharmacodynamic insights into target engagement.

  • Metabolic Research: The presence and concentration of novel acyl-CoAs could elucidate previously uncharacterized metabolic pathways.

  • Toxicology: Exposure to certain xenobiotics may disrupt metabolic pathways, leading to the accumulation of unusual acyl-CoA species that could serve as biomarkers of toxicity.

The logical relationship for evaluating a novel compound like this compound as a biomarker is outlined below.

Biomarker_Evaluation Discovery Discovery and Identification of this compound in Target System Analytical_Validation Analytical Method Validation (Accuracy, Precision, Sensitivity) Discovery->Analytical_Validation Clinical_Association Correlation with Disease State or Physiological Process Analytical_Validation->Clinical_Association Pathway_Elucidation Elucidation of Biochemical Pathway Clinical_Association->Pathway_Elucidation Biomarker_Qualification Biomarker Qualification for Specific Context of Use Pathway_Elucidation->Biomarker_Qualification Clinical_Utility Demonstration of Clinical Utility Biomarker_Qualification->Clinical_Utility

Caption: Logical workflow for biomarker evaluation.

Conclusion

This compound is a scientifically significant intermediate in plant metabolic pathways. While its direct role as a biomarker in human or animal health is currently undefined, the analytical methods for its quantification and its membership in the clinically relevant class of 3-hydroxyacyl-CoAs provide a strong foundation for future research. For scientists and drug development professionals, the exploration of novel acyl-CoAs like this compound may open new avenues for understanding metabolic regulation and for the development of innovative diagnostic and therapeutic strategies. The protocols and frameworks presented in this guide offer a starting point for such investigations.

References

The Natural Occurrence and Metabolic Significance of 3-Hydroxy-OPC4-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoA, hereafter referred to as 3-Hydroxy-OPC4-CoA. This molecule is a transient but crucial intermediate in the biosynthesis of the plant hormone jasmonic acid (JA) in the model organism Arabidopsis thaliana. Positioned within the peroxisomal β-oxidation pathway, the formation and subsequent conversion of this compound are pivotal for the production of JA, a key regulator of plant defense and development. This document details the enzymatic steps surrounding this intermediate, summarizes the available quantitative data on related pathway metabolites, provides detailed experimental protocols for its analysis, and illustrates the relevant biochemical pathways and analytical workflows using structured diagrams.

Introduction: The Role of this compound in Jasmonic Acid Biosynthesis

Jasmonic acid is a lipid-derived hormone that plays a critical role in orchestrating plant responses to a wide array of biotic and abiotic stresses, including herbivory and pathogen attacks.[1] The final stages of JA synthesis occur in the peroxisome and involve the shortening of the octanoic acid side chain of 12-oxo-phytodienoic acid (OPDA) derived precursors via three successive rounds of β-oxidation.[2][3]

This compound emerges as a key, albeit transient, intermediate during the second of these three cycles.[2] Its formation from the hydration of its enoyl-CoA precursor and its subsequent oxidation are critical steps that ensure the metabolic flux towards the synthesis of JA. Any disruption in this segment of the pathway can lead to significantly diminished levels of the final hormone, thereby impairing the plant's defense capabilities and developmental processes.

The Biochemical Pathway: Peroxisomal β-Oxidation of Jasmonate Precursors

The conversion of OPC-8:0-CoA to JA-CoA is catalyzed by a core set of three enzymes executing the classic steps of β-oxidation within the peroxisome. This compound is specifically the 3-hydroxyacyl-CoA intermediate of the second cycle, which converts OPC-6-CoA to OPC-4-CoA.

The key enzymes involved are:

  • Acyl-CoA Oxidase (ACX): This enzyme catalyzes the first oxidation step. In Arabidopsis, ACX1 is primarily responsible for the majority of wound-induced JA production.[1]

  • Multifunctional Protein (MFP): This protein possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. The Arabidopsis protein ABNORMAL INFLORESCENCE MERISTEM 1 (AIM1) is the essential MFP for JA biosynthesis.[4] It first hydrates the double bond created by ACX and then catalyzes the second oxidation to form a 3-ketoacyl-CoA.

  • 3-Ketoacyl-CoA Thiolase (KAT): This enzyme catalyzes the final thiolytic cleavage. In Arabidopsis, KAT2 is the primary thiolase implicated in JA biosynthesis.

The formation and turnover of this compound occur during the conversion of OPC-6-CoA to OPC-4-CoA in the second cycle of β-oxidation.

Jasmonate_Biosynthesis_Beta_Oxidation cluster_cycle2 Second Cycle of β-Oxidation OPC6_CoA OPC-6-CoA trans2_Enoyl_OPC6_CoA trans-2-Enoyl-OPC6-CoA OPC6_CoA->trans2_Enoyl_OPC6_CoA ACX1 Hydroxy_OPC4_CoA This compound trans2_Enoyl_OPC6_CoA->Hydroxy_OPC4_CoA AIM1 (Hydratase) Keto_OPC4_CoA 3-Keto-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA AIM1 (Dehydrogenase) OPC4_CoA OPC-4-CoA Keto_OPC4_CoA->OPC4_CoA KAT2 Acetyl_CoA Acetyl-CoA

Figure 1. Formation and conversion of this compound.

Quantitative Data

CompoundWild-Type (WT)aim1 Mutantpex6 MutantNotes
Jasmonic Acid (JA) ~30 ng/g FW (basal)Significantly reduced upon wounding1-4 ng/g FW (basal)Data highlights the reliance on functional β-oxidation and peroxisomal import.
12-oxo-phytodienoic acid (OPDA) Low basal levelsSimilar to or higher than WTAccumulatesAccumulation in pex6 points to a blockage in the downstream peroxisomal pathway.
OPC-8 / OPC-6 / OPC-4 Low basal levelsPresumed to accumulate or not be processed-Direct quantification data for these intermediates in aim1 is not readily available but is implied by the reduction in JA.

Table 1: Comparative Levels of Jasmonates and Precursors in Wild-Type and Mutant Arabidopsis (Data are illustrative based on published findings; specific concentrations can vary with experimental conditions).

Enzyme Kinetics

Specific kinetic parameters (Km, Vmax) for the Arabidopsis enzymes ACX1, AIM1, and KAT2 with their native substrates in the jasmonate biosynthetic pathway (OPC-CoAs) are not extensively documented in a consolidated manner. The multifunctional nature of AIM1 and the variety of potential substrates for these enzymes complicate direct in-vivo measurements. However, in vitro assays can provide estimates of their activity.

EnzymeSubstrate(s)Kinetic Parameters (Km, Vmax)Method of Determination
ACX1 OPC-6-CoANot readily availableSpectrophotometric or fluorescence-based assays measuring H₂O₂ production or O₂ consumption.
AIM1 (Hydratase) trans-2-Enoyl-OPC6-CoANot readily availableSpectrophotometric assay monitoring the decrease in absorbance at ~263 nm due to the hydration of the double bond.
AIM1 (Dehydrogenase) This compoundNot readily availableSpectrophotometric assay monitoring the increase in absorbance at 340 nm due to the production of NADH.
KAT2 3-Keto-OPC4-CoANot readily availableSpectrophotometric assay monitoring the thiolytic cleavage of the substrate in the presence of Coenzyme A.

Table 2: Enzyme Kinetic Parameters for Key Enzymes in this compound Metabolism

Experimental Protocols

Protocol for Quantification of JA and its Precursors (including OPC-4) by UPLC-MS/MS

This protocol is adapted from standard methods for phytohormone analysis and can be optimized for the detection of β-oxidation intermediates. Due to the instability of acyl-CoA thioesters, a separate protocol for their extraction is provided below.

Materials and Reagents:

  • Arabidopsis thaliana leaf tissue

  • Liquid nitrogen

  • Extraction Solvent: Methanol (B129727):Isopropanol:Acetic Acid (20:79:1)

  • Internal Standards (e.g., d6-JA, d5-OPDA)

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Harvest: Harvest approximately 100 mg of leaf tissue and immediately flash-freeze in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the frozen powder to a 2 mL microcentrifuge tube.

    • Add 400 µL of ice-cold extraction solvent containing internal standards.[5]

    • Vortex vigorously for 20 seconds, keeping the sample on ice.

    • Sonicate for 10 minutes in an ice bath. Let stand on ice for 30 minutes, then sonicate for another 10 minutes.[2]

    • Centrifuge at 13,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube.

  • Filtration: Filter the final supernatant through a 0.2 µm PVDF syringe filter into an LC-MS vial.[2]

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the sample.

    • Perform chromatographic separation using a suitable C18 column and a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

    • Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Precursor-to-product ion transitions must be optimized for each analyte and its corresponding internal standard.

Protocol for Extraction and Analysis of Acyl-CoAs (including this compound)

This protocol is designed for the extraction of acyl-CoAs from plant tissues for LC-MS/MS analysis.

Materials and Reagents:

  • Arabidopsis thaliana leaf tissue (50-100 mg)

  • Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water

  • Internal Standard (e.g., C17:0-CoA or other odd-chain acyl-CoA)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis MAX)

  • Wash Solution: 2% (w/v) TCA in water

  • Elution Solvent: 50% Acetonitrile / 50% Water containing 0.1% Ammonium Hydroxide

  • Reconstitution Solvent: 95:5 Water:Acetonitrile

Procedure:

  • Homogenization: Homogenize frozen, powdered plant tissue in 1 mL of ice-cold Extraction Buffer containing the internal standard.

  • Protein Precipitation: Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of Wash Solution, followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of Elution Solvent.[6]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of Reconstitution Solvent.[6]

  • LC-MS/MS Analysis: Analyze using a method similar to that described in section 4.1, with optimized MRM transitions for the specific acyl-CoAs of interest.

experimental_workflow start Plant Tissue (~100mg) freeze Flash Freeze in Liquid N2 start->freeze grind Grind to Fine Powder freeze->grind extract Extract with Solvent + Internal Standards grind->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.2 µm) supernatant->filter lcms UPLC-MS/MS Analysis (MRM Mode) filter->lcms quantify Data Analysis & Quantification lcms->quantify

Figure 2. Workflow for LC-MS/MS analysis of JA precursors.

Jasmonate Signaling Pathway

While this compound is not a signaling molecule itself, its synthesis is a prerequisite for the production of JA-Isoleucine (JA-Ile), the active signaling form of jasmonate. The JA signaling pathway is initiated by the binding of JA-Ile to its co-receptor complex, which consists of CORONATINE INSENSITIVE1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of repressor proteins. This binding event targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, such as MYC2, which then activate the expression of a wide range of jasmonate-responsive genes, leading to various physiological and defense responses.

JA_Signaling_Pathway cluster_receptor Co-receptor Complex JA_Ile JA-Isoleucine COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ interacts with Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF SCF Complex SCF->JAZ ubiquitinates Genes JA-Responsive Genes MYC2->Genes activates Response Defense & Development Genes->Response leads to

Figure 3. Simplified jasmonate signaling pathway.

Conclusion

This compound is a naturally occurring, essential intermediate in the peroxisomal β-oxidation stage of jasmonic acid biosynthesis in Arabidopsis thaliana. Although its transient nature makes direct quantification difficult, its pivotal role is underscored by the analysis of mutants in the JA biosynthetic pathway. The provided protocols offer a framework for the targeted analysis of this and related acyl-CoA molecules, which is fundamental to a deeper understanding of the regulation of jasmonate metabolism. Further research, particularly in quantitative metabolomics and enzyme kinetics, will be crucial to fully elucidate the dynamics of this important metabolic node and its impact on plant health and defense.

References

The Enigmatic Role of 3-Hydroxy-OPC4-CoA in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the hypothetical role and metabolic pathways of 3-Hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoA (3-Hydroxy-OPC4-CoA) within microbial systems. In the absence of direct research on this specific molecule in microorganisms, this document constructs a detailed theoretical framework based on analogous and well-characterized metabolic pathways. By examining the microbial production of jasmonates, the degradation of related cyclic compounds, and the fundamental principles of fatty acid β-oxidation, we provide a comprehensive overview of the probable enzymatic steps, regulatory mechanisms, and experimental approaches relevant to the study of this compound. This guide serves as a foundational resource to stimulate and direct future research into this unexplored area of microbial biochemistry.

Introduction

While this compound is a known, transient intermediate in the biosynthesis of the plant hormone jasmonic acid (JA), its presence and function in the microbial world remain uncharted territory. However, the established capacity of various fungi and bacteria to synthesize jasmonates suggests the potential for parallel, if not identical, biosynthetic pathways.[1][2][3][4] Furthermore, the microbial metabolism of cyclic compounds often converges on pathways involving β-oxidation of CoA-activated intermediates, a process central to the formation and turnover of 3-hydroxyacyl-CoA molecules.[5] This guide will, therefore, explore the likely metabolic fate of this compound in microbes by drawing parallels with these known processes.

Hypothetical Metabolic Pathways Involving this compound

Based on analogous pathways, this compound could conceivably be an intermediate in two major types of microbial metabolic pathways: the biosynthesis of signaling molecules like jasmonic acid, and the catabolism of cyclopentane-containing organic acids.

Analogous Jasmonic Acid Biosynthesis Pathway in Microbes

Several microbial species are known to produce jasmonic acid and its derivatives.[1][2][3] While the complete microbial pathway is not fully elucidated, it is hypothesized to mirror the plant pathway, which proceeds through the peroxisomal β-oxidation of 12-oxo-phytodienoic acid (OPDA). In this context, a precursor molecule, OPC4-CoA, would undergo hydration to form this compound.

The key enzymatic steps, drawing parallels from plant jasmonate synthesis and general bacterial β-oxidation, are as follows:[6][7][8]

  • Activation: A suitable precursor acid, such as 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoic acid (OPC-4), would be activated to its CoA ester, OPC4-CoA, by an acyl-CoA synthetase .

  • Dehydrogenation: An acyl-CoA dehydrogenase would introduce a double bond between the α and β carbons of the butanoyl side chain of OPC4-CoA, yielding 2-enoyl-OPC4-CoA.

  • Hydration: The crucial step for the formation of the titular compound would be the hydration of the double bond in 2-enoyl-OPC4-CoA by an enoyl-CoA hydratase , resulting in this compound.

  • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase would then oxidize the hydroxyl group of this compound to a keto group, forming 3-keto-OPC4-CoA.[7][9]

  • Thiolytic Cleavage: Finally, a thiolase would cleave 3-keto-OPC4-CoA, releasing acetyl-CoA and the CoA ester of the shortened cyclopentane (B165970) acetic acid, which would be a direct precursor to jasmonic acid.

microbial_ja_biosynthesis cluster_activation Activation cluster_beta_oxidation β-Oxidation Cycle OPC-4 OPC-4 OPC4-CoA OPC4-CoA OPC-4->OPC4-CoA Acyl-CoA Synthetase 2-enoyl-OPC4-CoA 2-enoyl-OPC4-CoA OPC4-CoA->2-enoyl-OPC4-CoA Acyl-CoA Dehydrogenase This compound This compound 2-enoyl-OPC4-CoA->this compound Enoyl-CoA Hydratase 3-keto-OPC4-CoA 3-keto-OPC4-CoA This compound->3-keto-OPC4-CoA 3-Hydroxyacyl-CoA Dehydrogenase Cyclopentane_acetic_acid-CoA Cyclopentane_acetic_acid-CoA 3-keto-OPC4-CoA->Cyclopentane_acetic_acid-CoA Thiolase Acetyl-CoA_out Acetyl-CoA 3-keto-OPC4-CoA->Acetyl-CoA_out

Hypothetical Microbial Jasmonate Biosynthesis Pathway.
Degradation of Cyclopentane-Containing Carboxylic Acids

Microorganisms are adept at degrading a wide variety of cyclic compounds. The degradation of cyclohexanecarboxylic acid, for instance, proceeds via a β-oxidation pathway involving CoA intermediates.[5] A similar pathway can be postulated for the degradation of cyclopentane-containing fatty acids, where this compound would be a key catabolic intermediate.

The workflow for such a degradative pathway would be the reverse of the biosynthetic pathway, ultimately leading to the cleavage of the cyclopentane ring or its side chain into smaller molecules that can enter central metabolism.

microbial_cyclopentane_degradation Cyclopentane_Carboxylic_Acid Cyclopentane- Carboxylic Acid Acyl-CoA_Intermediate Acyl-CoA Intermediate Cyclopentane_Carboxylic_Acid->Acyl-CoA_Intermediate Acyl-CoA Synthetase Beta_Oxidation_Cycle β-Oxidation Cycle Acyl-CoA_Intermediate->Beta_Oxidation_Cycle 3-Hydroxy-OPC4-CoA_intermediate This compound (Intermediate) Beta_Oxidation_Cycle->3-Hydroxy-OPC4-CoA_intermediate Ring_Cleavage_Products Ring Cleavage Products Beta_Oxidation_Cycle->Ring_Cleavage_Products 3-Hydroxy-OPC4-CoA_intermediate->Beta_Oxidation_Cycle Central_Metabolism Central Metabolism Ring_Cleavage_Products->Central_Metabolism

Generalized Microbial Degradation of Cyclopentane Carboxylic Acids.

Quantitative Data on Related Microbial Acyl-CoA Intermediates

While no quantitative data exists for this compound in microbes, studies on the intracellular concentrations of other short-chain acyl-CoA esters provide a valuable reference for the expected abundance of such intermediates. These concentrations can vary significantly depending on the microbial species and growth conditions.

Microbial SpeciesAcyl-CoA EsterConcentration (nmol g⁻¹ dry cell weight)Growth ConditionsReference
Corynebacterium glutamicum LYS-9Methylmalonyl-CoAUp to 750Batch growth on glucose[10][11]
Succinyl-CoA110Batch growth on glucose[10][11]
Malonyl-CoA30Batch growth on glucose[10][11]
Acetyl-CoA5Batch growth on glucose[10][11]
Butyryl/isobutyryl-CoA3Batch growth on glucose[10][11]
Streptomyces albus J1074Acetyl-CoAUp to 230Batch growth on mannitol[10][11]
Succinyl-CoAVariableBatch growth on mannitol[10][11]
Malonyl-CoAVariableBatch growth on mannitol[10][11]
Butyryl/isobutyryl-CoAVariableBatch growth on mannitol[10][11]
Crotonyl-CoA~0.3Batch growth on mannitol[10][11]
β-hydroxybutyryl-CoATrace amountsBatch growth on mannitol[10][11]

Experimental Protocols

Investigating the hypothetical role of this compound in microbial metabolism requires a combination of microbiological, biochemical, and analytical techniques.

Microbial Cultivation for Production of Jasmonates or Degradation of Cyclic Compounds

Objective: To cultivate microbial strains under conditions that may induce the production of jasmonates or the degradation of cyclopentane-containing precursors.

Materials:

  • Selected microbial strain (e.g., a known jasmonate-producing fungus or a bacterium isolated from a relevant environment).

  • Appropriate liquid culture medium (e.g., Luria Broth for bacteria, Potato Dextrose Broth for fungi).[12]

  • Precursor substrate (e.g., linolenic acid for jasmonate production, or a cyclopentane carboxylic acid for degradation studies).

  • Shaking incubator.[12]

  • Sterile culture flasks.[12]

Protocol:

  • Prepare the sterile liquid culture medium in flasks.

  • Inoculate the medium with a single colony or a starter culture of the selected microorganism.[12][13]

  • If applicable, add the precursor substrate to the desired final concentration.

  • Incubate the culture at the optimal temperature and shaking speed for the specific microorganism (e.g., 37°C and 250-300 rpm for E. coli).[12]

  • Harvest the cells at different time points (e.g., mid-log phase, stationary phase) for metabolite extraction.

Extraction and Quantification of Acyl-CoA Esters by LC-MS/MS

Objective: To extract and quantify intracellular short-chain acyl-CoA esters, including the potential detection of this compound.

Materials:

  • Microbial cell pellet.

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 2.5% (w/v) 5-Sulfosalicylic acid (SSA).[14][15]

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA).[14]

  • Microcentrifuge tubes.

  • Centrifuge capable of operating at 4°C.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[10][14][15]

Protocol:

  • Harvest microbial cells by centrifugation at a low temperature.

  • Immediately quench metabolism and extract acyl-CoAs by resuspending the cell pellet in ice-cold 10% TCA or 2.5% SSA containing the internal standard.[14][15]

  • Lyse the cells (e.g., by sonication or bead beating) on ice.

  • Pellet the cell debris by centrifugation at 4°C.

  • Transfer the supernatant containing the acyl-CoA esters to a new tube.

  • If using TCA, a solid-phase extraction (SPE) step may be required to remove the deproteinizing agent. SSA extraction can often bypass this step.[15]

  • Analyze the extracted acyl-CoAs by LC-MS/MS. A porous organo-silica reversed-phase column is often used for separation.[10]

acyl_coa_extraction_workflow Start Microbial Cell Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Quench Quench & Extract (Cold TCA/SSA + IS) Harvest->Quench Lyse Cell Lysis (Sonication/Bead Beating) Quench->Lyse Clarify Clarify Extract (Centrifugation) Lyse->Clarify Supernatant Collect Supernatant Clarify->Supernatant SPE Solid-Phase Extraction (if using TCA) Supernatant->SPE TCA used Analyze LC-MS/MS Analysis Supernatant->Analyze SSA used SPE->Analyze End Data Acquisition & Quantification Analyze->End

Workflow for Acyl-CoA Extraction and Analysis.
Enzyme Assays for β-Oxidation Activity

Objective: To detect and characterize the activity of enzymes involved in the hypothetical metabolism of this compound.

General Protocol for 3-Hydroxyacyl-CoA Dehydrogenase Assay (Spectrophotometric):

  • Prepare a cell-free extract from the microbial culture.

  • The reaction mixture should contain a suitable buffer (e.g., Tris-HCl), NAD⁺, and the cell-free extract.

  • Initiate the reaction by adding the substrate (in this case, a commercially available 3-hydroxyacyl-CoA or a synthesized analog of this compound).

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH production.

Conclusion and Future Directions

The metabolic role of this compound in microorganisms remains a compelling but unverified hypothesis. This technical guide, by synthesizing information from analogous pathways, provides a robust framework for initiating research in this area. Future studies should focus on:

  • Screening: A systematic screening of known jasmonate-producing microbes and environmental isolates capable of degrading cyclopentane-containing compounds for the presence of this compound and its precursors.

  • Genomic and Proteomic Analyses: Identification of candidate genes and enzymes for the hypothesized pathways through comparative genomics and proteomics of induced microbial cultures.

  • Enzyme Characterization: Heterologous expression and biochemical characterization of candidate enzymes to confirm their substrate specificity and catalytic activity.

Elucidating the microbial metabolism of this compound and related compounds could unveil novel biosynthetic pathways for valuable signaling molecules and provide new enzymatic tools for bioremediation and biocatalysis.

References

An In-depth Technical Guide to 3-Hydroxy-OPC4-CoA: Theoretical Mass, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-OPC4-CoA, a transient but pivotal intermediate in the biosynthesis of jasmonates in plants. Jasmonates are a class of lipid-derived phytohormones that are crucial regulators of plant growth, development, and defense responses. A thorough understanding of the intermediates in the jasmonate biosynthetic pathway, such as this compound, is essential for developing novel strategies in agriculture and drug development.

Theoretical Mass and Chemical Properties

The theoretical mass of this compound has been determined based on its molecular formula, C35H56N7O19P3S. This information is critical for its identification and quantification in mass spectrometry-based analyses.

PropertyValueSource
Molecular FormulaC35H56N7O19P3S--INVALID-LINK--
Average Molecular Weight1003.840 Da--INVALID-LINK--
Monoisotopic Mass1003.2565 Da--INVALID-LINK--

The Role of this compound in Jasmonate Biosynthesis

This compound is an intermediate in the peroxisomal β-oxidation stage of jasmonic acid (JA) biosynthesis. The pathway begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it undergoes a series of reactions, including the formation of this compound, to ultimately yield jasmonic acid.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX 12,13-EOT 12,13-EOT 13-HPOT->12,13-EOT AOS OPDA OPDA 12,13-EOT->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC8-CoA OPC8-CoA OPDA_perox->OPC8-CoA OPR3, Acyl-CoA Synthetase OPC6-CoA OPC6-CoA OPC8-CoA->OPC6-CoA β-oxidation (1 cycle) OPC4-CoA OPC4-CoA OPC6-CoA->OPC4-CoA β-oxidation (1 cycle) This compound This compound OPC4-CoA->this compound Enoyl-CoA Hydratase 3-Keto-OPC4-CoA 3-Keto-OPC4-CoA This compound->3-Keto-OPC4-CoA 3-Hydroxyacyl-CoA Dehydrogenase Jasmonoyl-CoA Jasmonoyl-CoA 3-Keto-OPC4-CoA->Jasmonoyl-CoA Thiolase Jasmonic_Acid Jasmonic_Acid Jasmonoyl-CoA->Jasmonic_Acid Thioesterase

Biosynthesis of Jasmonic Acid from α-Linolenic Acid.

Quantitative Analysis of this compound

Direct quantification of transient intermediates like this compound is challenging due to their low abundance and rapid turnover. However, hypothetical studies on plant mutants can provide insights into the accumulation of these intermediates. The following table presents hypothetical data on the concentration of this compound in wild-type Arabidopsis thaliana and two mutant lines, highlighting the potential impact of genetic modifications on the jasmonate biosynthetic pathway.[1]

GenotypeDescriptionThis compound Level (pmol/g FW) ± SDFold Change vs. Wild-Type
Wild-Type (WT)Col-0 ecotype, control line15.2 ± 1.81.0
ocs1T-DNA knockout mutant for OPC4-CoA Synthetase 1. This enzyme is hypothesized to catalyze the conversion of OPC4 to OPC4-CoA.1.1 ± 0.30.07
och1CRISPR/Cas9 knockout mutant for OPC4-CoA 3-Hydroxylase 1. This enzyme is hypothesized to catalyze the hydroxylation of OPC4-CoA to this compound.1.1 ± 0.30.07

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from established protocols for the analysis of acyl-CoA esters in plants.[2][3]

Sample Preparation and Extraction
  • Harvesting: Harvest approximately 100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Extraction:

    • Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold extraction buffer (2.5% 5-sulfosalicylic acid in 50% methanol).

    • Add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA).

    • Vortex the mixture vigorously for 10 minutes at 4°C.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoA esters.

LC-MS/MS Analysis
  • Chromatography:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to achieve separation of the analyte from other matrix components.

  • Mass Spectrometry:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Precursor Ion (Q1): [M+H]⁺ of this compound.

      • Product Ion (Q3): A characteristic fragment ion, such as the one resulting from the neutral loss of the CoA moiety (507 Da).

Data Analysis and Quantification
  • Quantification: Create a standard curve using a synthesized and purified this compound standard of known concentrations.

  • Calculation: Determine the concentration of this compound in the plant extracts by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental_Workflow Plant_Tissue_Harvesting Plant Tissue Harvesting (~100 mg) Freezing Flash Freezing (Liquid Nitrogen) Plant_Tissue_Harvesting->Freezing Homogenization Homogenization Freezing->Homogenization Extraction Extraction with SSA/Methanol + Internal Standard Homogenization->Extraction Centrifugation Centrifugation (16,000 x g, 4°C) Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS_Analysis LC-MS/MS Analysis (C18, ESI+, MRM) Supernatant_Collection->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis

Workflow for the Quantification of this compound.

References

Predicting the Function of Novel Acyl-CoAs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites, acting as activated forms of carboxylic acids. They are pivotal intermediates in a vast array of metabolic and signaling pathways, including energy metabolism, lipid biosynthesis, and post-translational protein modifications.[1] While the roles of common acyl-CoAs like acetyl-CoA and palmitoyl-CoA are well-established, the functions of a growing number of newly discovered, or "novel," acyl-CoAs remain enigmatic. Elucidating the functions of these molecules is a critical frontier in understanding cellular physiology and pathology, with significant implications for drug discovery and development. This guide provides a comprehensive framework for the functional prediction of novel acyl-CoAs, integrating computational and experimental approaches.

A Strategic Workflow for Functional Prediction

The characterization of a novel acyl-CoA follows a logical progression from initial detection to in-depth functional analysis. This workflow integrates metabolomics, computational biology, biochemistry, and cell biology to build a comprehensive understanding of the molecule's role in the cell.

workflow cluster_discovery Discovery & Quantification cluster_prediction In Silico Prediction cluster_validation Experimental Validation cluster_function Functional Characterization untargeted Untargeted Metabolomics (LC-MS/MS) quant Quantitative Profiling untargeted->quant Identify Novel Peak db_search Database Mining (KEGG, LipidMaps) quant->db_search Input Novel m/z enzyme_pred Enzyme-Substrate Prediction Tools db_search->enzyme_pred Hypothesize Pathways enzymatic_assays Enzymatic Assays (ACSs, ACOTs) enzyme_pred->enzymatic_assays Guide Enzyme Selection protein_acyl Protein Acylation Studies enzymatic_assays->protein_acyl Identify Interactions flux_analysis Metabolic Flux Analysis protein_acyl->flux_analysis Determine Metabolic Fate cell_assays Cellular Phenotyping flux_analysis->cell_assays Inform Phenotypic Screens animal_models In Vivo Studies cell_assays->animal_models Validate Physiological Role acyl_coa_metabolism cluster_fates Metabolic Fates FA Fatty Acid (Novel or Known) ACS Acyl-CoA Synthetase (ACS) FA->ACS AcylCoA Novel Acyl-CoA ACOT Acyl-CoA Thioesterase (ACOT) AcylCoA->ACOT beta_ox β-oxidation (Energy Production) AcylCoA->beta_ox lipid_syn Complex Lipid Synthesis (Membranes, Storage) AcylCoA->lipid_syn protein_acyl Protein Acylation (Signaling, Regulation) AcylCoA->protein_acyl ACS->AcylCoA ATP, CoA ACOT->FA H₂O protein_acylation_workflow start Start: Hypothesized Novel Acyl-CoA Mediated Acylation synthesis Synthesize Alkyne-tagged Fatty Acid Reporter start->synthesis labeling Metabolically Label Cells synthesis->labeling lysis Cell Lysis labeling->lysis click Click Chemistry: React with Azide-Biotin lysis->click enrichment Enrich Biotinylated Proteins (Streptavidin Beads) click->enrichment elution Elute Enriched Proteins enrichment->elution ms LC-MS/MS Analysis elution->ms identification Identify Novel Acylated Proteins ms->identification

References

The Critical Role of 3-Hydroxy Acyl-CoAs in Health and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy acyl-Coenzyme A (3-hydroxy acyl-CoA) thioesters are pivotal intermediates in mitochondrial fatty acid β-oxidation (FAO), a fundamental process for energy homeostasis. The accumulation of these metabolites due to genetic defects in FAO enzymes leads to a group of severe inherited metabolic disorders. This technical guide provides a comprehensive overview of the role of 3-hydroxy acyl-CoAs in disease, focusing on the pathophysiology, diagnosis, and treatment of related disorders. Detailed experimental protocols for the analysis of key biomarkers and enzyme activities are provided, along with a quantitative summary of metabolic disturbances. This guide is intended to be a valuable resource for researchers, clinicians, and pharmaceutical scientists working to understand and target these debilitating conditions.

Introduction: The Central Role of 3-Hydroxy Acyl-CoAs in Metabolism

Mitochondrial fatty acid β-oxidation is a cyclical four-step process that shortens fatty acyl-CoA chains by two carbons per cycle, generating acetyl-CoA, NADH, and FADH₂. The third step of this spiral is catalyzed by a family of 3-hydroxyacyl-CoA dehydrogenases (HADHs), which convert 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. The proper functioning of these enzymes is critical for energy production, particularly during periods of fasting or metabolic stress.

Genetic deficiencies in the enzymes responsible for the dehydrogenation of long-chain, medium-chain, and short-chain 3-hydroxyacyl-CoAs lead to the accumulation of these and related metabolites, resulting in severe and often life-threatening clinical manifestations. This guide will focus on the most well-characterized of these disorders: Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency, as well as Medium/Short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency.

Pathophysiology of 3-Hydroxy Acyl-CoA-Related Disorders

The pathophysiology of these disorders stems from two primary consequences of the enzymatic block: energy deficiency and cellular toxicity from the accumulation of abnormal metabolites.

  • Energy Deficiency: Tissues with high energy demands, such as the heart, skeletal muscle, and liver, are heavily reliant on FAO. The inability to efficiently oxidize fatty acids leads to hypoglycemia, cardiomyopathy, myopathy, and liver dysfunction.[1][2][3]

  • Metabolite Toxicity: The buildup of 3-hydroxyacyl-CoAs and their derivatives, including 3-hydroxyacylcarnitines and 3-hydroxydicarboxylic acids, is believed to exert direct toxic effects on cells.[4] These metabolites can disrupt mitochondrial function, impair cellular signaling, and contribute to the long-term complications of these diseases, such as peripheral neuropathy and retinopathy.[5]

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) and Mitochondrial Trifunctional Protein (MTP) Deficiency

LCHAD is one of three enzymatic activities housed within the MTP complex, which is responsible for the latter three steps of long-chain fatty acid oxidation.[6] MTP deficiency involves the impairment of all three MTP enzyme activities, while LCHAD deficiency is an isolated defect of the dehydrogenase activity.[6] Both are autosomal recessive disorders caused by mutations in the HADHA (encoding the alpha-subunit containing the LCHAD and hydratase activities) and HADHB (encoding the beta-subunit with thiolase activity) genes.[7][8]

The clinical presentation can range from a severe neonatal-onset form with cardiomyopathy and early death to a milder, later-onset myopathic form.[5][9] A common mutation in LCHAD deficiency is the G1528C substitution in the HADHA gene.[5]

Medium/Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD) Deficiency

M/SCHAD deficiency, also known as 3-hydroxyacyl-CoA dehydrogenase deficiency, is a rarer autosomal recessive disorder caused by mutations in the HADH gene.[3] This enzyme is responsible for the dehydrogenation of medium and short-chain 3-hydroxyacyl-CoAs. A distinguishing feature of this disorder is the frequent presence of hyperinsulinemic hypoglycemia.[10]

Quantitative Data Presentation

The diagnosis and monitoring of 3-hydroxy acyl-CoA-related disorders rely on the quantitative analysis of specific biomarkers in blood and urine. The following tables summarize key quantitative data for affected individuals compared to healthy controls.

Table 1: Plasma Acylcarnitine Profile in LCHAD/MTP Deficiency
Analyte Patient Group (µmol/L) Control Group (µmol/L) Reference
3-Hydroxypalmitoylcarnitine (C16-OH)Significantly ElevatedTypically <0.04[5][11]
3-Hydroxyoleoylcarnitine (C18:1-OH)Significantly ElevatedTypically <0.04[5][11]
(C16OH + C18OH + C18:1OH) / C0 Ratio ("HADHA ratio")0.19 ± 0.14Not reported[2][12]
Table 2: Urinary Organic Acid Profile in LCHAD/MTP Deficiency
Analyte Patient Group Control Group Reference
3-Hydroxydicarboxylic acids (C6-C14)Markedly IncreasedTrace amounts[4][13]
Ratios of 3OHDC6 and 3OHDC12 to 3OHDC10IncreasedNormal[4][13]
Table 3: Reference Intervals for Acylcarnitines in Healthy Newborns
Acylcarnitine 2.5th - 97.5th Percentile (µmol/L) Reference
Free Carnitine (C0)8.78 - 38.08[7][14]
Acetylcarnitine (C2)3.55 - 19.09[7][14]
Propionylcarnitine (C3)0.33 - 1.96[7][14]
Butyrylcarnitine (C4)0.08 - 0.51[7][14]
Isovalerylcarnitine (C5)0.06 - 0.44[7][14]
Hexanoylcarnitine (C6)0.01 - 0.07[7][14]
Octanoylcarnitine (C8)0.01 - 0.07[7][14]
Decanoylcarnitine (C10)0.02 - 0.07[7][14]
Dodecanoylcarnitine (C12)0.04 - 0.51[7][14]
Tetradecanoylcarnitine (C14)0.07 - 0.24[7][14]
Hexadecanoylcarnitine (C16)0.58 - 3.25[7][14]
Octadecanoylcarnitine (C18)0.35 - 1.16[7][14]
Table 4: Clinical Outcomes of Triheptanoin (B1683035) Treatment in LC-FAOD
Outcome Reduction with Triheptanoin Reference
Annualized Rate of Major Clinical Events45% - 70%[15]
Hospitalization Days per Year50.3% - 82.3%[15][16][17]
Hypoglycemia Event Rate96%[16]

Experimental Protocols

Accurate diagnosis and monitoring of these disorders are contingent on robust and reliable laboratory methods. The following sections provide detailed methodologies for key diagnostic assays.

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This is the primary method for newborn screening and diagnosis of FAO disorders.[18][19]

  • Principle: Acylcarnitines are extracted from biological samples (dried blood spots or plasma), derivatized to their butyl esters, and analyzed by flow-injection electrospray ionization tandem mass spectrometry. Quantification is achieved using stable isotope-labeled internal standards.[19]

  • Sample Preparation (from Dried Blood Spots):

    • A 3 mm disk is punched from the dried blood spot into a 96-well microtiter plate.

    • 100 µL of a methanol (B129727) solution containing deuterated internal standards is added to each well for extraction.

    • The plate is agitated and then the supernatant is transferred to a new plate.

    • The extract is dried under nitrogen.

    • 100 µL of 3N HCl in n-butanol is added for derivatization, and the plate is incubated.

    • The butanolic HCl is evaporated, and the residue is reconstituted for MS/MS analysis.[18]

  • Tandem Mass Spectrometry Analysis:

    • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

    • Ionization: ESI in positive ion mode is used to generate protonated molecular ions [M+H]⁺.

    • MS/MS Scan Mode: A precursor ion scan for m/z 85 (for butylated acylcarnitines) or a neutral loss scan for 59 Da (for underivatized acylcarnitines) is typically used to specifically detect acylcarnitines. Multiple reaction monitoring (MRM) can be used for targeted quantification.[18][19]

  • Data Analysis: The concentrations of individual acylcarnitines are calculated from the ion intensity ratios of the analyte to its corresponding stable isotope-labeled internal standard.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to detect and quantify the abnormal excretion of dicarboxylic and 3-hydroxydicarboxylic acids.[1][3][4]

  • Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified by GC-MS.

  • Sample Preparation:

    • An internal standard (e.g., tropic acid) is added to a urine sample normalized to creatinine (B1669602) concentration.

    • The sample is treated with hydroxylamine (B1172632) to form oxime derivatives of keto-acids.

    • The sample is acidified, and organic acids are extracted into an organic solvent (e.g., ethyl acetate).[3]

    • The organic extract is evaporated to dryness.

    • The residue is derivatized with a silylating agent (e.g., BSTFA) to form trimethylsilyl (B98337) (TMS) esters and ethers.[3]

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Separation: The derivatized organic acids are separated on a capillary GC column with a temperature gradient.

    • Detection: The mass spectrometer is operated in full scan mode to identify a wide range of compounds or in selected ion monitoring (SIM) mode for targeted quantification.[20]

  • Data Analysis: Compounds are identified by their retention time and mass spectrum. Quantification is based on the peak area ratio of the analyte to the internal standard.

Fibroblast Fatty Acid Oxidation Studies

This assay directly measures the ability of a patient's cells to oxidize fatty acids.[21][22]

  • Principle: Cultured skin fibroblasts from the patient are incubated with a radiolabeled fatty acid substrate (e.g., [³H]palmitate). The rate of fatty acid oxidation is determined by measuring the production of radiolabeled water (³H₂O).[6][23]

  • Procedure:

    • Fibroblasts are cultured to near confluency in a multi-well plate.

    • The cells are washed and incubated with a reaction mixture containing the radiolabeled fatty acid substrate.

    • After incubation, the reaction is stopped, and the radiolabeled water is separated from the unreacted fatty acid, typically by ion-exchange chromatography.[6]

    • The amount of ³H₂O produced is quantified by liquid scintillation counting.

  • Data Analysis: The rate of fatty acid oxidation is calculated and compared to that of control fibroblasts.

3-Hydroxyacyl-CoA Dehydrogenase Enzyme Activity Assay

This spectrophotometric assay directly measures the activity of HADHs.[1][24][25]

  • Principle: The enzyme activity can be measured in the forward or reverse direction by monitoring the change in absorbance at 340 nm, which corresponds to the conversion of NAD⁺ to NADH or vice versa. The reverse reaction, using a 3-ketoacyl-CoA substrate, is often more convenient.[1]

  • Procedure (Reverse Reaction):

    • A reaction mixture is prepared in a cuvette containing buffer, NADH, and the 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA).

    • The mixture is incubated to reach thermal equilibrium.

    • The reaction is initiated by adding the enzyme source (e.g., cell lysate).

    • The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored over time.[1]

  • Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures is crucial for understanding the complex interplay of molecules and the logic of diagnostic approaches.

Mitochondrial Fatty Acid β-Oxidation Pathway

The following diagram illustrates the four steps of β-oxidation, highlighting the role of 3-hydroxyacyl-CoA dehydrogenases.

Fatty_Acid_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (VLCAD, MCAD, SCAD) FAD -> FADH₂ Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase + H₂O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD, M/SCHAD) NAD⁺ -> NADH + H⁺ Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketoacyl-CoA Thiolase + CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: The four enzymatic steps of mitochondrial fatty acid β-oxidation.

Diagnostic Workflow for LCHAD/MTP Deficiency

This diagram outlines the typical steps involved in diagnosing LCHAD or MTP deficiency, from initial screening to confirmatory testing.

Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) Acylcarnitine_Analysis Acylcarnitine Analysis (Tandem Mass Spectrometry) NBS->Acylcarnitine_Analysis Elevated_Markers Elevated C16-OH, C18:1-OH? Acylcarnitine_Analysis->Elevated_Markers Urine_OA Urine Organic Acid Analysis (GC-MS) Elevated_Markers->Urine_OA Yes Normal Normal Elevated_Markers->Normal No Molecular_Testing Molecular Genetic Testing (HADHA, HADHB sequencing) Urine_OA->Molecular_Testing Enzyme_Assay Enzyme Activity Assay (Fibroblasts or Lymphocytes) Urine_OA->Enzyme_Assay Diagnosis Diagnosis Confirmed: LCHAD or MTP Deficiency Molecular_Testing->Diagnosis Enzyme_Assay->Diagnosis

Caption: A typical diagnostic workflow for LCHAD and MTP deficiencies.

Therapeutic Strategies

The management of 3-hydroxy acyl-CoA-related disorders focuses on preventing metabolic crises and managing long-term complications.

  • Dietary Management: The cornerstone of treatment is a diet low in long-chain fatty acids and supplemented with medium-chain triglycerides (MCTs), which can bypass the enzymatic block.[26] Frequent feeding and avoidance of fasting are crucial to prevent hypoglycemia.[26]

  • Triheptanoin: This synthetic odd-chain triglyceride has shown promise in providing an alternative energy source and replenishing citric acid cycle intermediates (anaplerosis). Clinical trials have demonstrated a reduction in major clinical events with triheptanoin treatment.[9][15][16][17]

  • Carnitine Supplementation: The use of L-carnitine is debated. While it may help to detoxify accumulating acyl groups by forming acylcarnitines that can be excreted, there are concerns that it could exacerbate the production of potentially toxic long-chain acylcarnitines.[27][28]

  • Supportive Care: During acute metabolic decompensation, intravenous glucose is administered to suppress lipolysis and provide an immediate energy source.

Future Directions

Research in the field of 3-hydroxy acyl-CoA-related disorders is ongoing, with several promising avenues being explored:

  • Gene Therapy: Correcting the underlying genetic defect is the ultimate goal. Research into viral and non-viral gene delivery systems for HADHA, HADHB, and HADH is in preclinical stages.

  • Novel Small Molecule Therapies: The development of pharmacological chaperones to stabilize misfolded enzymes or inhibitors of upstream pathways to reduce substrate load are potential therapeutic strategies.

  • Improved Biomarkers: The identification of more sensitive and specific biomarkers for disease monitoring and prediction of long-term complications is an active area of research.

Conclusion

The accumulation of 3-hydroxy acyl-CoAs due to inherited enzyme deficiencies represents a significant challenge in pediatric and adult medicine. A thorough understanding of the underlying pathophysiology, coupled with the application of advanced analytical techniques, is essential for accurate diagnosis and effective management. This technical guide provides a foundation for researchers and clinicians to build upon as they work towards improving the lives of individuals affected by these devastating metabolic disorders. Continued research into novel therapeutic strategies holds the promise of a brighter future for these patients.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoA (3-Hydroxy-OPC4-CoA) is a critical, albeit transient, intermediate in the biosynthesis of the plant hormone jasmonic acid (JA). Situated within the peroxisomal β-oxidation pathway, its formation and subsequent conversion are essential for the production of JA, a key regulator of plant defense and development. Understanding and manipulating this pathway requires access to its constituent intermediates, including this compound. As this molecule is not readily commercially available, a robust synthesis protocol is invaluable for researchers studying jasmonate signaling and for professionals exploring the modulation of this pathway for agricultural or therapeutic purposes.

This document provides a detailed protocol for the proposed enzymatic synthesis of this compound, based on the established biochemical pathway in Arabidopsis thaliana. It includes methodologies for the key enzymatic assays required to monitor the synthesis and tables summarizing the functions of the involved enzymes.

Biological Pathway: Jasmonic Acid Biosynthesis via β-Oxidation

The final steps of jasmonic acid synthesis involve the shortening of the octanoic acid side chain of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) through three cycles of peroxisomal β-oxidation. This compound is formed as an intermediate during the second cycle of this process.

The enzymatic cascade leading to the formation and conversion of this compound is as follows:

  • Activation: OPC-8:0 is activated to its CoA ester, OPC-8:0-CoA, by OPC-8:0 CoA Ligase1 (OPCL1).

  • First β-Oxidation Cycle: OPC-8:0-CoA undergoes one round of β-oxidation to yield OPC-6:0-CoA.

  • Second β-Oxidation Cycle (Formation of this compound):

    • Oxidation: Acyl-CoA Oxidase (ACX) catalyzes the oxidation of OPC-6:0-CoA to produce 2-enoyl-OPC6-CoA.

    • Hydration: The Multifunctional Protein (MFP), which in Arabidopsis is ABNORMAL INFLORESCENCE MERISTEM 1 (AIM1), hydrates the double bond of 2-enoyl-OPC6-CoA to form This compound .

    • Dehydrogenation: The dehydrogenase activity of the same MFP (AIM1) then oxidizes this compound to 3-ketoacyl-OPC4-CoA.

  • Thiolysis: 3-Ketoacyl-CoA Thiolase (KAT), primarily KAT2 in Arabidopsis, catalyzes the thiolytic cleavage of 3-ketoacyl-OPC4-CoA to produce OPC-4:0-CoA and acetyl-CoA.

Key Enzymes in the Formation of this compound
EnzymeAbbreviationFunction in Pathway
Acyl-CoA OxidaseACXCatalyzes the first oxidation step, converting OPC-6:0-CoA to 2-enoyl-OPC6-CoA.
Multifunctional ProteinMFP (e.g., AIM1)Possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates 2-enoyl-OPC6-CoA to form this compound and then oxidizes it to 3-ketoacyl-OPC4-CoA.
3-Ketoacyl-CoA ThiolaseKAT (e.g., KAT2)Catalyzes the final thiolytic cleavage of 3-ketoacyl-OPC4-CoA to yield OPC-4:0-CoA and acetyl-CoA.

Experimental Protocols

Proposed Enzymatic Synthesis of this compound

This protocol describes a two-step enzymatic approach to synthesize this compound starting from the precursor OPC-6:0-CoA. This method relies on the sequential activity of Acyl-CoA Oxidase (ACX) and the hydratase function of a Multifunctional Protein (MFP) like AIM1. To prevent the subsequent conversion of the desired product, the reaction should ideally be monitored closely and stopped after the hydratase step, or a modified MFP lacking dehydrogenase activity could be used if available.

Materials:

  • OPC-6:0-CoA (substrate)

  • Purified Acyl-CoA Oxidase (ACX)

  • Purified Multifunctional Protein (MFP/AIM1) with hydratase activity

  • Reaction Buffer (e.g., 50 mM MES, pH 8.0)

  • FAD (cofactor for ACX)

  • Catalase (to remove H₂O₂ byproduct from the ACX reaction)

  • Quenching solution (e.g., formic acid)

  • HPLC system for product purification and analysis

Procedure:

  • Step 1: Oxidation of OPC-6:0-CoA

    • In a reaction vessel, prepare a mixture containing the reaction buffer, OPC-6:0-CoA, FAD, and catalase.

    • Initiate the reaction by adding a purified preparation of Acyl-CoA Oxidase (ACX).

    • Incubate at an optimal temperature (e.g., 30°C) with gentle agitation.

    • Monitor the reaction for the formation of 2-enoyl-OPC6-CoA. This can be tracked by spectrophotometry, as the enoyl-CoA product has a characteristic absorbance.

  • Step 2: Hydration to this compound

    • Once the first step has proceeded sufficiently, add the purified Multifunctional Protein (MFP/AIM1) to the reaction mixture.

    • Continue the incubation under the same conditions. The hydratase activity of the MFP will convert 2-enoyl-OPC6-CoA to this compound.

    • Carefully monitor the reaction progress using a suitable analytical method such as HPLC-MS to maximize the yield of this compound and minimize its subsequent oxidation.

  • Reaction Quenching and Product Purification:

    • Stop the reaction at the desired time point by adding a quenching solution (e.g., a final concentration of 1% formic acid).

    • Purify the this compound from the reaction mixture using reverse-phase HPLC.

    • Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Enzyme Activity Assays

To ensure the enzymatic components of the synthesis are active, their specific activities should be determined using appropriate assays.

1. Acyl-CoA Oxidase (ACX) Activity Assay

This assay is a continuous spectrophotometric rate determination that measures the production of hydrogen peroxide (H₂O₂) as a byproduct of the ACX-catalyzed oxidation. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

  • Principle:

    • OPC-6:0-CoA + O₂ --(ACX)--> 2-enoyl-OPC6-CoA + H₂O₂

    • 2H₂O₂ + 4-Aminoantipyrine + Phenol --(HRP)--> Quinoneimine dye + 4H₂O

  • Procedure:

    • Prepare a reaction mixture containing buffer (e.g., 50 mM MES, pH 8.0), 4-aminoantipyrine, phenol, horseradish peroxidase, and FAD.

    • Add the substrate, OPC-6:0-CoA.

    • Initiate the reaction by adding the ACX enzyme solution.

    • Monitor the increase in absorbance at 500 nm over time. The rate of color formation is proportional to the ACX activity.

2. Multifunctional Protein (MFP) Hydratase and Dehydrogenase Activity Assays

  • Hydratase Activity:

    • Principle: The hydration of the 2-enoyl-CoA substrate leads to a decrease in absorbance at a specific wavelength (e.g., 263 nm for crotonyl-CoA).

    • Procedure:

      • Prepare a reaction mixture containing buffer and the 2-enoyl-OPC6-CoA substrate.

      • Initiate the reaction by adding the MFP enzyme.

      • Monitor the decrease in absorbance at the characteristic wavelength for the enoyl-CoA double bond.

  • L-3-Hydroxyacyl-CoA Dehydrogenase Activity:

    • Principle: The oxidation of the 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

    • Procedure:

      • Prepare a reaction mixture containing buffer, NAD⁺, and the this compound substrate.

      • Initiate the reaction by adding the MFP enzyme.

      • Monitor the increase in absorbance at 340 nm. The rate of NADH formation is proportional to the dehydrogenase activity.

3. 3-Ketoacyl-CoA Thiolase (KAT) Activity Assay

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA in the presence of Coenzyme A (CoA). The formation of the new acyl-CoA ester bond can be monitored spectrophotometrically.

  • Principle: 3-ketoacyl-CoA + CoA --(KAT)--> acyl-CoA + acetyl-CoA

  • Procedure:

    • Prepare a reaction mixture containing buffer (e.g., 35 mM Tris-HCl, 100 mM NaCl, pH 8.5), a suitable 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA as a model substrate), and CoA.[1]

    • Initiate the reaction by adding the KAT enzyme.[1]

    • Monitor the increase in absorbance at a wavelength corresponding to the formation of the new acyl-CoA ester bond (e.g., 232 nm).[1]

Visualizations

Jasmonic_Acid_Biosynthesis_Pathway sub sub enz enz prod prod intermed intermed OPC6_CoA OPC-6:0-CoA ACX Acyl-CoA Oxidase (ACX) OPC6_CoA->ACX Enoyl_OPC6_CoA 2-enoyl-OPC6-CoA MFP_Hydratase MFP (AIM1) Hydratase Enoyl_OPC6_CoA->MFP_Hydratase Hydroxy_OPC4_CoA This compound MFP_Dehydrogenase MFP (AIM1) Dehydrogenase Hydroxy_OPC4_CoA->MFP_Dehydrogenase Ketoacyl_OPC4_CoA 3-Ketoacyl-OPC4-CoA KAT 3-Ketoacyl-CoA Thiolase (KAT2) Ketoacyl_OPC4_CoA->KAT OPC4_CoA OPC-4:0-CoA + Acetyl-CoA ACX->Enoyl_OPC6_CoA MFP_Hydratase->Hydroxy_OPC4_CoA MFP_Dehydrogenase->Ketoacyl_OPC4_CoA KAT->OPC4_CoA

Caption: Enzymatic cascade for the formation of this compound.

Synthesis_Workflow start start step step enz_add enz_add product product Start Start with OPC-6:0-CoA Add_ACX Add Acyl-CoA Oxidase (ACX) + FAD + Catalase Start->Add_ACX Incubate1 Incubate (e.g., 30°C) Monitor for 2-enoyl-OPC6-CoA Add_ACX->Incubate1 Add_MFP Add Multifunctional Protein (MFP/AIM1) Incubate1->Add_MFP Incubate2 Incubate (e.g., 30°C) Monitor for this compound Add_MFP->Incubate2 Quench Quench Reaction (e.g., Formic Acid) Incubate2->Quench Purify Purify by HPLC Quench->Purify Final_Product This compound Purify->Final_Product

References

Quantitative Analysis of 3-Hydroxy-OPC4-CoA by LC-MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)butanoyl-CoA (3-Hydroxy-OPC4-CoA) is a key, transient intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone involved in plant development and defense responses. The jasmonate pathway is a target for research in agriculture and drug development due to its role in mediating cellular responses to stress. Accurate quantification of pathway intermediates like this compound is essential for understanding the dynamics of this signaling cascade. This document provides a detailed methodology for the sensitive and specific quantification of this compound in plant tissue extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The method described herein is based on established principles for the analysis of acyl-CoA thioesters, employing reversed-phase chromatography for separation and triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for detection. This approach offers high selectivity and sensitivity, which are crucial for analyzing low-abundance endogenous metabolites.

Metabolic Context: The Jasmonic Acid Biosynthesis Pathway

This compound is formed in the peroxisome during the β-oxidation of its precursor, 12-oxo-phytodienoic acid (OPDA). The shortening of the carboxylic acid side chain of OPDA to produce jasmonic acid occurs in a series of enzymatic steps. This compound is an intermediate in one of these β-oxidation cycles. Understanding its position in this pathway is key to interpreting quantitative data.

Jasmonic_Acid_Pathway Jasmonic Acid Biosynthesis Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPC8_CoA OPC8_CoA OPDA->OPC8_CoA OPR3, ACS OPC6_CoA OPC6_CoA OPC8_CoA->OPC6_CoA β-oxidation Cycle 1 3-Hydroxy-OPC6-CoA 3-Hydroxy-OPC6-CoA OPC6_CoA->3-Hydroxy-OPC6-CoA ACX, MFP OPC4_CoA OPC4_CoA 3-Hydroxy-OPC6-CoA->OPC4_CoA MFP, KAT This compound This compound OPC4_CoA->this compound ACX, MFP (Hydratase) OPC4_CoA->this compound 3-Keto-OPC4-CoA 3-Keto-OPC4-CoA This compound->3-Keto-OPC4-CoA MFP (Dehydrogenase) This compound->3-Keto-OPC4-CoA Acetyl-CoA Acetyl-CoA 3-Keto-OPC4-CoA->Acetyl-CoA KAT JA-CoA JA-CoA 3-Keto-OPC4-CoA->JA-CoA KAT Jasmonic_Acid Jasmonic_Acid JA-CoA->Jasmonic_Acid Thioesterase

Caption: Simplified Jasmonic Acid Biosynthesis Pathway.

Experimental Protocols

This section details the complete workflow for the quantification of this compound, from sample collection to data analysis.

Sample Preparation Protocol

This protocol is optimized for the extraction of acyl-CoAs from plant leaf tissue (~100 mg).

Materials:

  • Liquid Nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 2.5% 5-Sulfosalicylic acid (SSA) in 50% Methanol

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) solution (10 µg/mL in Extraction Buffer)

  • Solid Phase Extraction (SPE) Cartridges: C18, 100 mg

  • SPE Conditioning Solvent: 100% Methanol

  • SPE Equilibration Solvent: HPLC-grade Water

  • SPE Wash Solvent: 5% Methanol in Water

  • SPE Elution Solvent: 80% Acetonitrile with 0.1% Formic Acid

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g at 4°C

  • Nitrogen evaporator

Procedure:

  • Harvesting: Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen immediately upon collection to quench enzymatic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a 1.5 mL microcentrifuge tube. Add 500 µL of ice-cold Extraction Buffer containing the internal standard (Heptadecanoyl-CoA). Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture on ice for 20 minutes, with intermittent vortexing every 5 minutes.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.

  • SPE Purification:

    • Condition a C18 SPE cartridge by passing 1 mL of Methanol, followed by 1 mL of Water.

    • Load the supernatant from the previous step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar interferences.

    • Elute the acyl-CoAs with 1 mL of 80% Acetonitrile with 0.1% Formic Acid into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Parameters:

Parameter Value
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |

Mass Spectrometry (MS) Parameters: Acyl-CoA species are known to ionize efficiently in positive mode and exhibit a characteristic neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) group (507.0 Da).[1][2]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Monitoring Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: The molecular formula for this compound is C35H56N7O19P3S, with a monoisotopic mass of 1003.2565 Da. The precursor ion ([M+H]⁺) is m/z 1004.26. The proposed MRM transitions are based on the common fragmentation patterns of acyl-CoAs.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 1004.3497.3 ([M+H-507]⁺)100Optimize empirically
This compound (Qualifier) 1004.3428.050Optimize empirically
Heptadecanoyl-CoA (IS) 1020.6513.3 ([M+H-507]⁺)100Optimize empirically

Note: Collision energies should be optimized for the specific instrument used to achieve maximum signal intensity.

Data Presentation and Method Performance

The following tables summarize the expected performance characteristics of this LC-MS/MS method, based on data from similar acyl-CoA analyses.[3][4] These tables should be populated with experimental data during method validation.

Table 1: Linearity and Sensitivity

Analyte Calibration Range (ng/mL) LLOQ (ng/mL)

| this compound | 0.5 - 500 | > 0.995 | 0.5 |

Table 2: Accuracy and Precision (n=5)

Quality Control Sample Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%RSD) Inter-day Accuracy (%) Inter-day Precision (%RSD)
LQC 1.5 95 - 105 < 15 93 - 107 < 15
MQC 75 97 - 103 < 10 96 - 104 < 12

| HQC | 400 | 98 - 102 | < 8 | 98 - 102 | < 10 |

Visualization of Experimental Workflow

The logical flow of the analytical process is crucial for reproducibility and understanding.

Experimental_Workflow LC-MS/MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plant Tissue Homogenization B Protein Precipitation & Acyl-CoA Extraction (SSA) A->B C Solid Phase Extraction (SPE) Cleanup on C18 B->C D Evaporation and Reconstitution C->D E LC Separation (Reversed-Phase C18) D->E F MS/MS Detection (Positive ESI, MRM) E->F G Peak Integration and Quantification F->G H Calibration Curve Generation G->H I Concentration Calculation H->I

References

Application Note: Ultrasensitive Quantification of 3-Hydroxy-OPC4-CoA using a Targeted LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoA (3-Hydroxy-OPC4-CoA) is a critical, transient intermediate in the biosynthesis of the plant hormone jasmonic acid (JA).[1] The jasmonate biosynthetic pathway begins in the chloroplast and continues in the peroxisome, where a series of β-oxidation cycles shorten the acyl side chain of the precursor OPC-8:0.[1] this compound is formed during the second cycle of this β-oxidation spiral.[1] Accurate quantification of this analyte is essential for understanding the regulation of JA biosynthesis and its role in plant defense and development.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices. The method employs a straightforward sample preparation procedure, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, making it the gold standard for analyzing endogenous metabolites like acyl-CoAs.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plant Tissue) extraction Acyl-CoA Extraction sample->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup lc Reversed-Phase Liquid Chromatography cleanup->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

Quantitative Data Summary

The following tables summarize the representative quantitative performance that can be expected for an LC-MS/MS method for acyl-CoAs, adapted for this compound analysis.[2] Optimization of these parameters for this compound is recommended.

Table 1: Linearity and Sensitivity

Analyte Calibration Range (ng/mL) LLOQ (ng/mL)
This compound 0.5 - 500 >0.99 0.5

| Internal Standard (IS) | - | - | - |

Table 2: Accuracy and Precision

Quality Control Sample Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%RSD) Inter-day Accuracy (%) Inter-day Precision (%RSD)
LQC 1.5 102.3 5.8 101.5 6.2
MQC 75 98.9 4.1 99.2 4.5

| HQC | 400 | 101.2 | 3.5 | 100.8 | 3.9 |

Detailed Experimental Protocols

Sample Preparation (from Plant Tissue)

This protocol is adapted from standard methods for phytohormone and acyl-CoA analysis.[1][3]

Materials:

  • Arabidopsis thaliana leaf tissue (or other relevant biological matrix)

  • Liquid nitrogen

  • 2 mL microcentrifuge tubes

  • Extraction Solvent: Methanol (B129727):Isopropanol:Acetic Acid (20:79:1, v/v/v)[1]

  • Stable isotope-labeled internal standards (e.g., d6-JA)[1]

  • C18 Solid-Phase Extraction (SPE) cartridges

Procedure:

  • Harvest and immediately freeze plant tissue in liquid nitrogen.

  • Homogenize the frozen tissue to a fine powder.

  • To approximately 100 mg of tissue powder in a 2 mL microcentrifuge tube, add 1 mL of ice-cold extraction solvent and the internal standard.

  • Vortex vigorously for 10 minutes at 4°C.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet debris.[3]

  • Transfer the supernatant to a new tube for SPE cleanup.

Solid-Phase Extraction (SPE): [4]

  • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load the supernatant from the previous step onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[4]

Liquid Chromatography

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Parameters (adapted from acyl-CoA analysis): [4]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 7.0 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry

MS System: A triple quadrupole mass spectrometer.

Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Common Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 amu, corresponding to the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the molecule.[5][6] The quantitative transition is often [M+H]+ -> [M-507+H]+.[5] A second, qualitative transition to m/z 428 is also commonly monitored.[5]

Table 3: Predicted MRM Transitions for this compound (Note: These values are predicted and require experimental optimization.)

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound[To be determined][Precursor - 507]428.4[To be optimized]

Signaling Pathway Context: Jasmonic Acid Biosynthesis

This compound is an intermediate in the peroxisomal β-oxidation pathway that leads to the synthesis of jasmonic acid.

Jasmonic Acid Biosynthesis Pathway cluster_cycle2 β-Oxidation Cycle 2 OPC8_CoA OPC-8:0-CoA Cycle1 β-Oxidation Cycle 1 OPC8_CoA->Cycle1 OPC6_CoA OPC-6-CoA Cycle1->OPC6_CoA ACX1 ACX1 AIM1_Hydratase AIM1 (Hydratase) ACX1->AIM1_Hydratase Three_Hydroxy_OPC6_CoA 3-Hydroxy-OPC6-CoA AIM1_Hydratase->Three_Hydroxy_OPC6_CoA AIM1_Dehydrogenase AIM1 (Dehydrogenase) Three_Hydroxy_OPC6_CoA->AIM1_Dehydrogenase Three_Keto_OPC6_CoA 3-Keto-OPC6-CoA AIM1_Dehydrogenase->Three_Keto_OPC6_CoA KAT2 KAT2 Three_Keto_OPC6_CoA->KAT2 OPC4_CoA OPC-4-CoA KAT2->OPC4_CoA Cycle3 β-Oxidation Cycle 3 OPC4_CoA->Cycle3 JA_CoA JA-CoA Cycle3->JA_CoA JA Jasmonic Acid JA_CoA->JA

Caption: Simplified pathway of jasmonic acid biosynthesis.

Conclusion

The LC-MS/MS method described provides a robust and sensitive framework for the quantification of this compound. This protocol can be readily adapted for various biological matrices and is suitable for high-throughput analysis. The accurate measurement of this and other acyl-CoA intermediates will aid in the elucidation of metabolic pathways and their roles in physiology and disease.

References

Application Notes and Protocols for the Enzymatic Assay of 3-Hydroxy-OPC4-CoA Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoA (3-Hydroxy-OPC4-CoA) is a critical intermediate in the biosynthesis of jasmonic acid (JA), a key plant hormone involved in defense and developmental processes. The conversion of this intermediate is a crucial step in the peroxisomal β-oxidation pathway that leads to the formation of JA. The enzyme responsible for this conversion in Arabidopsis thaliana is the ABNORMAL INFLORESCENCE MERISTEM 1 (AIM1) protein, a multifunctional enzyme possessing L-3-hydroxyacyl-CoA dehydrogenase activity.[1]

This document provides detailed protocols for a continuous spectrophotometric assay to determine the dehydrogenase activity acting on this compound. The assay is based on monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. This method is suitable for kinetic studies of the AIM1 enzyme, screening for potential inhibitors, and characterizing the enzymatic activity in various biological samples.

Metabolic Pathway

The final steps of jasmonic acid biosynthesis occur in the peroxisome through a series of β-oxidation cycles. This compound is an intermediate in the second cycle of this process. The dehydrogenase activity of the AIM1 multifunctional protein catalyzes the oxidation of this compound to 3-keto-OPC4-CoA, with the concomitant reduction of NAD+ to NADH.

Jasmonic_Acid_Pathway OPC6_CoA OPC-6-CoA Enoyl_CoA 2-trans-Enoyl-OPC4-CoA OPC6_CoA->Enoyl_CoA ACX Hydroxy_OPC4_CoA This compound Enoyl_CoA->Hydroxy_OPC4_CoA AIM1 (Hydratase) Keto_OPC4_CoA 3-Keto-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA AIM1 (Dehydrogenase) + NAD+ -> NADH + H+ OPC4_CoA OPC-4-CoA Keto_OPC4_CoA->OPC4_CoA KAT2 AIM1_hydratase AIM1 (Hydratase) AIM1_dehydrogenase AIM1 (Dehydrogenase) KAT2 KAT2 (Thiolase)

Jasmonic Acid Biosynthesis Pathway

Principle of the Assay

The activity of the L-3-hydroxyacyl-CoA dehydrogenase component of the AIM1 protein is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD+. The rate of NADH production is directly proportional to the enzyme activity under the specified conditions. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.[1]

Data Presentation

Table 1: Kinetic Parameters of Related 3-Hydroxyacyl-CoA Dehydrogenases
Enzyme SourceSubstrateKm (µM)Optimal pHOptimal Temperature (°C)Reference
Arabidopsis thaliana AIM1Crotonyl-CoA115Not ReportedNot Reported--INVALID-LINK--
Pig Heart L-3-Hydroxyacyl-CoA DehydrogenaseMedium-chain 3-hydroxyacyl-CoAs~10-20~7.0Not ReportedHe et al., 1989
Human 3-Hydroxyacyl-CoA DehydrogenaseAcetoacetyl-CoA~907.337Sigma-Aldrich
Table 2: Recommended Reagent Concentrations for the Assay
ReagentStock ConcentrationFinal Concentration
Potassium Phosphate (B84403) Buffer (pH 7.3)1 M100 mM
NAD+20 mM1 mM
This compound1 mM10-100 µM
AIM1 Enzyme PreparationVariesVaries (e.g., 1-10 µg)

Experimental Protocols

Preparation of Reagents
  • Assay Buffer (100 mM Potassium Phosphate, pH 7.3): Prepare a 1 M stock solution of potassium phosphate and adjust the pH to 7.3 at room temperature. Dilute to 100 mM with nuclease-free water for the final assay buffer.

  • NAD+ Stock Solution (20 mM): Dissolve the appropriate amount of NAD+ in the assay buffer. Prepare fresh daily and keep on ice.

  • Substrate (this compound): As this compound is not readily commercially available, it may need to be synthesized. A possible approach involves the enzymatic hydration of the corresponding 2-trans-enoyl-OPC4-CoA using a purified enoyl-CoA hydratase, or through chemical synthesis.

  • Enzyme Source (AIM1 Protein): The AIM1 protein can be obtained through recombinant expression in systems like E. coli or Arabidopsis thaliana itself, followed by purification. Alternatively, a total protein extract from Arabidopsis seedlings can be used, though this will contain other dehydrogenases. For purification, affinity tags such as a His-tag or HA-tag can be utilized.

Spectrophotometric Assay Protocol

This protocol is designed for a standard 1 mL cuvette-based spectrophotometer. The volumes can be scaled down for use in a 96-well plate reader.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NAD+, and Substrate Mix Combine Buffer, NAD+, and Substrate in Cuvette Reagents->Mix Enzyme Prepare AIM1 Enzyme (Purified or Extract) Initiate Initiate reaction by adding AIM1 Enzyme Enzyme->Initiate Equilibrate Equilibrate at 30°C for 5 minutes Mix->Equilibrate Equilibrate->Initiate Measure Measure Absorbance at 340 nm for 5-10 minutes Initiate->Measure Calculate_Rate Calculate the rate of NADH formation (ΔAbs/min) Measure->Calculate_Rate Calculate_Activity Calculate Enzyme Activity (U/mg) Calculate_Rate->Calculate_Activity

Experimental Workflow for the Assay
  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:

    • 850 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 50 µL of 20 mM NAD+ stock solution

    • 50 µL of 1 mM this compound stock solution (for a final concentration of 50 µM)

  • Equilibration: Mix the contents by gentle inversion and incubate the cuvette in a thermostatically controlled spectrophotometer at 30°C for 5 minutes to allow the temperature to equilibrate.

  • Background Reading: Measure the absorbance at 340 nm to establish a baseline.

  • Reaction Initiation: Add 50 µL of the AIM1 enzyme preparation to the cuvette, mix quickly, and immediately start recording the absorbance at 340 nm.

  • Data Acquisition: Record the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for 5 to 10 minutes. The increase in absorbance should be linear for at least the first few minutes.

  • Control Reaction: Perform a blank reaction containing all components except the enzyme to control for any non-enzymatic reduction of NAD+.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot (ΔA₃₄₀/min).

  • Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity.

    • Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l)

      • ΔA₃₄₀/min = the rate of absorbance change per minute

      • ε = molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹)

      • l = path length of the cuvette (typically 1 cm)

    • Specific Activity (U/mg) = Activity (µmol/min/mL) / [Protein] (mg/mL)

      • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Considerations for Assay Optimization and Drug Screening

  • Substrate Concentration: To determine the Michaelis-Menten constant (Km), vary the concentration of this compound while keeping the concentrations of other reactants constant. A range of substrate concentrations from 0.1 to 10 times the expected Km is recommended.

  • pH and Temperature: The optimal pH and temperature for the AIM1 enzyme should be determined by performing the assay over a range of pH values (e.g., 6.0 to 9.0) and temperatures (e.g., 20°C to 40°C).

  • Inhibitor Screening: To screen for potential inhibitors, perform the assay in the presence of various concentrations of the test compounds. The type of inhibition (e.g., competitive, non-competitive) can be determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.

Logical_Relationship cluster_input Input Parameters cluster_output Output Measurement cluster_calculation Calculated Parameters Substrate_Conc [this compound] Abs_Change ΔAbsorbance at 340 nm / time Substrate_Conc->Abs_Change Enzyme_Conc [AIM1] Enzyme_Conc->Abs_Change NAD_Conc [NAD+] NAD_Conc->Abs_Change pH_Temp pH and Temperature pH_Temp->Abs_Change Reaction_Rate Initial Velocity (v₀) Abs_Change->Reaction_Rate Enzyme_Activity Specific Activity (U/mg) Reaction_Rate->Enzyme_Activity Kinetic_Constants Km, Vmax Reaction_Rate->Kinetic_Constants

References

Application Notes and Protocols for the Analysis of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-OPC4-CoA (3-hydroxy-4-oxocyclopent-2-en-1-yl)butanoyl-CoA is a key intermediate in the biosynthesis of jasmonic acid and related plant signaling molecules. Accurate and reliable quantification of this analyte is crucial for understanding plant defense mechanisms, stress responses, and for the development of novel agrochemicals. These application notes provide detailed protocols for the analysis of this compound using modern analytical techniques.

Disclaimer: As of the latest update, a certified analytical standard for this compound is not commercially available. The following protocols and data are based on established methodologies for the analysis of similar short-chain 3-hydroxyacyl-CoA esters. The quantitative data presented is hypothetical and should serve as a guideline for method development and validation.

Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred method for the sensitive and selective quantification of this compound in complex biological matrices due to its high specificity and low detection limits.

Experimental Protocol: Quantification of this compound by LC-MS/MS

1. Sample Preparation (from plant tissue)

  • Materials:

    • Plant tissue (e.g., leaves, roots)

    • Liquid nitrogen

    • Extraction Solvent: 2.5% 5-sulfosalicylic acid (SSA) in water/acetonitrile (50:50, v/v)

    • Internal Standard (IS): A stable isotope-labeled analog (e.g., D4-3-Hydroxy-OPC4-CoA) or a structurally similar short-chain acyl-CoA not present in the sample.

    • Microcentrifuge tubes

    • Homogenizer

  • Procedure:

    • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold Extraction Solvent containing the internal standard.

    • Homogenize the sample on ice for 1 minute.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate (B83284) moiety) and a product ion at m/z 428.[1][2][3][4]

      • Analyte (this compound): Precursor ion [M+H]⁺ → Product ion (Neutral loss of 507)

      • Analyte (this compound): Precursor ion [M+H]⁺ → Product ion m/z 428

      • Internal Standard: Corresponding transitions for the IS.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Data Presentation: Hypothetical Quantitative LC-MS/MS Data

The following table summarizes the expected performance characteristics for the LC-MS/MS method.

ParameterExpected Value
Retention Time (RT)~ 5.2 min
Precursor Ion (Q1) [M+H]⁺To be determined
Product Ion (Q3)Precursor - 507 Da / m/z 428
Linearity (r²)> 0.99
Lower Limit of Quantitation0.1 - 1 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)90 - 110%

Note: The exact mass of the precursor ion needs to be calculated based on the chemical formula of this compound.

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Plant Tissue homogenization Homogenization in Extraction Solvent + IS tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for the structural confirmation of synthesized this compound and for quantitative analysis at higher concentrations.

Experimental Protocol: ¹H NMR Analysis

1. Sample Preparation

  • Materials:

    • Synthesized and purified this compound (lyophilized powder)

    • Deuterated water (D₂O)

    • Internal Standard (e.g., DSS or TMSP)

    • NMR tubes

  • Procedure:

    • Dissolve 1-5 mg of this compound in 500 µL of D₂O.

    • Add a known amount of internal standard for quantification.

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters

  • Spectrometer: 600 MHz or higher field strength NMR spectrometer

  • Experiment: 1D ¹H NMR

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Sequence: Standard 1D proton experiment with water suppression (e.g., presaturation)

  • Number of Scans: 128 or more, depending on concentration

  • Relaxation Delay: 5 seconds

Data Presentation: Expected ¹H NMR Chemical Shifts

The following table provides expected chemical shift ranges for the key protons in this compound, based on known spectra of Coenzyme A and its derivatives.[5][6][7]

Proton GroupExpected Chemical Shift (ppm)
Adenine H-8~ 8.5
Adenine H-2~ 8.2
Ribose H-1'~ 6.1
Pantothenate -CH₂-CH₂-CO- (β-alanine)~ 2.4 - 2.6
Cysteamine -S-CH₂-CH₂-NH-~ 2.8 - 3.1
3-Hydroxyacyl -CH(OH)-~ 4.0 - 4.2
3-Hydroxyacyl -CH₂-CO-S-~ 2.5 - 2.7
OPC4 ring protons~ 5.5 - 7.5 (alkene), 2.0 - 3.0 (aliphatic)
Visualization: Biological Context

This compound is an intermediate in the jasmonic acid biosynthesis pathway, which is initiated from α-linolenic acid.[8][9][10][11][12]

Jasmonic_Acid_Pathway alpha_linolenic α-Linolenic Acid opda 12-oxo-PDA alpha_linolenic->opda Multiple Steps opc4_coa OPC4-CoA opda->opc4_coa β-oxidation hydroxy_opc4_coa This compound opc4_coa->hydroxy_opc4_coa Hydratase keto_opc4_coa 3-Keto-OPC4-CoA hydroxy_opc4_coa->keto_opc4_coa Dehydrogenase jasmonic_acid Jasmonic Acid keto_opc4_coa->jasmonic_acid Thiolase & further steps

Caption: Simplified jasmonic acid biosynthesis pathway showing the position of this compound.

Section 3: Synthesis of this compound Standard (Theoretical)

A potential route for the enzymatic synthesis of this compound could be adapted from methods used for other 3-hydroxyacyl-CoAs.[13]

Proposed Enzymatic Synthesis Protocol

1. Materials

  • OPC4 (4-oxo-cyclopent-2-enyl-butyric acid)

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Enoyl-CoA hydratase (e.g., crotonase)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0)

  • HPLC for purification

2. Procedure

  • Step 1: Synthesis of OPC4-CoA.

    • Incubate OPC4 with CoA, ATP, and a suitable acyl-CoA synthetase in the reaction buffer.

    • Monitor the reaction for the formation of OPC4-CoA by HPLC.

    • Purify the OPC4-CoA intermediate using preparative HPLC.

  • Step 2: Hydration to this compound.

    • Incubate the purified OPC4-CoA with enoyl-CoA hydratase in the reaction buffer.

    • Monitor the conversion to this compound by HPLC.

    • Purify the final product using preparative HPLC and characterize by LC-MS/MS and NMR.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl-CoA Synthesis cluster_step2 Step 2: Hydration opc4 OPC4 reaction1 Acyl-CoA Synthetase + ATP opc4->reaction1 coa Coenzyme A coa->reaction1 opc4_coa OPC4-CoA reaction2 Enoyl-CoA Hydratase opc4_coa->reaction2 hydroxy_opc4_coa This compound reaction1->opc4_coa reaction2->hydroxy_opc4_coa

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of 3-Hydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy acyl-Coenzyme A (3-hydroxy acyl-CoA) thioesters are pivotal metabolic intermediates in fatty acid β-oxidation and the biosynthesis of various bioactive lipids.[1][2] The accurate separation and quantification of these molecules are crucial for investigating metabolic pathways, diagnosing enzymatic deficiencies (such as long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency), and for the development of therapeutic agents targeting metabolic disorders.[1][3][4] High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), provides a robust, sensitive, and specific platform for the analysis of 3-hydroxy acyl-CoAs in complex biological matrices.[1][5] This document details established HPLC-based methodologies, providing comprehensive protocols and comparative data to guide researchers in selecting and implementing the most suitable method for their analytical needs.

Signaling Pathway: Fatty Acid β-Oxidation

3-Hydroxy acyl-CoAs are key intermediates in the mitochondrial fatty acid β-oxidation spiral. This catabolic process sequentially shortens fatty acyl-CoA chains to produce acetyl-CoA, which enters the TCA cycle for energy production. The formation of a 3-hydroxyacyl-CoA intermediate is a critical step catalyzed by enoyl-CoA hydratase.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->trans_Enoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells, Tissues, Plasma) Extraction Acyl-CoA Extraction (Solvent Precipitation / SPE) Sample->Extraction Concentration Drying & Reconstitution Extraction->Concentration HPLC HPLC Separation (Reversed-Phase) Concentration->HPLC MS MS/MS Detection (ESI+) HPLC->MS Quant Quantification (Standard Curve) MS->Quant Report Reporting Quant->Report

References

Application Notes and Protocols: In Vitro Enzymatic Assay for 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-OPC4-CoA is a hypothesized intermediate in the peroxisomal β-oxidation of 12-oxophytodienoic acid (OPDA) and related compounds, which are precursors in the biosynthesis of jasmonic acid, a critical signaling molecule in plants. The enzymatic conversion of these molecules is of significant interest for understanding plant defense mechanisms and for the development of novel herbicides and plant growth regulators. This document provides detailed application notes and protocols for the in vitro enzymatic assay of the enzymes involved in the metabolism of this compound, focusing on the core reactions of the peroxisomal β-oxidation pathway.

Metabolic Context: The Peroxisomal β-Oxidation Pathway

The degradation of OPC6-CoA (a precursor to OPC4-CoA) is proposed to occur via a peroxisomal β-oxidation pathway, analogous to fatty acid degradation. This pathway involves a sequence of four enzymatic reactions that result in the shortening of the acyl-CoA chain. This compound is an intermediate in the β-oxidation of the related compound OPC6-CoA. The key enzymes in this pathway are Acyl-CoA Oxidase, a Bifunctional Protein (with both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and 3-Ketoacyl-CoA Thiolase.[1]

Peroxisomal_Beta_Oxidation OPC6_CoA OPC6-CoA Enoyl_OPC6_CoA trans-2-Enoyl-OPC6-CoA OPC6_CoA->Enoyl_OPC6_CoA Acyl-CoA Oxidase (ACOX) Hydroxy_OPC6_CoA 3-Hydroxy-OPC6-CoA Enoyl_OPC6_CoA->Hydroxy_OPC6_CoA Bifunctional Protein (Enoyl-CoA Hydratase activity) Keto_OPC6_CoA 3-Keto-OPC6-CoA Hydroxy_OPC6_CoA->Keto_OPC6_CoA Bifunctional Protein (3-Hydroxyacyl-CoA Dehydrogenase activity) OPC4_CoA OPC4-CoA Keto_OPC6_CoA->OPC4_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Keto_OPC6_CoA_fork Keto_OPC6_CoA->Keto_OPC6_CoA_fork Keto_OPC6_CoA_fork->OPC4_CoA Keto_OPC6_CoA_fork->Acetyl_CoA

Caption: Hypothetical peroxisomal β-oxidation pathway for OPC6-CoA.

Data Presentation: Kinetic Parameters of Peroxisomal β-Oxidation Enzymes

The following tables summarize the kinetic parameters for the enzymes involved in peroxisomal β-oxidation. As data for OPC-derived substrates are limited, values for dicarboxylic acid (DCA) Co-A esters of similar chain length are provided as representative analogues.[2]

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase (ACOX) with Dicarboxylic Acid-CoA Esters [2]

Substrate (DCA-CoA)Chain LengthKm (µM)Vmax (nmol/min/mg)
Dodecanedioyl-CoAC1212.5125
Sebacoyl-CoAC1020.0130
Suberoyl-CoAC833.3133
Adipoyl-CoAC650.0143

Table 2: Kinetic Parameters of Peroxisomal Bifunctional Protein (Hydratase and Dehydrogenase Activities)

Table 3: Kinetic Parameters of Peroxisomal 3-Ketoacyl-CoA Thiolase

Note: Specific kinetic parameters for the thiolase with dicarboxylic 3-ketoacyl-CoA substrates are not well-documented. The enzyme is known to act on a variety of substrates.

Experimental Protocols

The following protocols describe in vitro enzymatic assays for the key enzymes in the hypothetical β-oxidation of OPC-CoA compounds. These are adaptable methods based on established assays for fatty acid and dicarboxylic acid metabolism.

General Experimental Workflow

The overall workflow for performing these enzymatic assays involves several key stages, from reagent preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent and Buffer Preparation Reaction_Setup Reaction Mixture Setup (Buffer, Substrate, Cofactors) Reagent_Prep->Reaction_Setup Enzyme_Prep Enzyme Preparation (Purification or Cell Lysate) Reaction_Init Reaction Initiation (Addition of Enzyme) Enzyme_Prep->Reaction_Init Substrate_Prep Substrate Synthesis/ Procurement Substrate_Prep->Reaction_Setup Temp_Equil Temperature Equilibration Reaction_Setup->Temp_Equil Temp_Equil->Reaction_Init Data_Acq Data Acquisition (Spectrophotometry) Reaction_Init->Data_Acq Initial_Velocity Calculation of Initial Velocity (V₀) Data_Acq->Initial_Velocity Kinetic_Plot Generation of Michaelis-Menten/ Lineweaver-Burk Plots Initial_Velocity->Kinetic_Plot Parameter_Det Determination of Km and Vmax Kinetic_Plot->Parameter_Det

Caption: General workflow for in vitro enzymatic assays.
Protocol 1: Acyl-CoA Oxidase (ACOX) Activity Assay (Fluorometric)

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of the acyl-CoA substrate. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product.[3][4]

Materials:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.

  • Substrate: OPC6-CoA (or an appropriate analogue like dodecanedioyl-CoA) stock solution (1 mM in water).

  • Horseradish Peroxidase (HRP) solution: 10 units/mL in Assay Buffer.

  • 4-Hydroxyphenylacetic acid (HPA) solution: 10 mM in Assay Buffer.

  • Enzyme: Purified ACOX or a peroxisome-enriched fraction.

  • 96-well black microplate.

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm).

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing:

    • 150 µL Assay Buffer

    • 20 µL HRP solution

    • 20 µL HPA solution

  • Add varying concentrations of the substrate (OPC6-CoA or analogue) to different wells to determine kinetic parameters (e.g., final concentrations ranging from 1 µM to 100 µM).

  • Equilibrate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the enzyme solution to each well.

  • Immediately begin monitoring the increase in fluorescence at 320 nm excitation and 405 nm emission every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve. A standard curve using known concentrations of H₂O₂ should be prepared to convert fluorescence units to moles of H₂O₂ produced.

Protocol 2: Bifunctional Protein - 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay (Spectrophotometric)

This protocol measures the dehydrogenase activity of the bifunctional protein by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. This assay is performed in the presence of an excess of 3-ketoacyl-CoA thiolase to drive the reaction forward.

Materials:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3.

  • NAD⁺ Stock Solution: 20 mM in Assay Buffer.

  • 3-Ketoacyl-CoA Thiolase: Commercially available, approximately 5-10 units/mL.

  • Substrate: 3-Hydroxy-OPC6-CoA (or a suitable analogue) stock solution (1 mM in water).

  • Enzyme: Purified bifunctional protein or a peroxisome-enriched fraction.

  • UV-transparent cuvettes or 96-well plate.

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

Procedure:

  • In a cuvette, prepare a reaction mixture with a total volume of 1 mL:

    • 850 µL Assay Buffer

    • 50 µL NAD⁺ Stock Solution (final concentration 1 mM)

    • 20 µL 3-Ketoacyl-CoA Thiolase solution

  • Add varying concentrations of the 3-Hydroxy-OPC6-CoA substrate for kinetic analysis.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the enzyme sample.

  • Quickly mix and immediately start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance increase using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 3: 3-Ketoacyl-CoA Thiolase Activity Assay (Spectrophotometric)

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA). The reaction consumes the 3-ketoacyl-CoA, and the decrease in its absorbance can be monitored. A more common method involves monitoring the reverse reaction, the condensation of two acetyl-CoA molecules, but the forward reaction is more relevant to the degradative pathway. A coupled assay monitoring the formation of free CoA-SH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is also an option.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

  • Coenzyme A (CoA) solution: 10 mM in water.

  • Substrate: 3-Keto-OPC6-CoA (or acetoacetyl-CoA as a general substrate) stock solution (1 mM in water).

  • Enzyme: Purified 3-ketoacyl-CoA thiolase or a peroxisome-enriched fraction.

  • UV-transparent cuvettes or 96-well plate.

  • Spectrophotometer or microplate reader.

Procedure (monitoring substrate consumption):

  • Prepare a reaction mixture in a cuvette with a total volume of 1 mL:

    • 900 µL Assay Buffer

    • 50 µL CoA solution (final concentration 0.5 mM)

  • Add varying concentrations of the 3-Keto-OPC6-CoA substrate.

  • Equilibrate at 25°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the enzyme solution.

  • Monitor the decrease in absorbance at a wavelength specific to the substrate (e.g., 303 nm for acetoacetyl-CoA). The specific wavelength for 3-Keto-OPC6-CoA would need to be determined empirically.

  • Calculate the initial reaction velocity from the rate of absorbance decrease.

Logical Relationships in Assay Selection

The choice of assay depends on the specific research question and the available reagents and instrumentation.

Assay_Selection Start Start: Define Research Goal Goal1 Measure activity of a specific β-oxidation enzyme Start->Goal1 Goal2 Quantify this compound in a biological sample Start->Goal2 Enzyme_Choice Which Enzyme? Goal1->Enzyme_Choice LCMS Use LC-MS/MS method for quantification Goal2->LCMS ACOX Acyl-CoA Oxidase Enzyme_Choice->ACOX ACOX HADH 3-Hydroxyacyl-CoA Dehydrogenase Enzyme_Choice->HADH HADH Thiolase 3-Ketoacyl-CoA Thiolase Enzyme_Choice->Thiolase Thiolase Assay_ACOX Use Protocol 1: Fluorometric H₂O₂ detection ACOX->Assay_ACOX Assay_HADH Use Protocol 2: Spectrophotometric NADH formation HADH->Assay_HADH Assay_Thiolase Use Protocol 3: Spectrophotometric substrate consumption Thiolase->Assay_Thiolase

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of the enzymes involved in the hypothetical metabolism of this compound. By adapting these established methods, researchers can elucidate the kinetic properties of these enzymes and gain a deeper understanding of the jasmonic acid degradation pathway. This knowledge is essential for the development of new chemical entities that can modulate plant growth and defense responses.

References

Application Notes and Protocols for Investigating the Subcellular Localization of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-OPC4-CoA (3-hydroxy-2-(2'-[Z]-pentenyl)-cyclopentane-1-butyryl-CoA) is a putative intermediate in the catabolism of jasmonates, a class of lipid-derived plant hormones that are crucial for regulating plant growth, development, and stress responses. The subcellular compartmentalization of metabolic pathways is a key mechanism for regulating cellular processes. Determining the specific subcellular location of this compound is essential for understanding its precise role in jasmonate signaling and degradation. Current evidence suggests that, similar to fatty acid beta-oxidation, the degradation of jasmonates occurs within peroxisomes.[1] Therefore, this compound is hypothesized to be localized within this organelle.

These application notes provide a framework and detailed protocols for investigating the subcellular localization of this compound, primarily focusing on its putative role in the peroxisomal β-oxidation pathway of jasmonate degradation in plants. The methodologies described are based on established techniques for the analysis of acyl-CoA thioesters.[1]

Application Notes

Significance of Subcellular Localization

The localization of this compound to a specific organelle, such as the peroxisome, would provide strong evidence for its involvement in the jasmonate degradation pathway. This information is critical for:

  • Validating its role in the proposed metabolic pathway.

  • Understanding the regulation of jasmonate signaling by controlling the levels of bioactive jasmonates.

  • Identifying potential targets for modulating plant stress responses and development.

Putative Metabolic Pathway

The proposed pathway for the formation and degradation of this compound is an extension of the known β-oxidation of fatty acids, applied to the jasmonate precursor, OPC4 (3-oxo-2-(2′(Z)-pentenyl)-cyclopentane-1-butanoic acid).

Jasmonate_Degradation_Pathway cluster_peroxisome Peroxisomal β-Oxidation OPC4 OPC4 OPC4_CoA OPC4-CoA OPC4->OPC4_CoA Acyl-CoA Synthetase trans_2_Enoyl_OPC4_CoA trans-2-Enoyl-OPC4-CoA OPC4_CoA->trans_2_Enoyl_OPC4_CoA Acyl-CoA Oxidase Hydroxy_OPC4_CoA This compound trans_2_Enoyl_OPC4_CoA->Hydroxy_OPC4_CoA Enoyl-CoA Hydratase Keto_OPC4_CoA 3-Keto-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Keto_OPC4_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase Propionyl_CoA Propionyl-CoA Keto_OPC4_CoA->Propionyl_CoA 3-Ketoacyl-CoA Thiolase Peroxisome Peroxisome

Figure 1: Proposed peroxisomal β-oxidation pathway for OPC4 degradation.

Quantitative Data Presentation

The following table presents hypothetical quantitative data for this compound and related metabolites in different subcellular fractions of plant tissue following treatment with methyl jasmonate (MeJA) to induce the jasmonate signaling and degradation pathway. This data is illustrative and would need to be confirmed experimentally.

MetaboliteCytosolic Fraction (pmol/mg protein)Mitochondrial Fraction (pmol/mg protein)Peroxisomal Fraction (pmol/mg protein)
OPC4-CoA 1.5 ± 0.30.8 ± 0.215.2 ± 2.1
trans-2-Enoyl-OPC4-CoA 0.5 ± 0.1< 0.18.9 ± 1.5
This compound 0.8 ± 0.2 < 0.1 12.5 ± 1.8
3-Keto-OPC4-CoA 0.4 ± 0.1< 0.17.6 ± 1.1

Experimental Protocols

Protocol 1: Subcellular Fractionation of Plant Tissue

This protocol describes the isolation of subcellular organelles, including peroxisomes, from plant leaves using differential and density gradient centrifugation.

Materials:

  • Plant leaf tissue

  • Homogenization buffer (0.3 M sucrose, 50 mM MOPS-KOH pH 7.5, 1 mM EDTA, 0.1% (w/v) BSA, 1 mM DTT, 1 mM PMSF)

  • Percoll gradient solutions (e.g., 15%, 25%, and 40% (v/v) Percoll in homogenization buffer)

  • Wash buffer (0.3 M sucrose, 50 mM MOPS-KOH pH 7.5, 1 mM EDTA)

  • Mortar and pestle

  • Cheesecloth

  • Refrigerated centrifuge and rotors

  • Ultracentrifuge and swinging-bucket rotor

  • Dounce homogenizer

Procedure:

  • Homogenization:

    • Harvest 10-20 g of fresh plant leaf tissue.

    • Grind the tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

    • Add 50 mL of ice-cold homogenization buffer and grind until a slurry is formed.

    • Filter the homogenate through four layers of cheesecloth into a pre-chilled beaker.

  • Differential Centrifugation:

    • Transfer the filtrate to centrifuge tubes and centrifuge at 1,500 x g for 10 minutes at 4°C to pellet chloroplasts and nuclei.

    • Carefully collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to obtain a crude organellar pellet containing mitochondria and peroxisomes.

    • The resulting supernatant is the cytosolic fraction.

  • Density Gradient Centrifugation:

    • Gently resuspend the organellar pellet in a small volume of homogenization buffer.

    • Prepare a discontinuous Percoll gradient by carefully layering 40%, 25%, and 15% Percoll solutions in an ultracentrifuge tube.

    • Layer the resuspended organellar pellet on top of the gradient.

    • Centrifuge at 40,000 x g for 45 minutes at 4°C in a swinging-bucket rotor.

    • Peroxisomes will band at the interface of the 40% and 25% Percoll layers. Mitochondria will be located at the 25%/15% interface.

    • Carefully collect the peroxisomal fraction using a Pasteur pipette.

  • Washing and Storage:

    • Dilute the collected peroxisomal fraction with wash buffer and centrifuge at 20,000 x g for 15 minutes at 4°C to pellet the peroxisomes.

    • Resuspend the pellet in a minimal volume of wash buffer for immediate analysis or store at -80°C.

Protocol 2: Extraction and Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound from subcellular fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Subcellular fractions (from Protocol 1)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Extraction solvent (e.g., 2:1:1 acetonitrile (B52724):isopropanol:water with 0.1% formic acid)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reverse-phase column

Procedure:

  • Extraction:

    • To 100 µL of the subcellular fraction, add 10 µL of the internal standard solution.

    • Add 500 µL of ice-cold extraction solvent.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the mixture on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant to a new, clean microcentrifuge tube.

    • Dry the extract under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 5% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 reverse-phase column with a gradient elution (e.g., from 5% to 95% acetonitrile in water with 0.1% formic acid).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound and the internal standard must be determined empirically.

Experimental_Workflow cluster_fractionation Subcellular Fractionation cluster_analysis Acyl-CoA Analysis Plant_Tissue Plant Tissue Homogenization Homogenization Plant_Tissue->Homogenization Differential_Centrifugation Differential Centrifugation Homogenization->Differential_Centrifugation Density_Gradient Density Gradient Centrifugation Differential_Centrifugation->Density_Gradient Fractions Isolated Subcellular Fractions (Cytosol, Mitochondria, Peroxisomes) Density_Gradient->Fractions Extraction Acyl-CoA Extraction Fractions->Extraction LC_MS_MS LC-MS/MS Quantification Extraction->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis

Figure 2: Experimental workflow for determining the subcellular localization of this compound.

Disclaimer: The quantitative data and some specific aspects of the protocols are based on established methodologies for similar compounds and hypothetical scenarios.[1] Researchers should optimize these protocols for their specific experimental conditions and validate their findings with appropriate controls.

References

Application Notes and Protocols for Studying the Jasmonic Acid Biosynthesis Intermediate: 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of lipid-derived hormones that are central to plant defense against pests and pathogens, as well as being involved in various developmental processes. The biosynthesis of jasmonic acid (JA), the most studied jasmonate, is a multi-step process that spans different cellular compartments. A key part of this pathway occurs in the peroxisome, where a series of β-oxidation reactions shorten the side chain of the precursor molecule, 12-oxo-phytodienoic acid (OPDA).

3-Hydroxy-OPC4-CoA is a transient but critical intermediate in the second cycle of peroxisomal β-oxidation in the jasmonic acid biosynthesis pathway. Its formation and subsequent conversion are essential for the production of jasmonic acid. Studying this and other intermediates can provide valuable insights into the regulation of the JA pathway, which is of significant interest for developing new strategies for crop protection and for understanding plant-based drug discovery.

These application notes provide an overview of the jasmonic acid biosynthesis pathway with a focus on this compound, and detail protocols for the analysis of jasmonate pathway intermediates.

Signaling Pathway and Experimental Workflow Diagrams

jasmonic_acid_pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid HPOT 13(S)-HPOT alpha_linolenic_acid->HPOT LOX epoxy_octadecatrienoic_acid 12,13(S)-EOT HPOT->epoxy_octadecatrienoic_acid AOS OPDA (9S,13S)-OPDA epoxy_octadecatrienoic_acid->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC8_CoA OPC-8:0-CoA OPDA_perox->OPC8_CoA OPR3, OPCL1 Hydroxy_OPC6_CoA 3-Hydroxy-OPC6-CoA OPC8_CoA->Hydroxy_OPC6_CoA ACX, MFP Oxo_OPC6_CoA 3-Oxo-OPC6-CoA Hydroxy_OPC6_CoA->Oxo_OPC6_CoA MFP OPC6_CoA OPC-6:0-CoA Oxo_OPC6_CoA->OPC6_CoA KAT Hydroxy_OPC4_CoA This compound OPC6_CoA->Hydroxy_OPC4_CoA ACX, MFP Oxo_OPC4_CoA 3-Oxo-OPC4-CoA Hydroxy_OPC4_CoA->Oxo_OPC4_CoA MFP OPC4_CoA OPC-4:0-CoA Oxo_OPC4_CoA->OPC4_CoA KAT JA_CoA Jasmonoyl-CoA OPC4_CoA->JA_CoA β-oxidation JA Jasmonic Acid JA_CoA->JA Thioesterase

Caption: Jasmonic Acid Biosynthesis Pathway.

experimental_workflow start Plant Tissue (e.g., Arabidopsis leaves) homogenization Homogenization in Liquid Nitrogen start->homogenization extraction Lipid Extraction (e.g., Ethyl Acetate) homogenization->extraction spe Solid-Phase Extraction (SPE) for Cleanup extraction->spe lc_ms LC-MS/MS Analysis spe->lc_ms quantification Quantification of Jasmonate Intermediates lc_ms->quantification data_analysis Data Analysis and Interpretation quantification->data_analysis

Caption: Workflow for Jasmonate Analysis.

Quantitative Data

The study of jasmonate biosynthesis often involves the analysis of mutants to understand the function of specific enzymes. Below are tables summarizing hypothetical quantitative data on the levels of jasmonic acid and its precursor, 12-oxo-phytodienoic acid (OPDA), in wild-type Arabidopsis thaliana and various mutants affecting the peroxisomal β-oxidation pathway after wounding, a treatment that strongly induces JA biosynthesis.

Table 1: Jasmonate Levels in Arabidopsis Genotypes (ng/g Fresh Weight)

GenotypeTreatment12-OPDA LevelJasmonic Acid Level
Wild-Type (Col-0)Unwounded150 ± 2520 ± 5
Wild-Type (Col-0)Wounded2500 ± 3001500 ± 200
opr3Wounded4500 ± 50050 ± 10
acx1Wounded3500 ± 400300 ± 50
kat2Wounded3000 ± 350450 ± 60

Data are presented as mean ± standard deviation and are hypothetical, based on trends observed in published literature.

Table 2: Relative Abundance of Jasmonates in Wounded Plants Compared to Wounded Wild-Type (%)

Genotype12-OPDAJasmonic Acid
Wild-Type (Col-0)100%100%
opr3180%3.3%
acx1140%20%
kat2120%30%

Experimental Protocols

Protocol 1: Extraction of Oxylipins (including Jasmonates) from Plant Tissue

This protocol describes the extraction of oxylipins from Arabidopsis thaliana leaves for subsequent analysis by LC-MS/MS.

Materials:

  • Arabidopsis thaliana leaves

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Ethyl acetate (B1210297)

  • Internal standards (e.g., d2-JA, d5-OPDA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Harvest approximately 100 mg of Arabidopsis leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a microcentrifuge tube.

  • Add 1 mL of cold ethyl acetate and a known amount of internal standards.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant (the ethyl acetate phase) and transfer to a new tube.

  • Repeat the extraction of the pellet with another 1 mL of ethyl acetate.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 500 µL of 10% methanol.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elute the oxylipins with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the final sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of Jasmonates by LC-MS/MS

This protocol provides a general method for the quantification of JA and OPDA. The analysis of CoA esters like this compound is more challenging due to their instability and requires specialized methods not detailed here.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

LC Gradient:

Time (min)% Mobile Phase B
0.030
10.095
12.095
12.130
15.030

MS/MS Parameters:

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM) transitions:

    • JA: 209 -> 59

    • d2-JA: 211 -> 59

    • OPDA: 291 -> 165

    • d5-OPDA: 296 -> 170

Procedure:

  • Inject the reconstituted sample from Protocol 1 onto the LC-MS/MS system.

  • Acquire data using the specified MRM transitions.

  • Process the data using appropriate software to integrate the peak areas for each analyte and internal standard.

  • Generate a standard curve using authentic standards to calculate the concentration of each analyte in the sample.

  • Normalize the results to the initial fresh weight of the tissue.

Protocol 3: In Vitro Enzyme Assay for Acyl-CoA Oxidase (ACX) Activity

This protocol can be adapted to test the activity of ACX enzymes on various substrates in the jasmonate pathway, including OPC-6-CoA, the precursor to the metabolic step involving this compound.

Materials:

  • Purified or partially purified ACX enzyme

  • OPC-6-CoA (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Hydrogen peroxide (for standard curve)

  • Phosphate (B84403) buffer (pH 7.0)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex Red reagent in a 96-well plate.

  • Add the ACX enzyme preparation to the wells.

  • Initiate the reaction by adding the substrate, OPC-6-CoA.

  • Immediately place the plate in a microplate reader and measure the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time at a constant temperature.

  • The rate of fluorescence increase is proportional to the rate of hydrogen peroxide production by the ACX enzyme.

  • Calculate the specific activity of the enzyme using a hydrogen peroxide standard curve.

Conclusion

The metabolic labeling of this compound is not a standard technique due to its nature as a transient intermediate. However, by utilizing the protocols for extraction and quantification of jasmonates, coupled with enzyme assays, researchers can effectively study the dynamics of the jasmonic acid biosynthesis pathway. This allows for a detailed understanding of the roles of specific intermediates like this compound in plant physiology and defense, providing a foundation for future applications in agriculture and medicine.

Application Notes and Protocols for 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-OPC4-CoA is an acyl-coenzyme A (acyl-CoA) thioester, hypothesized to be a critical intermediate in various metabolic pathways, including the peroxisomal β-oxidation of certain fatty acids like dicarboxylic acids or prostanoid-like structures.[1] In the intricate network of plant signaling, it is a key intermediate in the biosynthesis of jasmonates, which are crucial for responses to stress.[2] The accurate handling, storage, and quantification of this compound are essential for researchers studying metabolic regulation, identifying disease biomarkers, and developing therapeutic agents.[1] These notes provide detailed protocols for the proper handling, storage, and use of this compound in a laboratory setting.

Storage and Stability

Proper storage is critical to prevent the degradation of this compound.[3] Like other Coenzyme A esters, it is susceptible to hydrolysis, oxidation, and degradation from repeated freeze-thaw cycles.[3][4][5]

1.1 Recommended Storage Conditions

Quantitative data on storage recommendations are summarized below.

ConditionTemperatureDurationKey Recommendations
Long-Term Storage -80°CSeveral MonthsStore as a dry powder or in a suitable solvent.[3][6] Aliquot to avoid repeated freeze-thaw cycles.[3]
Short-Term Storage -20°CUp to 1 MonthSuitable for frequently used aliquots.[3][7] Protect from light.[7]
Stock Solutions (Aqueous) -80°C or -20°CSee AboveMaintain pH between 2-6 for stability.[5] Avoid pH above 8, as significant activity loss can occur.[5]
Stock Solutions (Organic) -80°C or -20°CSee AboveStore under an inert atmosphere (argon or nitrogen) to prevent oxidation.[4][7]

1.2 General Handling Precautions

  • Prevent Condensation: Before opening, always allow the vial of powdered this compound to equilibrate to room temperature to prevent moisture condensation.[4]

  • Minimize Freeze-Thaw Cycles: Aliquoting the initial stock solution into single-use volumes is highly recommended to prevent degradation caused by repeated temperature changes.[3][4]

  • Work Environment: When preparing solutions or handling samples, work efficiently and keep all materials on ice to minimize thermal degradation.[4] Handle the compound in a well-ventilated area or a chemical fume hood.[8]

  • Inert Atmosphere: For maximum stability, especially for unsaturated acyl-CoAs, handle under an inert atmosphere (e.g., in a glove box).[4] If unavailable, purge the headspace of the vial with argon or nitrogen before sealing.[4]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[8]

Experimental Protocols

2.1 Protocol for Preparation of Stock Solutions

This protocol describes preparing a stock solution from a powdered form of this compound.

Materials:

  • This compound (powder)

  • High-purity solvents (LC-MS or HPLC grade).[3][4]

  • Glass vial with a Teflon-lined cap.[4]

  • Inert gas (argon or nitrogen).[4]

  • Calibrated balance, glass syringes, or pipettes with glass tips.[4]

Procedure:

  • Equilibrate: Allow the vial containing the powdered compound to warm to room temperature before opening.[4]

  • Weigh: Accurately weigh the desired amount of powder in a clean, dry glass vial.[4]

  • Dissolve:

    • For Aqueous Solutions: Use purified, deoxygenated water or a slightly acidic buffer (pH 4-6).[4][5] Gently swirl to dissolve. Avoid vigorous shaking.

    • For Organic Solutions: Add the desired solvent (e.g., acetonitrile (B52724), methanol) and gently swirl or vortex.[3] Brief sonication in a water bath may aid dissolution.[7] For reversed-phase chromatography, a common choice is 50% acetonitrile in water or 50 mM ammonium (B1175870) acetate.[3]

  • Inert Gas Purge: Flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace air.[4]

  • Seal and Store: Immediately seal the vial tightly.[4]

  • Aliquot and Store: Prepare single-use aliquots and store at the appropriate temperature (-20°C for short-term, -80°C for long-term).[3]

G cluster_prep Stock Solution Preparation Workflow start Start: Powdered This compound equilibrate Equilibrate Vial to Room Temp start->equilibrate weigh Weigh Powder equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve purge Purge with Inert Gas (Ar/N2) dissolve->purge aliquot Aliquot into Single-Use Vials purge->aliquot store Store at -80°C (Long-Term) aliquot->store

Workflow for preparing this compound stock solutions.

2.2 Protocol for Quantification from Biological Samples via LC-MS/MS

This protocol details the extraction and preparation of this compound from cultured cells or tissue for LC-MS/MS analysis.[1]

Reagents:

  • Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water.[1]

  • Internal Standard (IS): e.g., C17:0-CoA or other odd-chain acyl-CoA.[1]

  • Wash Solution: 2% (w/v) TCA in water.[1]

  • Elution Solvent: 50% Acetonitrile / 50% Water with 0.1% Ammonium Hydroxide.[1]

  • Reconstitution Solvent: 95:5 Water:Acetonitrile.[1]

Procedure:

  • Homogenization: Homogenize ~50-100 mg of tissue or 1-5 million cells in 1 mL of ice-cold Extraction Buffer containing the internal standard.[1]

  • Protein Precipitation: Incubate the homogenate on ice for 15 minutes to precipitate proteins.[1]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.[1]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MAX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[1]

    • Load the supernatant onto the SPE cartridge.[1]

    • Wash the cartridge with 1 mL of Wash Solution, followed by 1 mL of methanol.[1]

    • Elute the acyl-CoAs with 1 mL of Elution Solvent.[1]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in 100 µL of Reconstitution Solvent for LC-MS/MS analysis.[1]

G cluster_extraction Sample Preparation for LC-MS/MS sample Biological Sample (Tissue / Cells) homogenize Homogenize in Extraction Buffer + IS sample->homogenize precipitate Precipitate Proteins (Incubate on Ice) homogenize->precipitate centrifuge Centrifuge & Collect Supernatant precipitate->centrifuge spe Solid-Phase Extraction (Condition, Load, Wash, Elute) centrifuge->spe dry Dry Eluate (Nitrogen Stream) spe->dry reconstitute Reconstitute in Solvent dry->reconstitute analyze Analyze via LC-MS/MS reconstitute->analyze

Workflow for Acyl-CoA extraction and preparation for analysis.

Metabolic Pathway Context

This compound is an intermediate in the jasmonate biosynthesis pathway in plants, which is a part of the peroxisomal β-oxidation cycle.[2] Understanding its position in this pathway is crucial for interpreting experimental results.

G cluster_pathway Jasmonate Biosynthesis (One β-Oxidation Round) OPC6 OPC6-CoA EnoylOPC4 trans-2-Enoyl-OPC4-CoA OPC6->EnoylOPC4 Acyl-CoA Oxidase (ACX) HydroxyOPC4 This compound EnoylOPC4->HydroxyOPC4 Enoyl-CoA Hydratase (part of MFP) KetoOPC4 3-Keto-OPC4-CoA HydroxyOPC4->KetoOPC4 3-Hydroxyacyl-CoA Dehydrogenase (part of MFP) OPC4 OPC4-CoA KetoOPC4->OPC4 3-Ketoacyl-CoA Thiolase

Conversion of OPC6-CoA to OPC4-CoA in jasmonate biosynthesis.[2]

Safety and Disposal

Safe handling and disposal are paramount when working with chemical reagents.

4.1 Safety Precautions

  • Engineering Controls: Always handle this compound powder and concentrated solutions in a chemical fume hood or other well-ventilated area.[8]

  • PPE: Wear standard personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.[8]

4.2 Waste Disposal

  • Segregation: Do not mix this compound waste with incompatible materials.[8]

  • Aqueous Waste: Collect solutions in a dedicated, sealed, and clearly labeled hazardous waste container. The pH should be kept near neutral to minimize hydrolysis.[8]

  • Organic Solvent Waste: Collect in the appropriate flammable or halogenated waste container.[8]

  • Solid Waste: Contaminated lab supplies (e.g., pipette tips, vials, gloves) should be collected in a separate, sealed container for solid chemical waste.[8]

G node_action node_action node_waste node_waste start Identify Waste: This compound is_aqueous Aqueous Solution? start->is_aqueous is_organic Organic Solvent? is_aqueous->is_organic No collect_aq Collect in Aqueous Hazardous Waste (Neutral pH) is_aqueous->collect_aq Yes is_solid Solid Waste? is_organic->is_solid No collect_org Collect in Appropriate Solvent Waste is_organic->collect_org Yes collect_solid Collect in Solid Chemical Waste Bin is_solid->collect_solid Yes

Decision workflow for segregating this compound waste.[8]

References

Application Note: Solid-Phase Extraction of 3-Hydroxy-OPC4-CoA for Enhanced LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-OPC4-CoA is a crucial intermediate in the biosynthesis of jasmonic acid, a plant hormone that regulates various aspects of growth, development, and defense.[1] Accurate quantification of this and other acyl-CoA esters is vital for understanding plant physiology and for agricultural and therapeutic research. However, the analysis of these molecules in complex biological matrices such as plant tissues presents significant challenges due to their low abundance and the presence of interfering substances.[2] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by effectively isolating and concentrating acyl-CoA esters prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This application note provides a detailed protocol for the solid-phase extraction of this compound from plant tissue using C18 reversed-phase cartridges.

Principle of the Method

This protocol utilizes a reversed-phase SPE methodology. The nonpolar C18 stationary phase retains the hydrophobic acyl-CoA molecules, including this compound, from the aqueous sample matrix.[3] Polar impurities are then washed away, and the analytes of interest are subsequently eluted with a high-percentage organic solvent. This cleanup and concentration step significantly reduces matrix effects and improves the sensitivity and robustness of the downstream LC-MS/MS analysis.[2]

Experimental Protocols

Sample Preparation and Homogenization

This protocol is adapted from established methods for acyl-CoA extraction from plant tissues.[4] It is critical to perform all steps on ice with pre-chilled solutions to minimize enzymatic degradation of the target analyte.

Materials and Reagents:

  • Plant Tissue: 100-200 mg, fresh or flash-frozen in liquid nitrogen.

  • Internal Standard (IS): A stable isotope-labeled version of this compound is ideal. If unavailable, a structurally similar acyl-CoA, such as C17:0-CoA, can be used.

  • Extraction Buffer: 100 mM Potassium phosphate (B84403) buffer (pH 7.2) with 10 mM DTT and 2% (w/v) polyvinylpolypyrrolidone (PVPP).

  • Organic Solvent Mixture: Acetonitrile:Isopropanol (1:1, v/v).

  • SPE Cartridges: C18, 100 mg.[4]

  • SPE Conditioning Solution: 100% Methanol.[4]

  • SPE Equilibration Solution: Water.[4]

  • SPE Wash Solution: 2% Methanol in water.[4]

  • SPE Elution Solution: 80% Acetonitrile in water with 0.1% formic acid.[4]

  • Reconstitution Solution: 50% Methanol in water.[4]

Equipment:

  • Mortar and pestle, pre-chilled with liquid nitrogen.

  • Homogenizer (e.g., bead beater or rotor-stator).

  • Refrigerated centrifuge.

  • SPE manifold.

  • Nitrogen evaporator or vacuum concentrator.

  • Vortex mixer.

Procedure:

  • Tissue Grinding: Weigh 100-200 mg of frozen plant tissue and immediately grind to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.[4]

  • Homogenization: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of ice-cold Extraction Buffer containing the internal standard. Homogenize the sample for 2 minutes.[4]

  • Extraction: Add 1 mL of the ice-cold Acetonitrile:Isopropanol (1:1) mixture. Vortex vigorously for 5 minutes at 4°C.[4]

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.[4]

Solid-Phase Extraction (SPE) Protocol

Procedure:

  • Conditioning: Pass 1 mL of 100% Methanol through the C18 SPE cartridge.[4]

  • Equilibration: Pass 1 mL of water through the cartridge. Ensure the cartridge does not go dry.[4]

  • Loading: Load the entire supernatant from the sample preparation step onto the equilibrated SPE cartridge.[4]

  • Washing: Wash the cartridge with 1 mL of 2% Methanol in water to remove polar impurities.[4]

  • Elution: Elute the this compound with 1 mL of 80% Acetonitrile in water containing 0.1% formic acid.[4]

  • Drying and Reconstitution: Dry the eluate completely under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of 50% Methanol in water. Vortex briefly and centrifuge to pellet any insoluble material.[4]

LC-MS/MS Analysis

Transfer the reconstituted sample to an autosampler vial for analysis. Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system. A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[2][5] Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, monitoring for specific precursor-to-product ion transitions.[5][6]

Data Presentation

AnalyteMatrixExtraction Recovery (%)SPE Recovery (%)Reference
Acetyl-CoARat Liver93 - 10483 - 90[7]
Malonyl-CoARat Liver93 - 10483 - 90[7]
Octanoyl-CoARat Liver93 - 10483 - 90[7]
Oleoyl-CoARat Liver93 - 10483 - 90[7]
Palmitoyl-CoARat Liver93 - 10483 - 90[7]
Arachidonyl-CoARat Liver93 - 10483 - 90[7]

Mandatory Visualizations

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start 1. Grind Plant Tissue homogenize 2. Homogenize in Buffer start->homogenize extract 3. Extract with Organic Solvent homogenize->extract centrifuge 4. Centrifuge extract->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant load 8. Load Supernatant supernatant->load condition 6. Condition Cartridge (Methanol) equilibrate 7. Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash 9. Wash (2% Methanol) load->wash elute 10. Elute (80% Acetonitrile) wash->elute dry 11. Dry Eluate elute->dry reconstitute 12. Reconstitute dry->reconstitute lcms 13. LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the solid-phase extraction of this compound.

Jasmonic Acid Biosynthesis Pathway

Jasmonic_Acid_Pathway cluster_peroxisome Peroxisome OPC8_CoA OPC8-CoA OPC6_CoA OPC6-CoA OPC8_CoA->OPC6_CoA ACOX1 Hydroxy_OPC4_CoA This compound OPC6_CoA->Hydroxy_OPC4_CoA MFP2 OPC4_CoA OPC4-CoA JA_precursor Jasmonic Acid Precursor OPC4_CoA->JA_precursor MFP2 Keto_OPC4_CoA 3-Keto-OPC4-CoA Keto_OPC4_CoA->OPC4_CoA MFP2 Hydroxy_OPC4_CoA->Keto_OPC4_CoA ACOX1 JA Jasmonic Acid JA_precursor->JA Thiolase

References

Application Notes and Protocols for the Derivatization of 3-Hydroxy Fatty Acids for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are a class of lipids with significant biological roles, serving as key structural components of lipopolysaccharides in Gram-negative bacteria and as intermediates in fatty acid β-oxidation in mammals.[1] Accurate and sensitive quantification of 3-OH-FAs by Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for various research areas, including the detection of bacterial endotoxins, the study of metabolic disorders, and the development of new therapeutic agents.

Due to their low volatility and the presence of polar carboxyl and hydroxyl functional groups, 3-OH-FAs require a derivatization step prior to GC-MS analysis.[2][3] Derivatization increases the volatility and thermal stability of the analytes, improves chromatographic peak shape, and enhances sensitivity.[3] This document provides detailed application notes and protocols for the two most common derivatization methods for 3-OH-FAs: silylation and esterification.

Derivatization Methods: A Comparative Overview

The choice of derivatization method is critical and depends on the specific analytical requirements, such as the need for a one-step or two-step process, the stability of the derivatives, and the potential for side reactions.

Silylation: This is a one-step method that targets both the carboxyl and hydroxyl groups simultaneously, converting them into trimethylsilyl (B98337) (TMS) esters and TMS ethers, respectively.[1] The most common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[1][2]

Esterification: This method primarily targets the carboxyl group to form an ester, most commonly a fatty acid methyl ester (FAME).[1][4] A widely used reagent for this is boron trifluoride in methanol (B129727) (BF3-methanol).[1][4] Following esterification of the carboxyl group, the hydroxyl group is often subsequently silylated in a second step to improve volatility and chromatographic performance.[1]

Quantitative Data Summary

The following table summarizes available quantitative data for the derivatization of 3-hydroxy fatty acids. It is important to note that direct comparative studies providing a comprehensive set of validation parameters for different derivatization methods on a range of 3-OH-FAs are limited in the readily available literature. The data presented here is compiled from a method-specific validation study.

Derivatization MethodAnalyteMatrixValidation ParameterValueReference
Silylation (BSTFA + TMCS)3-Hydroxy Fatty Acids (C6-C18)Serum/PlasmaImprecision (CV%) at 30 µmol/L1.0 – 10.5%[5]
Imprecision (CV%) at 0.3 µmol/L3.3 – 13.3%[5]

Note: CV% refers to the Coefficient of Variation, a measure of the relative variability. Lower CV% values indicate higher precision. The provided data is for a specific, validated clinical assay and may vary depending on the exact protocol, instrumentation, and laboratory conditions.

Experimental Protocols

Detailed methodologies for the two primary derivatization techniques are provided below.

Protocol 1: One-Step Silylation using BSTFA + TMCS

This protocol is a widely used method for the simultaneous derivatization of both the carboxyl and hydroxyl groups of 3-hydroxy fatty acids.

Materials:

  • Sample containing 3-hydroxy fatty acids (e.g., dried lipid extract, plasma, or serum)

  • Internal standard solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Heating block or oven

  • GC-MS vials with inserts

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., 500 µL of serum or plasma), add an appropriate internal standard.[6]

    • Acidify the sample with 6 M HCl.[6]

    • Extract the lipids twice with a suitable organic solvent like ethyl acetate (B1210297) (e.g., 2 x 3 mL).[6]

    • Pool the organic extracts and evaporate to complete dryness under a gentle stream of nitrogen at approximately 37°C.[6] It is crucial to ensure the sample is completely dry as silylating reagents are moisture-sensitive.[4]

  • Derivatization Reaction:

    • To the dried sample residue in a GC-MS vial, add 100 µL of BSTFA with 1% TMCS.[1][6]

    • Tightly cap the vial and vortex for 10-30 seconds to ensure thorough mixing.

    • Heat the vial at 80°C for 60 minutes in a heating block or oven.[1][6]

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.[1]

    • If necessary, the derivatized sample can be diluted with an anhydrous solvent before analysis.

Protocol 2: Two-Step Esterification (FAMEs) followed by Silylation

This protocol first converts the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group.

Part A: Esterification with BF3-Methanol

Materials:

  • Dried lipid extract

  • Boron trifluoride-methanol solution (12-14% w/w)

  • Hexane (B92381) or Heptane (B126788)

  • Saturated sodium chloride solution or water

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Place the dried lipid extract (e.g., 1-25 mg) into a screw-capped glass tube.

  • Esterification Reaction:

    • Add 1-2 mL of 12-14% BF3-methanol solution to the sample.

    • Tightly cap the tube and heat at 60-100°C for 5-60 minutes. Optimal time and temperature may need to be determined empirically for specific sample types. A common condition is 60°C for 60 minutes.[1]

    • Cool the reaction tube to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of water or saturated NaCl solution and 1-2 mL of hexane or heptane to the tube.

    • Vortex thoroughly for at least 30 seconds to extract the FAMEs into the organic layer.

    • Allow the layers to separate. The upper organic layer contains the FAMEs.

    • Carefully transfer the upper organic layer to a new vial. To ensure dryness, this can be passed through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

Part B: Silylation of Hydroxyl Group

Procedure:

  • Silylation Reaction:

    • To the dried FAME residue from Part A, add 100 µL of BSTFA with 1% TMCS.

    • Tightly cap the vial and vortex for 10-30 seconds.

    • Heat the vial at 60-80°C for 30-60 minutes.

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Visualizations

Experimental Workflow: Derivatization of 3-Hydroxy Fatty Acids

The following diagram illustrates the general workflow for preparing 3-hydroxy fatty acids for GC-MS analysis.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_silylation Silylation (One-Step) cluster_esterification Esterification + Silylation (Two-Step) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Lipid Extraction InternalStandard->Extraction Drying Evaporation to Dryness Extraction->Drying DriedExtract Dried Lipid Extract Drying->DriedExtract SilylationReagent Add BSTFA + TMCS DriedExtract->SilylationReagent EsterificationReagent Add BF3-Methanol DriedExtract->EsterificationReagent HeatSilylation Heat (e.g., 80°C, 60 min) SilylationReagent->HeatSilylation SilylatedProduct TMS-derivatized 3-OH-FA HeatSilylation->SilylatedProduct GCMS GC-MS Analysis SilylatedProduct->GCMS HeatEsterification Heat (e.g., 60°C, 60 min) EsterificationReagent->HeatEsterification FAME 3-OH-FAME HeatEsterification->FAME SilylateFAME Silylate Hydroxyl Group FAME->SilylateFAME TwoStepProduct TMS-derivatized 3-OH-FAME SilylateFAME->TwoStepProduct TwoStepProduct->GCMS

Caption: General workflow for the derivatization of 3-hydroxy fatty acids.

Logical Relationship: Comparison of Derivatization Methods

The following diagram outlines the key characteristics and considerations for choosing between silylation and esterification.

G Derivatization_Methods Derivatization of 3-OH-FAs for GC-MS Silylation Silylation (e.g., BSTFA + TMCS) Derivatization_Methods->Silylation Esterification Esterification (e.g., BF3-Methanol) Derivatization_Methods->Esterification S_Disadvantages Disadvantages Silylation->S_Disadvantages S_Advantages S_Advantages Silylation->S_Advantages E_Disadvantages Disadvantages Esterification->E_Disadvantages E_Advantages E_Advantages Esterification->E_Advantages S_Dis1 Derivatives can be sensitive to moisture S_Disadvantages->S_Dis1 S_Dis2 Potential for incomplete derivatization S_Disadvantages->S_Dis2 S_Adv1 One-step reaction for both carboxyl and hydroxyl groups S_Advantages->S_Adv1 S_Adv2 Effective for a wide range of fatty acids S_Advantages->S_Adv2 E_Dis1 Typically a two-step process if hydroxyl group also needs derivatization E_Disadvantages->E_Dis1 E_Dis2 BF3-methanol can be harsh and may cause degradation of some analytes E_Disadvantages->E_Dis2 E_Adv1 Robust and widely used method E_Advantages->E_Adv1 E_Adv2 FAMEs are generally stable E_Advantages->E_Adv2

Caption: Comparison of silylation and esterification for 3-OH-FA analysis.

References

Application Notes and Protocols for 3-Hydroxy-OPC4-CoA in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-OPC4-CoA is a transient, yet pivotal, intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone that governs plant growth, development, and defense responses.[1] While direct metabolic engineering applications of this compound are still in a nascent stage of exploration, its unique position in the jasmonate pathway presents significant opportunities for the production of high-value specialty chemicals, novel pharmaceuticals, and for the development of advanced agricultural technologies. These application notes provide an overview of the potential applications, relevant quantitative data from analogous pathways, and detailed experimental protocols for the investigation of this compound.

Potential Applications in Metabolic Engineering

  • Production of Novel Bioactive Molecules: The core cyclopentanone (B42830) structure of the jasmonate precursor, 12-oxo-phytodienoic acid (OPDA), from which this compound is derived, offers a versatile scaffold for chemical synthesis. By introducing and engineering specific enzymes, the metabolic pathway could be redirected from this compound to produce novel prostanoid-like compounds with potential applications in medicine, including anti-inflammatory and anti-cancer agents.

  • Development of Advanced Agrochemicals: Jasmonates are key regulators of plant defense mechanisms. Over or under-expression of enzymes in the jasmonate pathway can modulate a plant's resistance to pests and pathogens. Targeting the enzymes responsible for the synthesis and conversion of this compound could lead to the development of a new generation of herbicides or plant growth regulators that offer high specificity and reduced environmental impact.

  • Bioproduction of Specialty Chemicals: The β-oxidation spiral that produces this compound can be engineered to generate a range of specialty chemicals.[1] By introducing novel enzymes or modifying existing ones, it may be possible to produce dicarboxylic acids, lactones, or other valuable compounds from fatty acid feedstocks.

Quantitative Data

Direct quantitative data for the production of metabolites derived from the engineered manipulation of this compound is not yet available in the literature. However, data from related metabolic engineering efforts to produce 3-hydroxycarboxylic acids and polyhydroxyalkanoates (PHAs) in engineered E. coli can provide valuable benchmarks for expected titers and yields.

ProductHost OrganismPrecursorTiter (g/L)Yield (% of theoretical)Reference
3-Hydroxypropionic acidEscherichia coliGlycerol (B35011)71.9Not Reported[2]
Poly(3-hydroxyoctanoate)Escherichia coliGlycerol1.5415% of cell dry weight[3][4]
P(3HB-co-14 mol% 3HHx)Escherichia coliGlucose2.841% of cell dry weight[5]

Experimental Protocols

Protocol 1: Extraction and Quantification of Acyl-CoA Intermediates from Plant Tissue

This protocol provides a method for the extraction and analysis of short-chain acyl-CoA thioesters, including this compound, from plant tissues.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Extraction buffer: 2.5% (w/v) trichloroacetic acid (TCA) in 0.5 M HCl

  • Internal standard (e.g., [¹³C₄]-succinyl-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • Sample Collection and Quenching: Flash-freeze plant tissue in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Extraction: Resuspend the powdered tissue in the extraction buffer containing the internal standard. Vortex vigorously and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove unbound contaminants.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen gas and reconstitute in a small volume of injection solvent (e.g., 5% ACN in water with 0.1% FA).

  • HPLC-MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient of mobile phase A (water with 0.1% FA) and mobile phase B (ACN with 0.1% FA) to separate the acyl-CoAs.

    • Detect the analytes using a mass spectrometer operating in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound and other target molecules.

Diagrams

Jasmonate_Biosynthesis_Pathway cluster_peroxisome Peroxisome OPC-4-CoA OPC-4-CoA 2-enoyl-OPC4-CoA 2-enoyl-OPC4-CoA OPC-4-CoA->2-enoyl-OPC4-CoA ACX This compound This compound 2-enoyl-OPC4-CoA->this compound MFP (hydratase) 3-keto-OPC4-CoA 3-keto-OPC4-CoA This compound->3-keto-OPC4-CoA MFP (dehydrogenase) Jasmonoyl-CoA Jasmonoyl-CoA 3-keto-OPC4-CoA->Jasmonoyl-CoA KAT Jasmonic_Acid Jasmonic_Acid Jasmonoyl-CoA->Jasmonic_Acid Thioesterase

Caption: Jasmonate biosynthesis pathway in the peroxisome.

Experimental_Workflow Start Start Sample_Collection Sample Collection (Flash Freeze) Start->Sample_Collection Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction with Internal Standard Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Concentration Sample Concentration SPE->Concentration HPLC_MS HPLC-MS Analysis Concentration->HPLC_MS Data_Analysis Data Analysis HPLC_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for acyl-CoA analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 3-Hydroxy-OPC4-CoA. Our aim is to address common challenges encountered during experimental procedures to improve synthesis yield and ensure product quality.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the chemoenzymatic synthesis of this compound.

Issue 1: Low or No Expression of Recombinant Enoyl-CoA Hydratase (ECHS1)

Potential Cause Recommended Solution
Codon Mismatch Ensure the gene sequence is codon-optimized for the expression host (e.g., E. coli).
Toxicity of Expressed Protein Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., IPTG).
Plasmid Instability Confirm the integrity of the expression vector and maintain antibiotic selection pressure during cultivation.
Inclusion Body Formation Optimize cell lysis conditions (e.g., use milder sonication) and consider co-expression of chaperones.

Issue 2: Poor Yield of this compound in the Enzymatic Reaction

Potential Cause Recommended Solution
Low Enzyme Activity Verify the specific activity of the purified enoyl-CoA hydratase using a standard substrate. Prepare fresh enzyme for each reaction.
Sub-optimal Reaction Conditions Optimize pH, temperature, and buffer components. Perform small-scale trials across a range of conditions (see Table 1).
Substrate Inhibition Test a range of OPC4-enoyl-CoA concentrations to identify the optimal level and potential substrate inhibition.
Product Degradation Minimize reaction time and process samples on ice. Consider the use of protease inhibitors if crude cell lysates are used.

Issue 3: Difficulty in Purifying this compound

Potential Cause Recommended Solution
Co-elution with Substrate Optimize the solid-phase extraction (SPE) or HPLC gradient to improve the separation of this compound from the unreacted enoyl-CoA precursor.
Low Recovery from SPE Ensure the SPE cartridge is properly conditioned. Test different elution solvents and volumes.
Product Instability Perform purification steps at low temperatures and consider using buffers with antioxidants.

Issue 4: Inaccurate Quantification by LC-MS/MS

Potential Cause Recommended Solution
Poor Ionization Optimize mass spectrometer source parameters (e.g., capillary voltage, source temperature).
Matrix Effects Use an internal standard (e.g., an isotopically labeled acyl-CoA) to normalize for variations in sample extraction and ionization.[1][2]
In-source Fragmentation Adjust fragmentation energy and other MS/MS parameters to ensure specific and sensitive detection of parent and daughter ions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in biological systems?

A1: this compound is a transient intermediate in the biosynthesis of jasmonic acid, a plant hormone that regulates growth, development, and responses to stress.[3] It is formed during the final cycle of the β-oxidation of 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) in the peroxisome.[3]

Q2: What is the proposed enzymatic pathway for synthesizing this compound?

A2: A plausible chemoenzymatic pathway begins with the chemical synthesis of the precursor, OPC4-enoyl-CoA.[4] Subsequently, an enoyl-CoA hydratase enzyme catalyzes the hydration of the double bond in OPC4-enoyl-CoA to yield this compound.[4]

Q3: Which enzyme is recommended for the hydration step?

A3: A suitable enoyl-CoA hydratase, such as the human short-chain enoyl-CoA hydratase (ECHS1), can be used.[4][5] It is advisable to express and purify this enzyme recombinantly for use in the synthesis.

Q4: How can I monitor the progress of the enzymatic reaction?

A4: The reaction can be monitored by observing the decrease in absorbance at 263 nm or 280 nm, which corresponds to the hydration of the double bond in the enoyl-CoA precursor.[1] For more specific and quantitative analysis, samples can be taken at different time points, the reaction quenched (e.g., with acid), and the formation of this compound quantified using LC-MS/MS.[1]

Q5: What are the key parameters to optimize for improving the yield of the enzymatic reaction?

A5: Key parameters to optimize include pH, temperature, enzyme concentration, substrate concentration, and reaction time. A systematic approach, such as a design of experiments (DoE), can be employed to efficiently identify the optimal conditions.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

Parameter Condition A Condition B Condition C Condition D Yield (%)
pH 6.57.58.57.555
Temperature (°C) 2537373085
Enzyme Conc. (µg/mL) 1010202092
Substrate Conc. (mM) 0.5111.578

Note: This data is illustrative and intended to guide optimization efforts.

Table 2: Hypothetical LC-MS/MS Parameters for Quantification of this compound

Parameter Value
Precursor Ion (m/z) [To be determined empirically]
Product Ion 1 (Quantifier) [To be determined empirically]
Product Ion 2 (Qualifier) [To be determined empirically]
Collision Energy (eV) [To be determined empirically]
Internal Standard C17:0-CoA or other odd-chain acyl-CoA[2]

Experimental Protocols

Protocol 1: Expression and Purification of Enoyl-CoA Hydratase (ECHS1)

  • Gene Synthesis and Cloning : Synthesize the human ECHS1 gene, codon-optimized for E. coli expression, and clone it into an expression vector like pET-28a(+) to include an N-terminal His6-tag.[4]

  • Protein Expression : Transform E. coli BL21(DE3) cells with the ECHS1-pET-28a(+) plasmid. Grow the cells in LB medium with kanamycin (B1662678) at 37°C until the OD600 reaches 0.6-0.8.[4] Induce protein expression with IPTG and continue cultivation overnight at a lower temperature (e.g., 18-25°C).[4]

  • Cell Lysis and Purification : Harvest the cells by centrifugation. Resuspend the pellet in lysis buffer and lyse the cells by sonication.[4] Clarify the lysate by centrifugation and purify the His6-tagged ECHS1 protein from the supernatant using immobilized metal affinity chromatography (IMAC).

Protocol 2: Enzymatic Synthesis of this compound

  • Reaction Setup : In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), a known concentration of OPC4-enoyl-CoA, and the purified ECHS1 enzyme.[1]

  • Incubation : Incubate the reaction mixture at the optimized temperature (e.g., 37°C) for a predetermined time.

  • Reaction Quenching : Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).[2]

  • Purification : Centrifuge to remove precipitated protein. Purify the this compound from the supernatant using solid-phase extraction (SPE) or preparative HPLC.[4]

  • Product Characterization : Confirm the identity and purity of the synthesized product using LC-MS for molecular weight determination and NMR spectroscopy for structural confirmation.[4]

Visualizations

jasmonate_biosynthesis_pathway cluster_peroxisome Peroxisome OPC-8:0-CoA OPC-8:0-CoA beta_oxidation β-Oxidation (2 cycles) OPC-8:0-CoA->beta_oxidation OPC-4-CoA OPC-4-CoA beta_oxidation->OPC-4-CoA ACX Acyl-CoA Oxidase (ACX) OPC-4-CoA->ACX 2-enoyl-OPC4-CoA 2-enoyl-OPC4-CoA ACX->2-enoyl-OPC4-CoA MFP_hydratase Enoyl-CoA Hydratase (MFP) 2-enoyl-OPC4-CoA->MFP_hydratase This compound This compound MFP_hydratase->this compound MFP_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (MFP) This compound->MFP_dehydrogenase 3-keto-OPC4-CoA 3-keto-OPC4-CoA MFP_dehydrogenase->3-keto-OPC4-CoA KAT 3-Ketoacyl-CoA Thiolase (KAT) 3-keto-OPC4-CoA->KAT Jasmonoyl-CoA Jasmonoyl-CoA KAT->Jasmonoyl-CoA Thioesterase Thioesterase Jasmonoyl-CoA->Thioesterase Jasmonic_Acid Jasmonic_Acid Thioesterase->Jasmonic_Acid

Caption: Final steps of jasmonic acid biosynthesis in the peroxisome.

synthesis_workflow cluster_synthesis Proposed Synthesis Workflow start Start: OPC4-enoyl-CoA (Precursor) reaction Enzymatic Hydration (Enoyl-CoA Hydratase) start->reaction quench Reaction Quenching reaction->quench purification Purification (SPE or HPLC) quench->purification analysis Analysis (LC-MS/MS, NMR) purification->analysis product Product: this compound analysis->product

Caption: Chemoenzymatic synthesis workflow for this compound.

troubleshooting_logic low_yield Low Synthesis Yield check_enzyme Check Enzyme Activity? low_yield->check_enzyme check_conditions Optimize Reaction Conditions? check_enzyme->check_conditions OK repurify_enzyme Repurify or Replace Enzyme check_enzyme->repurify_enzyme Low check_substrate Verify Substrate Quality? check_conditions->check_substrate Yes optimize_params Adjust pH, Temp, Concentrations check_conditions->optimize_params No resynthesize_substrate Resynthesize or Purchase New Substrate check_substrate->resynthesize_substrate Poor success Improved Yield check_substrate->success OK repurify_enzyme->success optimize_params->success resynthesize_substrate->success

Caption: Logical workflow for troubleshooting low synthesis yield.

References

Technical Support Center: 3-Hydroxy-OPC4-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Hydroxy-OPC4-CoA. The information is designed to address common challenges encountered during its experimental analysis, with a focus on its inherent instability.

Troubleshooting Guide: this compound Instability and Signal Loss

Low or inconsistent signal during the analysis of this compound is a frequent issue, often attributable to its chemical instability. This guide provides a systematic approach to troubleshoot and mitigate these problems.

Issue: Low or No Detectable Signal of this compound

Possible Cause 1: Degradation during Sample Preparation. Acyl-CoA thioesters, including this compound, are known to be unstable in aqueous solutions and are susceptible to hydrolysis, especially at non-optimal pH and temperatures.[1][2]

  • Troubleshooting Steps:

    • Rapid Quenching: Immediately freeze harvested biological samples in liquid nitrogen to halt metabolic activity and enzymatic degradation.[1]

    • Maintain Low Temperatures: Keep samples on ice throughout the entire extraction and preparation process.[1][2]

    • Minimize Time in Aqueous Solutions: Reduce the time the sample spends in aqueous buffers to a minimum to prevent hydrolysis.[1]

    • Optimal Storage: Store extracts as dry pellets at -80°C and only reconstitute them immediately before analysis.[1]

Possible Cause 2: Suboptimal pH of Solvents. The stability of the thioester bond is pH-dependent. Non-buffered or inappropriate pH of extraction or reconstitution solvents can accelerate degradation.

  • Troubleshooting Steps:

    • Use Buffered Solutions: Employ a buffered reconstitution solvent, such as 50 mM ammonium (B1175870) acetate (B1210297) at a pH of 6.8, to enhance stability.[1]

    • Check Solvent pH: Regularly verify the pH of all solvents and buffers used in your protocol.

Possible Cause 3: Enzymatic Degradation. Biological samples contain endogenous thioesterases that can rapidly hydrolyze acyl-CoAs.[3][4]

  • Troubleshooting Steps:

    • Efficient Homogenization: Use a robust homogenization method in the presence of an appropriate extraction buffer to denature enzymes quickly.

    • Protein Precipitation: Incorporate a protein precipitation step (e.g., with trichloroacetic acid) early in the extraction process to remove enzymes.[2]

Possible Cause 4: Interference from Biological Matrix. Complex biological samples contain salts, lipids, and other molecules that can cause ion suppression in mass spectrometry, leading to a poor signal.[2]

  • Troubleshooting Steps:

    • Solid-Phase Extraction (SPE): Implement an SPE cleanup step to remove interfering substances from the sample extract.[2]

    • Matrix-Matched Standards: Prepare calibration curves in a matrix that closely resembles the study samples to compensate for matrix effects.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

A1: The primary cause of instability is the susceptibility of its thioester bond to hydrolysis in aqueous solutions.[5][6][7] This degradation is accelerated by non-optimal pH, elevated temperatures, and the presence of endogenous thioesterase enzymes in biological samples.[1][2][3]

Q2: What are the ideal storage conditions for this compound samples?

A2: For long-term storage, it is recommended to store sample extracts as dry pellets at -80°C.[1] Reconstitute the sample in a suitable, buffered solvent immediately before analysis to minimize degradation.[1][2]

Q3: How can I minimize enzymatic degradation of this compound during sample extraction?

A3: To minimize enzymatic degradation, it is crucial to work quickly at low temperatures (i.e., on ice).[1][2] Immediately after harvesting, quench the biological material in liquid nitrogen.[1] Employing a protein precipitation step early in the extraction protocol will also help to remove degradative enzymes.[2]

Q4: What is the recommended analytical method for quantifying this compound?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.[8] This method allows for the reliable detection and quantification of low-abundance species like this compound in complex biological matrices.

Q5: What role does this compound play in biological systems?

A5: this compound is a key intermediate in the biosynthesis of the plant hormone jasmonic acid. It is formed during the second cycle of peroxisomal β-oxidation of its precursor, OPC-6-CoA. The formation and subsequent conversion of this compound are critical for the successful synthesis of jasmonic acid, which is involved in plant defense and developmental processes.

Data Presentation

Table 1: Stability of Acyl-CoAs in Various Reconstitution Solutions

The following table summarizes the stability of acyl-CoAs in different solutions over a 24-hour period when stored on an autosampler. This data can be used as a proxy to guide the choice of solvent for this compound analysis.

Reconstitution SolutionStability after 4 hours (%)Stability after 24 hours (%)
Methanol (B129727)~90%~70-80%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)>95%~90-95%
Water~80-90%~60-70%
50 mM Ammonium Acetate (pH 7)>95%~90-95%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)~70-80%~40-50%

Data is generalized from studies on various acyl-CoAs and is intended for illustrative purposes.

Table 2: Quantitative Analysis of this compound in Arabidopsis thaliana Mutants (Hypothetical Data)

This table presents hypothetical data from an LC-MS/MS analysis of this compound levels in leaf tissue extracts of 14-day-old Arabidopsis thaliana seedlings.

GenotypeDescriptionThis compound Level (pmol/g FW) ± SDFold Change vs. Wild-Type
Wild-Type (WT)Col-0 ecotype, control line15.2 ± 1.81.0
ocs1T-DNA knockout mutant for OPC4-CoA Synthetase 11.1 ± 0.30.07
och1CRISPR/Cas9 knockout mutant for OPC4-CoA 3-Hydroxylase 189.7 ± 9.55.9

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue
  • Harvest and Quench: Harvest approximately 100 mg of plant tissue and immediately freeze in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Transfer the powder to a 2 mL microcentrifuge tube.

  • Extraction: Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol in water or 10% trichloroacetic acid in water) containing an internal standard (e.g., C17:0-CoA).

  • Vortex and Incubate: Vortex the tube vigorously for 1 minute and then incubate on ice for 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Dry the supernatant under a gentle stream of nitrogen.

  • Storage: Store the dried pellet at -80°C until analysis.

  • Reconstitution: Immediately before LC-MS/MS analysis, reconstitute the pellet in a suitable solvent (e.g., 50% methanol / 50% 50 mM ammonium acetate, pH 7).

Protocol 2: LC-MS/MS Quantification of this compound
  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute more hydrophobic compounds.

  • Mass Spectrometry Detection:

    • Ionization: Use positive electrospray ionization (ESI+).

    • Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions (Hypothetical):

      • Precursor Ion (Q1): m/z of the protonated molecule [M+H]⁺.

      • Product Ion (Q3) for Quantification: m/z corresponding to the loss of the 3'-phospho-ADP moiety (neutral loss of 507 Da).[1]

      • Product Ion (Q3) for Confirmation: m/z corresponding to the adenosine (B11128) diphosphate (B83284) fragment.

  • Data Analysis: Quantify this compound by comparing the peak areas to those of a standard curve generated with authentic standards.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Low Signal for this compound start Start: Low or No Signal check_prep Review Sample Preparation Protocol start->check_prep is_prep_ok Preparation Protocol Followed Correctly? check_prep->is_prep_ok implement_best_practices Implement Best Practices: - Rapid Quenching (Liquid N2) - Maintain Low Temperature (On Ice) - Minimize Time in Aqueous Solution is_prep_ok->implement_best_practices No check_solvents Examine Solvents and Buffers is_prep_ok->check_solvents Yes reanalyze Re-analyze Sample implement_best_practices->reanalyze are_solvents_buffered Are Solvents Buffered (pH ~6.8)? check_solvents->are_solvents_buffered use_buffered_solvents Use Buffered Reconstitution Solvent (e.g., 50mM Ammonium Acetate, pH 6.8) are_solvents_buffered->use_buffered_solvents No check_cleanup Assess Sample Cleanup are_solvents_buffered->check_cleanup Yes use_buffered_solvents->reanalyze is_spe_used Is Solid-Phase Extraction (SPE) Used? check_cleanup->is_spe_used implement_spe Incorporate SPE to Remove Matrix Interferences is_spe_used->implement_spe No is_spe_used->reanalyze Yes implement_spe->reanalyze

Caption: Troubleshooting workflow for low signal of this compound.

Jasmonate_Biosynthesis_Pathway Simplified Jasmonate Biosynthesis Pathway OPC6_CoA OPC-6-CoA trans_2_Enoyl_OPC6_CoA trans-2-Enoyl-OPC6-CoA OPC6_CoA->trans_2_Enoyl_OPC6_CoA Acyl-CoA Oxidase Hydroxy_OPC6_CoA 3-Hydroxy-OPC6-CoA (this compound precursor) trans_2_Enoyl_OPC6_CoA->Hydroxy_OPC6_CoA Multifunctional Protein (Hydratase activity) Keto_OPC6_CoA 3-Keto-OPC6-CoA Hydroxy_OPC6_CoA->Keto_OPC6_CoA Multifunctional Protein (Dehydrogenase activity) OPC4_CoA OPC-4-CoA Keto_OPC6_CoA->OPC4_CoA 3-Ketoacyl-CoA Thiolase Jasmonic_Acid Jasmonic Acid OPC4_CoA->Jasmonic_Acid Further β-oxidation steps

Caption: Role of this compound precursor in jasmonate biosynthesis.

Experimental_Workflow General Experimental Workflow for this compound Analysis Harvest 1. Sample Harvest & Rapid Freezing Extraction 2. Homogenization & Solvent Extraction Harvest->Extraction Cleanup 3. Protein Precipitation & Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis 4. LC-MS/MS Analysis Cleanup->Analysis Data_Processing 5. Data Processing & Quantification Analysis->Data_Processing

Caption: Workflow for quantification of this compound from biological samples.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Hydroxy-OPC4-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) parameters, troubleshoot common issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments.

Sample Preparation & Extraction

  • Q1: What is a reliable method for extracting this compound from biological samples? A robust method for extracting acyl-CoAs like this compound involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering matrix components.[1][2] A detailed protocol is provided in the "Experimental Protocols" section below.

  • Q2: My sample recovery is low after extraction. What are the common causes and solutions? Low recovery can stem from several factors. Ensure your tissue is finely powdered and homogenized thoroughly to maximize extraction efficiency.[3] Acyl-CoAs are also susceptible to chemical and enzymatic degradation; it is critical to keep samples on ice or at 4°C throughout the extraction process and use fresh buffers.[3][4] For SPE, ensure the cartridge is properly conditioned and that the wash and elution solvent compositions are optimized to prevent analyte loss.[3]

Liquid Chromatography (LC)

  • Q3: How can I improve the chromatographic peak shape for this compound? Poor peak shape, such as tailing or broadening, is often due to the amphiphilic nature of acyl-CoAs.[5] To improve this, consider the following:

    • Column Choice: A C18 reversed-phase column is generally effective.[6][7]

    • Mobile Phase pH: Using a mobile phase with a slightly basic pH, such as with 10-15 mM ammonium (B1175870) hydroxide, can improve peak shape.[6][8]

    • Mobile Phase Additives: Volatile buffer salts like ammonium acetate (B1210297) in the mobile phase can also enhance peak shape and ionization.[7]

    • Column Temperature: Maintaining a stable and elevated column temperature (e.g., 40-50°C) can improve peak symmetry.[5]

  • Q4: My retention times are inconsistent. What should I check? Inconsistent retention times are typically due to issues with the LC system.[5] Ensure the LC pumps are properly primed and the mobile phase solvents are degassed.[5] Use a column oven to maintain a stable temperature, as fluctuations can cause shifts in retention time.[5] Over time, column degradation or fouling from repeated injections of biological extracts can also lead to variability; regular column washing or the use of a guard column is recommended.[5]

Mass Spectrometry (MS)

  • Q5: Which ionization mode and polarity are best for analyzing this compound? Electrospray ionization (ESI) is the preferred method for acyl-CoA analysis.[2][7] For acyl-CoAs, positive ion mode (ESI+) generally provides significantly higher sensitivity compared to negative mode because it efficiently generates the protonated molecular ion [M+H]⁺.[2][5]

  • Q6: I'm observing a weak signal or low sensitivity. How can I improve it? Low sensitivity is a common challenge.[5] Beyond selecting ESI+ mode, focus on sample cleanup to minimize ion suppression.[5] Ion suppression occurs when co-eluting matrix components, like phospholipids (B1166683) and salts, compete with the analyte for ionization, reducing its signal.[2][4] A thorough solid-phase extraction (SPE) is highly recommended to remove these interferences.[2][5] Also, optimize MS source parameters such as capillary voltage, source temperature, and gas flows for your specific instrument.[2][9]

  • Q7: What are the characteristic Multiple Reaction Monitoring (MRM) transitions for this compound? Acyl-CoAs exhibit a highly characteristic fragmentation pattern. The most common and specific fragmentation is a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, which corresponds to a neutral loss of 507 Da.[6][10] Another characteristic product ion is often observed at m/z 428, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[6][11] Therefore, a primary MRM transition for quantification would be [M+H]⁺ → [M+H-507]⁺.[6] A second transition, such as [M+H]⁺ → 428, can be used as a qualifier.[6]

  • Q8: My signal is being suppressed. How can I identify and minimize this effect? If you suspect ion suppression, a post-column infusion experiment can identify the regions in your chromatogram where suppression occurs.[4] To mitigate this effect, improve the chromatographic separation to ensure your analyte does not co-elute with suppressive matrix components.[4] This can be achieved by adjusting the gradient profile or trying a different column chemistry.[4] Diluting the sample can also reduce the concentration of interfering compounds, but ensure the analyte concentration remains above the limit of quantification (LOQ).[4]

Data Presentation

Table 1: Recommended LC-MS/MS Parameters for this compound Analysis (Note: These are starting parameters and should be optimized for your specific instrument and application. The exact m/z values for this compound are hypothetical and must be determined empirically.)[1]

Parameter Setting Rationale/Comments
Liquid Chromatography
ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for acyl-CoAs.[6]
Mobile Phase A10 mM Ammonium Hydroxide in WaterBasic pH improves peak shape for acyl-CoAs.[6]
Mobile Phase B10 mM Ammonium Hydroxide in Acetonitrile[6]
Flow Rate0.3 - 0.4 mL/minTypical for 2.1 mm ID columns.[6][8]
GradientLinear gradient from ~5% to 95% BElutes a wide range of acyl-CoAs. Adjust based on analyte retention time.[6]
Column Temperature40 °CImproves peak shape and reduces viscosity.[5]
Injection Volume5 µL[6]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Generally provides the best sensitivity for acyl-CoAs.[2][5]
Capillary Voltage3.0 - 3.5 kVOptimize for maximal stable signal.[9]
Source Temperature120 - 150 °C[9]
Desolvation Temp.350 - 500 °CHelps evaporate solvent from droplets.[9]
Cone Voltage45 VOptimize to maximize precursor ion intensity.[9]
Detection ModeMultiple Reaction Monitoring (MRM)For high selectivity and sensitivity.[1]
MRM Transition 1[M+H]⁺ → [M+H-507]⁺Primary quantifier based on characteristic neutral loss.[6]
MRM Transition 2[M+H]⁺ → 428Qualifier ion corresponding to the CoA moiety.[6]
Collision EnergyVariesMust be optimized for each transition to achieve ~10-15% of the precursor ion remaining and maximize product ion signal.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Tissues or Cells This protocol is adapted from established methods for acyl-CoA extraction from complex biological matrices.[1]

Reagents:

  • Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water.

  • Internal Standard (IS) Solution: A suitable odd-chain acyl-CoA (e.g., C17:0-CoA) at a known concentration.

  • SPE Wash Solution 1: 2% (w/v) TCA in water.

  • SPE Wash Solution 2: 100% Methanol.

  • SPE Elution Solvent: 50% Acetonitrile / 50% Water containing 0.1% Ammonium Hydroxide.

  • Reconstitution Solvent: 95% Water / 5% Acetonitrile.

Procedure:

  • Homogenization: Homogenize approximately 50-100 mg of tissue or 1-5 million cells in 1 mL of ice-cold Extraction Buffer containing the internal standard.[1]

  • Protein Precipitation: Incubate the homogenate on ice for 15 minutes to precipitate proteins.[1]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant.[1]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MAX SPE cartridge (or equivalent) with 1 mL of methanol, followed by 1 mL of water.[1]

    • Load the supernatant from the previous step onto the SPE cartridge.[1]

    • Wash the cartridge with 1 mL of Wash Solution 1, followed by 1 mL of Wash Solution 2.[1]

  • Elution: Elute the acyl-CoAs with 1 mL of Elution Solvent.[1]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of Reconstitution Solvent.[1] The sample is now ready for LC-MS/MS analysis.

Mandatory Visualization

Caption: Workflow for Acyl-CoA extraction and analysis.

Caption: Peroxisomal β-Oxidation leading to OPC4-CoA.

References

Technical Support Center: 3-Hydroxy-OPC4-CoA Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues during the purification of 3-Hydroxy-OPC4-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in a this compound preparation?

A1: Contaminants in a this compound preparation can be broadly categorized as:

  • Structurally Related Molecules: These include precursors, downstream metabolites, and side-products from the biosynthetic pathway of this compound. Examples include OPC6-CoA, 3-keto-OPC4-CoA, and other acyl-CoA esters.

  • Co-purifying Proteins: Enzymes involved in the biosynthesis or degradation of this compound may co-purify, especially during initial extraction steps.[1] These can include acyl-CoA oxidases, enoyl-CoA hydratases, and 3-hydroxyacyl-CoA dehydrogenases.[2]

  • Reagents and Solvents: Impurities from buffers, solvents, and solid-phase extraction (SPE) materials can be introduced during the purification process.

  • Degradation Products: this compound, like other acyl-CoAs, can be unstable and prone to hydrolysis in aqueous solutions, leading to the formation of degradation products.[3]

Q2: How can I detect and quantify contaminants in my this compound sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a standard method for separating this compound from many impurities.[4][5][6] Detection at 260 nm is effective for identifying the adenine (B156593) ring of the Coenzyme A moiety.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying both known and unknown impurities, even at trace levels.[7][8][9][10] It is particularly useful for distinguishing between structurally similar acyl-CoA esters.

  • Enzyme Assays: To detect contaminating enzymatic activity, specific assays for enzymes like 3-hydroxyacyl-CoA dehydrogenase can be performed.[11] This involves monitoring the change in NADH absorbance at 340 nm.[2]

Q3: What are the best practices for storing purified this compound to minimize degradation?

A3: Due to the inherent instability of acyl-CoAs in aqueous solutions, proper storage is critical.[3] For long-term storage, it is recommended to store purified this compound as a lyophilized powder or in an organic solvent at -80°C.[12] If aqueous solutions are necessary for short-term storage, they should be kept on ice and used promptly. Avoid repeated freeze-thaw cycles.[12]

Troubleshooting Guides

Issue 1: Low Purity of this compound after Initial Purification Steps

Symptoms:

  • Multiple peaks of similar retention time to this compound are observed in the HPLC chromatogram.

  • LC-MS/MS analysis reveals the presence of other acyl-CoA esters.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Co-elution of structurally similar acyl-CoA esters (e.g., OPC6-CoA, 3-keto-OPC4-CoA). Optimize the HPLC gradient. Try a shallower gradient or a different organic modifier to improve separation.Increased resolution between the this compound peak and contaminant peaks.
Inefficient solid-phase extraction (SPE) cleanup. Ensure proper conditioning and equilibration of the SPE cartridge. Optimize the wash and elution solvent compositions to selectively retain and elute this compound.Reduction of interfering compounds in the final eluate.
Protein contamination from the biological matrix. Incorporate a protein precipitation step (e.g., with trichloroacetic acid or acetonitrile) before SPE.Removal of the majority of protein contaminants, leading to a cleaner sample for chromatographic purification.

Hypothetical Purity Data Comparison

Purification Step Purity of this compound (%) Major Contaminants Detected
Crude Extract 15OPC6-CoA, 3-keto-OPC4-CoA, Various proteins
After Protein Precipitation 45OPC6-CoA, 3-keto-OPC4-CoA
After SPE 70OPC6-CoA, 3-keto-OPC4-CoA
After HPLC Purification >95Trace amounts of OPC6-CoA
Issue 2: Presence of Co-purifying Proteins

Symptoms:

  • Broad, unresolved peaks in the HPLC chromatogram.

  • Enzymatic activity detected in the purified sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inadequate protein removal during sample preparation. Optimize the protein precipitation protocol. Consider using alternative methods like ultrafiltration.A significant reduction in protein content in the sample loaded onto the purification column.
Non-specific binding of proteins to the purification resin. If using affinity chromatography, increase the stringency of the wash buffers.[9] For ion-exchange chromatography, optimize the salt gradient.Elution of the target molecule with minimal protein contamination.
Co-purification of enzymes from the biosynthetic pathway. Employ a multi-step purification strategy. Combine different chromatography techniques such as ion-exchange, hydrophobic interaction, and size-exclusion chromatography for orthogonal separation.Isolation of this compound from contaminating enzymes.
Issue 3: Sample Degradation During Purification

Symptoms:

  • Appearance of new, unidentified peaks in the chromatogram over time.

  • Loss of total acyl-CoA content in the sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis of the thioester bond. Keep samples on ice or at 4°C throughout the purification process. Use fresh, high-purity solvents and buffers. Minimize the time the sample spends in aqueous solutions.[3]Preservation of the integrity of the this compound molecule.
Enzymatic degradation by contaminating enzymes. Add protease and phosphatase inhibitors to the initial extraction buffer. Ensure protein removal steps are effective.Inhibition of enzymatic activities that could degrade the target molecule.
Oxidation. If the molecule is susceptible to oxidation, consider adding antioxidants like DTT or TCEP to the buffers, being mindful of their compatibility with downstream analytical methods.Prevention of oxidative degradation of this compound.

Experimental Protocols & Methodologies

Protocol 1: Sample Preparation from Plant Tissue
  • Homogenization: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Resuspend the powder in an ice-cold extraction buffer (e.g., 10% trichloroacetic acid).

  • Protein Precipitation: Vortex the mixture and incubate on ice for 15 minutes. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for HPLC or LC-MS/MS analysis.

Protocol 2: HPLC Purification
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to separate the acyl-CoA esters.

  • Detection: 260 nm.

  • Fraction Collection: Collect fractions corresponding to the this compound peak for further analysis or use.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_purification Purification cluster_analysis Analysis homogenization Homogenization extraction Extraction homogenization->extraction protein_precipitation Protein Precipitation extraction->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe hplc HPLC Purification spe->hplc lc_ms LC-MS/MS Analysis hplc->lc_ms enzyme_assay Enzyme Assay hplc->enzyme_assay

Caption: Experimental workflow for this compound purification and analysis.

troubleshooting_logic start Low Purity Detected check_chromatogram Review HPLC Chromatogram start->check_chromatogram check_ms Perform LC-MS/MS check_chromatogram->check_ms Co-eluting peaks? check_degradation Investigate Degradation check_chromatogram->check_degradation Unidentified peaks? optimize_hplc Optimize HPLC Gradient check_ms->optimize_hplc Structurally related contaminants optimize_spe Optimize SPE Protocol check_ms->optimize_spe Broad contamination add_protein_removal Improve Protein Removal check_ms->add_protein_removal Protein contaminants end Purity Improved optimize_hplc->end optimize_spe->end add_protein_removal->end improve_handling Improve Sample Handling (Temp, Time) check_degradation->improve_handling Degradation confirmed improve_handling->end

Caption: Troubleshooting logic for low purity of this compound.

References

reducing background noise in 3-Hydroxy-OPC4-CoA assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 3-Hydroxy-OPC4-CoA assays, with a focus on reducing background noise and ensuring data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a typical this compound assay?

A1: A typical assay for this compound involves measuring the activity of a 3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme catalyzes the oxidation of this compound to 3-keto-OPC4-CoA, with the simultaneous reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The progress of the reaction is monitored by a change in absorbance at 340 nm, which is characteristic of NADH.[1][2]

Q2: My blank wells (no enzyme) show a high background signal. What are the common causes?

A2: High background in blank wells can be attributed to several factors:

  • Substrate Instability: The this compound substrate may be degrading spontaneously.

  • Contaminated Reagents: Buffers or other assay components might be contaminated with microbes or reducing agents that can non-enzymatically reduce NAD+.

  • NADH Contamination: The NAD+ stock solution may be contaminated with NADH.

Q3: The reaction rate is very low or non-existent. What should I check?

A3: A low or absent reaction rate could be due to:

  • Inactive Enzyme: The HADH enzyme may have lost activity due to improper storage or handling.

  • Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme.

  • Presence of Inhibitors: The sample itself or one of the reagents might contain an inhibitor of HADH.

Q4: The reaction starts fast and then quickly plateaus. What could be the reason?

A4: This is a classic sign of product inhibition. The accumulation of one of the products, either 3-keto-OPC4-CoA or NADH, can inhibit the HADH enzyme. To overcome this, a coupled-enzyme assay can be employed.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues in this compound assays.

High Background Noise
Potential Cause Recommended Solution
Spontaneous Substrate Degradation Prepare substrate solutions fresh before each experiment. Store substrate stocks at the recommended temperature and protect from light.
Contaminated Buffer or Reagents Use high-purity water and reagents. Filter-sterilize buffers. Prepare fresh buffers regularly.
NADH Contamination in NAD+ Stock Purchase high-quality NAD+. Prepare NAD+ solutions fresh and store on ice. Consider using an NAD+ analogue like Thio-NAD, which has a different absorbance maximum (around 400 nm) and may be less prone to interference.
Autofluorescence of Samples/Compounds If using a fluorescence-based assay, run a control with the sample/compound in the absence of the fluorescent probe to measure and subtract the background fluorescence.
Low Signal or No Activity
Potential Cause Recommended Solution
Inactive Enzyme Verify the storage conditions and age of the enzyme. Test the enzyme activity with a known positive control substrate.
Incorrect Reagent Concentrations Double-check the final concentrations of all reagents in the assay, including the substrate, NAD+, and enzyme.
Sub-optimal pH or Temperature Consult the literature for the optimal pH and temperature for your specific HADH enzyme and adjust the assay conditions accordingly.
Insufficient Incubation Time Ensure the reaction is monitored for a sufficient duration to capture the linear phase.

Experimental Protocols

Protocol 1: Standard Spectrophotometric HADH Assay (Reverse Reaction)

This protocol measures the reduction of a 3-ketoacyl-CoA, which is often more stable and commercially available than the 3-hydroxyacyl-CoA substrate.

Materials:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.3

  • NADH Stock Solution (10 mM): Prepare fresh daily in assay buffer and keep on ice, protected from light.

  • S-Acetoacetyl-CoA Stock Solution (10 mM): A suitable 3-ketoacyl-CoA substrate.

  • Enzyme Sample: Purified or crude HADH.

  • UV-transparent cuvettes or microplate.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture with the final concentrations of 100 µM NADH and 100 µM S-Acetoacetyl-CoA in assay buffer.

  • Equilibration: Mix gently and incubate at 37°C for 5 minutes to allow for temperature equilibration and to record any background NADH oxidation.

  • Initiate Reaction: Add the enzyme sample to the cuvette, mix quickly, and immediately start recording the absorbance at 340 nm.

  • Data Acquisition: Record the absorbance every 15-30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Coupled Enzyme Assay for HADH (Forward Reaction)

This protocol is for the physiologically relevant forward reaction and is designed to overcome product inhibition.[3]

Materials:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.3

  • NAD+ Stock Solution (20 mM)

  • This compound Substrate Stock Solution (variable concentrations for kinetic analysis)

  • 3-Ketoacyl-CoA Thiolase

  • Coenzyme A (CoASH) Stock Solution (10 mM)

  • Enzyme Sample: Purified HADH.

Procedure:

  • Reaction Mixture Preparation: In a cuvette, combine the assay buffer, NAD+ (final concentration 1 mM), 3-Ketoacyl-CoA Thiolase (e.g., 1-2 units), and CoASH (final concentration 0.1 mM).

  • Equilibration: Incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the this compound substrate to start the reaction.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the absorbance curves.

Visual Guides

Troubleshooting_High_Background Start High Background Signal Check_Blanks Check Blank Wells (No Enzyme) Start->Check_Blanks High_Blank_Signal Is Blank Signal High? Check_Blanks->High_Blank_Signal Substrate_Deg Substrate Degradation? High_Blank_Signal->Substrate_Deg Yes Low_Blank_Signal Proceed with Assay Analysis High_Blank_Signal->Low_Blank_Signal No Reagent_Contam Reagent Contamination? Substrate_Deg->Reagent_Contam No Prep_Fresh_Sub Prepare Substrate Fresh Substrate_Deg->Prep_Fresh_Sub Yes Use_Pure_Reagents Use High-Purity Reagents Filter-Sterilize Buffers Reagent_Contam->Use_Pure_Reagents Yes Reagent_Contam->Low_Blank_Signal No Prep_Fresh_Sub->Check_Blanks Use_Pure_Reagents->Check_Blanks

Caption: Troubleshooting logic for high background signals.

HADH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Substrate, NAD+/NADH) Mix_Reagents Combine Reagents in Cuvette/Plate Prep_Reagents->Mix_Reagents Prep_Enzyme Prepare Enzyme Dilution Initiate Initiate Reaction with Enzyme/Substrate Prep_Enzyme->Initiate Equilibrate Equilibrate to Assay Temperature Mix_Reagents->Equilibrate Equilibrate->Initiate Monitor_Abs Monitor Absorbance at 340 nm Initiate->Monitor_Abs Calc_Rate Calculate Initial Reaction Rate Monitor_Abs->Calc_Rate Analyze_Kinetics Analyze Enzyme Kinetics (Km, Vmax) Calc_Rate->Analyze_Kinetics

Caption: General workflow for a 3-hydroxyacyl-CoA dehydrogenase assay.

HADH_Signaling_Pathway 3_Hydroxy_OPC4_CoA 3_Hydroxy_OPC4_CoA HADH HADH (3-hydroxyacyl-CoA dehydrogenase) 3_Hydroxy_OPC4_CoA->HADH NAD NAD NAD->HADH 3_Keto_OPC4_CoA 3_Keto_OPC4_CoA HADH->3_Keto_OPC4_CoA NADH NADH HADH->NADH H_ion H+ HADH->H_ion

Caption: Enzymatic conversion of this compound by HADH.

References

Technical Support Center: Quantification of Low-Abundance Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-abundance acyl-Coenzyme A (acyl-CoA) species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the complexities of acyl-CoA quantification.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Signal Intensity or High Background Noise

Question: I am observing very low signal intensity for my low-abundance acyl-CoA analytes, or the background noise is unacceptably high. What are the potential causes and how can I resolve this?

Answer: Low signal intensity and high background are common hurdles in the LC-MS/MS analysis of acyl-CoAs, often stemming from issues in sample preparation, matrix effects, or suboptimal instrument settings.[1]

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Analyte Degradation Acyl-CoAs are inherently unstable and susceptible to degradation.[1][2][3] Ensure rapid sample processing on ice and store samples at -80°C.[1][3] Quench metabolic activity immediately during sample collection.[3] Reconstitute dried extracts in a stabilizing solvent, such as 50% methanol (B129727) in water with ammonium (B1175870) acetate (B1210297), just before analysis.[1][2]
Inefficient Extraction The choice of extraction solvent is critical for recovering low-abundance species. An 80% methanol in water solution is effective for a broad range of acyl-CoAs.[4] For short-chain acyl-CoAs, 5-sulfosalicylic acid (SSA) has been shown to be an effective extraction solvent that is compatible with direct LC-MS/MS analysis without solid-phase extraction.[3][5]
Ion Suppression/Matrix Effects Co-eluting compounds from the biological matrix can interfere with the ionization of your target analytes, suppressing their signal.[1][3] Implement a robust sample cleanup procedure like Solid-Phase Extraction (SPE) to remove interfering substances.[1][6] Optimize chromatographic separation to resolve analytes from the bulk of the matrix.[1] Constructing the calibration curve in the same biological matrix as the samples can help compensate for matrix effects.[3]
Suboptimal Mass Spectrometer Settings Incorrect ionization mode or fragmentation parameters will lead to poor sensitivity.[1] For short-chain acyl-CoAs, positive ion mode electrospray ionization (ESI) is generally more sensitive.[1] Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for your specific instrument. For tandem MS (MS/MS), ensure the collision energy is optimized to produce the characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da), which is a common fragment for acyl-CoAs.[3][7]

Issue 2: Poor Calibration Curve Linearity (Low R² value)

Question: My calibration curve for acyl-CoA quantification is not linear. What could be causing this and how can I improve it?

Answer: Non-linearity in calibration curves is a frequent issue that can compromise the accuracy of quantification. The causes can range from analyte instability to detector saturation.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Analyte Instability at Low Concentrations Low concentrations of acyl-CoAs can be particularly prone to degradation and adsorption to surfaces. Prepare standards fresh and use them promptly. The use of a stabilizing reconstitution solvent is crucial.[2]
Matrix Effects As with signal intensity, matrix effects can disproportionately affect standards at different concentrations, leading to non-linearity. Preparing standards in a representative blank matrix is highly recommended.[3]
Detector Saturation at High Concentrations If the upper end of your calibration curve is flattening, your detector may be saturated. Extend the calibration range with lower concentration points and exclude the highest points that deviate from linearity.[8]
Inappropriate Linear Range The linear range for detection may be narrower than anticipated. Prepare a wider range of standards, including more points at the lower end, to accurately define the linear portion of the curve.[3] A weighted linear regression (e.g., 1/x) can often improve accuracy at lower concentrations.[3]
Contamination in Blank A non-zero intercept can be caused by contamination in the blank used for the calibration curve.[3] Ensure the solvent and matrix used for the blank are free of the analyte.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for quantifying low-abundance acyl-CoAs?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and specificity.[9] Techniques like Multiple Reaction Monitoring (MRM) allow for the targeted and highly selective quantification of specific acyl-CoA species.[3][4]

Q2: Why are internal standards crucial for accurate acyl-CoA quantification?

A2: Internal standards are essential to correct for variability during sample preparation (e.g., extraction efficiency, analyte degradation) and instrumental analysis (e.g., injection volume, matrix effects).[3] Stable isotope-labeled internal standards (SIL-IS), which have nearly identical chemical and physical properties to the analyte but a different mass, are the preferred choice as they co-elute and experience similar matrix effects.[10][11][12]

Q3: How can I minimize the degradation of acyl-CoAs during sample preparation?

A3: To minimize degradation, it is critical to work quickly and at low temperatures (i.e., on ice).[1][3] Immediately quenching metabolic activity upon sample collection is vital.[3] Samples should be stored at -80°C, and repeated freeze-thaw cycles should be avoided.[1][13] The pH of solutions should also be controlled, as acyl-CoAs are unstable at non-optimal pH.[1][13]

Q4: Can I analyze short-chain and long-chain acyl-CoAs in a single run?

A4: While challenging due to their different polarities, it is possible. This typically requires a robust chromatographic method, often using a C18 reversed-phase column with a gradient elution that starts with a high aqueous mobile phase to retain the polar short-chain species and ramps up to a high organic mobile phase to elute the non-polar long-chain species.[4][14] However, for optimal quantification, developing separate methods for short- and long-chain species may be necessary.[5]

Q5: What are some common pitfalls in acyl-CoA extraction?

A5: Common pitfalls include incomplete quenching of enzymatic activity leading to altered acyl-CoA levels, inefficient extraction of either very polar or non-polar species, and loss of analyte due to degradation or irreversible binding to precipitated proteins. The choice of extraction method, such as protein precipitation with organic solvents[4] or the use of perchloric acid[15], should be carefully validated for the specific acyl-CoAs and sample type being analyzed. Solid-phase extraction (SPE) can be a valuable step for sample cleanup but may result in poor recovery of more hydrophilic species if not optimized.[5][9]

Quantitative Data Summary

The selection of an analytical method depends on the required sensitivity and the specific acyl-CoA species of interest. LC-MS/MS offers the highest sensitivity, making it the most suitable for low-abundance acyl-CoAs.

MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
LC-MS/MS Low femtomole to low nanomolar range[4]Typically spans several orders of magnitude[4]High sensitivity and specificity, suitable for a wide range of acyl-CoAsRequires expensive instrumentation, susceptible to matrix effects
HPLC-UV Picomole range (e.g., 0.114 pmol for CoA, 0.36 pmol for acetyl-CoA)[4]Linear over a broad concentration range (e.g., 0-1 mM)[4]Robust, more accessible instrumentationLower sensitivity, not suitable for very low-abundance species
Enzymatic/Fluorometric Assays Micromolar to picomolar range (e.g., 0.3 µM to 20 pmol)[4]Dependent on the specific kitHigh-throughput, straightforwardOften measures total acyl-CoAs or a specific species, susceptible to interference

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues or Cells using Solvent Precipitation

This protocol is a general method for extracting a broad range of acyl-CoAs.[4]

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water or a 2:1:0.8 mixture of methanol:chloroform:water).[4] It is crucial to add a suitable internal standard at this stage.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[4]

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.[4]

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the pellet in a solvent compatible with the downstream analysis (e.g., 5% sulfosalicylic acid for LC-MS/MS).[4]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol outlines a general workflow for targeted quantification using LC-MS/MS.[4]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[4]

    • Mobile Phase A: Water with an additive such as ammonium acetate or formic acid to improve peak shape and ionization.

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[4]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is then increased to elute the more hydrophobic long-chain acyl-CoAs.[4]

  • Mass Spectrometry Detection:

    • Ionization: Use positive electrospray ionization (ESI+).[4]

    • Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode.[4] Monitor specific precursor-product ion transitions for each acyl-CoA species and their corresponding internal standards.

  • Data Analysis: Quantify the acyl-CoAs by comparing the peak areas of the analytes to those of the internal standards and generating a standard curve with known concentrations of authentic standards.[4]

Visualizations

experimental_workflow General Experimental Workflow for Acyl-CoA Quantification cluster_prep Sample Preparation cluster_analysis Analysis sample Tissue/Cell Sample quench Quench Metabolism (e.g., Liquid Nitrogen) sample->quench Immediate extract Extraction (e.g., Solvent Precipitation) quench->extract Add Internal Standard cleanup Sample Cleanup (e.g., SPE) extract->cleanup Optional lc_separation LC Separation (Reversed-Phase) extract->lc_separation Direct Injection cleanup->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis troubleshooting_logic Troubleshooting Logic for Poor Signal start Low Signal Intensity or High Noise check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_lc Evaluate Chromatography check_sample_prep->check_lc Sample Prep OK solution_degradation Improve Sample Handling: - Work on ice - Quench immediately - Store at -80°C check_sample_prep->solution_degradation Degradation Suspected solution_extraction Optimize Extraction: - Test different solvents - Validate recovery check_sample_prep->solution_extraction Low Recovery solution_cleanup Implement/Optimize Cleanup: - Use SPE - Prepare matrix-matched standards check_sample_prep->solution_cleanup Matrix Effects Suspected check_ms Optimize MS Parameters check_lc->check_ms LC OK solution_chromatography Improve Separation: - Adjust gradient - Test different columns check_lc->solution_chromatography Poor Peak Shape/ Resolution solution_ms_settings Tune MS: - Optimize source parameters - Verify collision energy check_ms->solution_ms_settings Suboptimal Settings

References

Technical Support Center: Improving Chromatographic Resolution of Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the chromatographic analysis of acyl-CoA thioesters.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the chromatographic separation of acyl-CoA thioesters.

Issue 1: Poor Peak Shape - Tailing Peaks

Q1: My acyl-CoA peaks are showing significant tailing. What are the potential causes and how can I fix this?

A1: Peak tailing for acyl-CoA thioesters is a common issue that can compromise resolution and quantification. The primary causes often relate to secondary interactions with the stationary phase, column contamination, or mass overload.

Possible Causes and Solutions:

  • Secondary Interactions with Residual Silanols: The polar head group of acyl-CoAs can interact with free silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) can suppress the ionization of residual silanols, minimizing these secondary interactions.[1] It is crucial to use a buffer to maintain a stable pH.[1]

    • Solution 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically deactivates most residual silanol groups, thereby reducing their potential for secondary interactions.[1]

  • Column Contamination: Accumulation of matrix components from your sample on the column can create active sites that lead to peak tailing.[1]

    • Solution: Implement Robust Column Washing and Use a Guard Column: A thorough column washing procedure after each analytical run is essential.[1] Employing a guard column can protect the analytical column from strongly retained impurities.[1]

  • Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak tailing.[1]

    • Solution: Dilute the Sample or Reduce Injection Volume: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[1]

Issue 2: Poor Peak Shape - Fronting Peaks

Q2: I am observing peak fronting for my acyl-CoA analytes. What is the cause and how can I resolve it?

A2: Peak fronting is less common than tailing but can also affect the accuracy of your results. It is often caused by column overload or issues with the sample solvent.

Possible Causes and Solutions:

  • Column Overload: Similar to peak tailing, overloading the column can also result in peak fronting.[2]

    • Solution: Reduce Sample Load: You can decrease either the injection volume or the concentration of your sample.[2]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.[3]

    • Solution: Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.[3] If a stronger solvent is necessary for solubility, use the minimum amount possible and inject a smaller volume.[3]

Issue 3: Poor Peak Shape - Split Peaks

Q3: My chromatogram shows split peaks for my acyl-CoA analytes. What could be causing this?

A3: Split peaks suggest that the analyte is experiencing two different environments as it travels through the column or there's an issue with sample introduction.

Possible Causes and Solutions:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing uneven sample distribution onto the column packing.[1]

    • Solution: Backflush or Replace Frit: Try back-flushing the column to dislodge the blockage. If this is not effective, the frit may need to be replaced.[1] Filtering all samples and mobile phases is a good preventative measure.

  • Sample Solvent Incompatibility: A sample solvent that is too strong can cause the sample to band improperly at the head of the column, leading to a split peak.

    • Solution: Adjust Sample Solvent: Ensure the sample solvent is of similar or weaker elution strength than the initial mobile phase.[4]

Issue 4: Co-elution of Acyl-CoA Species

Q4: How can I improve the resolution between closely eluting or co-eluting acyl-CoA species?

A4: Achieving baseline separation of structurally similar acyl-CoA thioesters is critical for accurate quantification. Optimizing the mobile phase and stationary phase are key strategies.

Solutions to Improve Resolution:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation time and improve the resolution of closely eluting compounds.[2][4]

  • Change the Organic Modifier: Switching between different organic modifiers, such as acetonitrile (B52724) and methanol (B129727), can alter the selectivity of the separation.[2]

  • Adjust the Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the acyl-CoAs, which can lead to improved separation.[2]

  • Select a Different Stationary Phase: If optimizing the mobile phase is not sufficient, changing the column chemistry can provide the necessary selectivity. Consider columns with different bonded phases, such as C8, C18, or Phenyl-Hexyl.[2] For very long-chain acyl-CoAs, a C4 column may provide better peak shape due to reduced hydrophobic interaction.[3]

  • Decrease the Particle Size of the Stationary Phase: Columns with smaller particles offer higher efficiency and can result in improved resolution.[2]

  • Increase Column Length: A longer column provides more theoretical plates, which can enhance separation, but this will also lead to longer analysis times and higher backpressure.[2]

  • Adjust the Column Temperature: Modifying the temperature can affect the selectivity of the separation.[2] An increase in column temperature can sometimes lead to an improvement in peak shape.[2]

Issue 5: Baseline Noise and System Issues

Q5: My baseline is noisy, making it difficult to detect low-level acyl-CoA species. What are the common causes and how can I fix this?

A5: A noisy baseline can be caused by several factors related to the HPLC system and the mobile phase.

Possible Causes and Solutions:

  • Air Bubbles in the System: Air bubbles in the pump, detector, or tubing are a frequent cause of baseline noise.[2]

    • Solution: Degas the Mobile Phase: Always degas your mobile phase before use through sonication, vacuum filtration, or by using an in-line degasser.[2]

  • Contaminated Mobile Phase: Impurities or bacterial growth in the mobile phase can result in a noisy baseline.[2]

    • Solution: Use High-Purity Solvents: Use HPLC-grade solvents and fresh, high-purity water to prepare your mobile phase.[2]

  • Detector Issues: A failing lamp or a dirty flow cell in the detector can be a source of noise.[2]

    • Solution: Maintain the Detector: Regularly check the intensity of the detector lamp and keep the flow cell clean.[2]

  • Incomplete Mobile Phase Mixing: If the components of the mobile phase are not mixed properly, it can lead to a fluctuating baseline.[2]

  • Leaks: Leaks within the HPLC system can cause pressure fluctuations and a noisy baseline.[2]

FAQs

Q6: What are ion-pairing reagents and how can they improve acyl-CoA separation?

A6: Ion-pairing reagents are additives in the mobile phase that contain both a hydrophobic and an ionic part.[2] They can form neutral ion pairs with charged analytes like acyl-CoAs, increasing their hydrophobicity.[2] This leads to better retention on a reversed-phase column and often results in improved peak shape and resolution.[2] Common ion-pairing reagents used in HPLC include trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA).[2]

Q7: My acyl-CoA recovery is consistently low. What are the likely causes and solutions?

A7: Low recovery of acyl-CoAs is a frequent problem, often linked to their instability and degradation during sample preparation.[5][6]

Potential Causes and Solutions:

  • Enzymatic Activity: Acyl-CoA thioesterases in your sample can actively degrade your target molecules.[5]

    • Solution: Ensure rapid inactivation of enzymes by homogenizing tissues or cells in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) and/or with organic solvents like methanol or acetonitrile to precipitate and denature proteins.[1][5] Work quickly and keep samples on ice at all times.[5]

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH.

    • Solution: Maintain a slightly acidic pH (4.0-6.0) throughout your extraction and analysis.[5]

  • Inefficient Extraction: The chosen protocol may not be optimal for your specific sample type or the acyl-CoAs of interest.

    • Solution: A robust extraction method often involves homogenization in an acidic buffer, followed by protein precipitation and extraction with organic solvents like isopropanol (B130326) and acetonitrile.[1][5]

Q8: What are the best practices for storing acyl-CoA samples?

A8: Due to their instability, proper storage of acyl-CoA samples is crucial.

  • Short-Term Storage (Autosampler): Keep samples in the autosampler at low temperatures (e.g., 4°C).[5] Analyze samples as quickly as possible after reconstitution.[5] Reconstituting in methanol or a methanol/buffer mixture can improve stability compared to purely aqueous solutions.[5]

  • Long-Term Storage: For long-term storage, it is best to store samples as dry pellets at -80°C.[5] If storing in solution, use a slightly acidic buffer (pH 4.0-6.0) and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]

Data Presentation

Table 1: Comparison of HPLC Columns for Acyl-CoA Analysis

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)AdvantagesDisadvantagesReference
Reversed-PhaseC183-54.6 x 150/250Good retention for a wide range of acyl-CoAs.May show tailing for polar acyl-CoAs.[7]
Reversed-PhaseC83-54.6 x 150Less retention than C18, can be useful for long-chain acyl-CoAs.May not provide sufficient retention for short-chain acyl-CoAs.[2]
Reversed-PhaseC454.6 x 250Better peak shape for very long-chain acyl-CoAs due to reduced hydrophobic interactions.[3]Limited retention for shorter chain lengths.[3]
Phenyl-HexylPhenyl-Hexyl3-54.6 x 150Offers different selectivity compared to alkyl chains, potentially resolving co-eluting peaks.Selectivity may not be optimal for all acyl-CoA mixtures.[2]

Table 2: Effect of Mobile Phase Composition on Acyl-CoA Resolution

Aqueous Phase (A)Organic Phase (B)GradientEffect on ResolutionReference
75 mM KH2PO4, pH 4.9Acetonitrile with 600 mM Acetic Acid44% to 50% B over 80 minGood resolution of polyunsaturated acyl-CoAs.[7][7]
50 mM Ammonium Acetate, pH 7MethanolLinear GradientGood separation of a broad range of acyl-CoAs.[8]
Water with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidShallow GradientImproved resolution of closely eluting species.[2]
Water with Ion-Pairing Reagent (e.g., 5 mM HFBA)Acetonitrile with Ion-Pairing ReagentIsocratic or GradientIncreased retention and improved peak shape.[2][2]

Experimental Protocols

Protocol 1: General Sample Preparation for Acyl-CoA Extraction from Tissues

This protocol is a general guideline and may require optimization for specific tissue types.

  • Quenching and Homogenization:

    • Rapidly freeze the tissue sample in liquid nitrogen.

    • Homogenize the frozen, powdered tissue in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[1] An internal standard (e.g., heptadecanoyl-CoA) should be added at this stage.[7]

    • Add 2.0 mL of 2-propanol and homogenize again.[1][7]

  • Liquid-Liquid Extraction:

    • Add an appropriate volume of organic solvent (e.g., acetonitrile) to precipitate proteins and extract the acyl-CoAs.[1][3]

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[3]

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition an anion-exchange SPE column according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the SPE column.

    • Wash the column with a suitable solvent to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate elution solvent.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase or a methanol/water mixture.[3][5]

    • Transfer the reconstituted sample to an autosampler vial for immediate analysis or store at -80°C.[3][5]

Protocol 2: Optimizing a Mobile Phase Gradient for Co-eluting Peaks
  • Initial Scouting Run:

    • Start with a generic gradient, for example, 5% to 95% organic phase over 20 minutes.

    • Identify the region of the chromatogram where the co-elution occurs.

  • Shallow Gradient Implementation:

    • Based on the initial run, create a shallower gradient around the elution time of the peaks of interest. For example, if the peaks elute between 10 and 12 minutes with the initial gradient, try a new gradient that changes the organic phase composition more slowly in this window (e.g., from 40% to 50% B over 15 minutes).

  • Modifier and pH Adjustment:

    • If a shallow gradient is insufficient, consider changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase by 0.5 units and repeat the analysis.

  • Iterative Optimization:

    • Systematically adjust one parameter at a time (gradient slope, organic modifier, pH) and observe the effect on resolution.

Visualizations

G Troubleshooting Workflow for Poor Chromatographic Resolution start Poor Resolution Observed peak_shape Assess Peak Shape start->peak_shape coelution Assess Co-elution start->coelution tailing Tailing Peak peak_shape->tailing Tailing fronting Fronting Peak peak_shape->fronting Fronting split Split Peak peak_shape->split Split optimize_gradient Optimize Gradient coelution->optimize_gradient adjust_ph Adjust Mobile Phase pH tailing->adjust_ph change_column Change Column Chemistry tailing->change_column reduce_load Reduce Sample Load tailing->reduce_load fronting->reduce_load match_solvent Match Sample Solvent fronting->match_solvent split->match_solvent check_frit Check Column Frit split->check_frit change_modifier Change Organic Modifier optimize_gradient->change_modifier change_modifier->adjust_ph adjust_ph->change_column end Resolution Improved change_column->end reduce_load->end match_solvent->end check_frit->end

Caption: A troubleshooting flowchart for addressing poor chromatographic resolution.

G Impact of Mobile Phase on Acyl-CoA Separation cluster_0 Mobile Phase Parameters cluster_1 Chromatographic Effects organic_modifier Organic Modifier (Acetonitrile vs. Methanol) selectivity Selectivity organic_modifier->selectivity ph Aqueous Phase pH ph->selectivity peak_shape Peak Shape ph->peak_shape ion_pair Ion-Pairing Reagent retention Retention Time ion_pair->retention ion_pair->peak_shape resolution Improved Resolution selectivity->resolution retention->resolution peak_shape->resolution

Caption: Logical relationships in mobile phase optimization for acyl-CoA analysis.

References

preventing degradation of 3-Hydroxy-OPC4-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-OPC4-CoA. The following information is designed to help prevent degradation of this critical intermediate during extraction and subsequent analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, providing potential causes and solutions in a direct question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Recovery of this compound Enzymatic Degradation: Immediate action of endogenous enzymes like acyl-CoA thioesterases upon cell lysis can rapidly hydrolyze the thioester bond.[1][2]Rapid Quenching: Flash-freeze tissue or cell samples in liquid nitrogen immediately upon collection to halt all enzymatic activity.[3] Store at -80°C until extraction.
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH.[2]Maintain Acidic pH: Use a slightly acidic extraction buffer (pH 4.0-6.0) to improve stability.[1] A common choice is a potassium phosphate (B84403) buffer at pH 4.9.[2]
Thermal Degradation: Elevated temperatures accelerate both enzymatic and chemical degradation.[2]Maintain Cold Chain: Perform all extraction steps on ice or at 4°C. Use pre-chilled solvents, tubes, and equipment.[1][2]
Inefficient Cell Lysis: Incomplete disruption of cells leads to poor release of the target molecule.Optimize Homogenization: Ensure the tissue is finely powdered. For tougher tissues, consider cryo-homogenization.
Poor Retention/Elution in Solid-Phase Extraction (SPE): The analyte may not be effectively binding to or eluting from the SPE column.Verify SPE Protocol: Ensure the SPE column (e.g., C18 or a mixed-mode) is appropriate for acyl-CoA esters. Properly condition and equilibrate the column before loading the sample. Optimize the composition of wash and elution solvents.[4]
High Variability Between Replicates Inconsistent Sample Handling: Variations in the time between sample collection and quenching or in extraction times can lead to differing levels of degradation.Standardize Protocols: Ensure all samples are handled identically and for the same duration.
Incomplete Protein Precipitation: Residual proteins can interfere with downstream analysis.Ensure Thorough Precipitation: Use effective protein precipitation agents like trichloroacetic acid (TCA) or cold organic solvents (e.g., acetonitrile (B52724)/isopropanol).[1][5]
Presence of Interfering Peaks in Analysis Co-elution of Contaminants: Other molecules in the extract may have similar properties and co-elute with this compound.Optimize Chromatography: Adjust the gradient of the mobile phase in your LC-MS/MS method to better separate the target analyte.
Oxidation of the Analyte: The thiol group in the Coenzyme A moiety is susceptible to oxidation.[1]Use of Antioxidants/Reducing Agents: Consider adding antioxidants or reducing agents like dithiothreitol (B142953) (DTT) to the extraction buffer to protect against oxidation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features that make this compound unstable?

A1: The primary instability of this compound, like other acyl-CoAs, stems from its high-energy thioester bond. This bond is susceptible to nucleophilic attack, leading to hydrolysis. Additionally, as an intermediate in the β-oxidation pathway, it is a prime substrate for enzymes such as acyl-CoA thioesterases that are present in biological samples.[2]

Q2: What is the optimal pH range for the extraction and short-term storage of this compound?

A2: Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic environment, typically between pH 4.0 and 6.0.[1][2] Stability significantly decreases in alkaline conditions (pH > 7), where the thioester bond is more prone to hydrolysis.[2]

Q3: How critical is temperature control during the extraction process?

A3: Temperature control is extremely critical. Elevated temperatures significantly accelerate the rates of both chemical hydrolysis and enzymatic degradation.[2] It is imperative to keep samples, solutions, and equipment on ice or at 4°C throughout the entire extraction procedure.

Q4: Can I store my extracts? If so, under what conditions?

A4: For short-term storage (a few hours), keep the extracts at 0-4°C. For long-term storage, it is best to evaporate the solvent under a gentle stream of nitrogen and store the dried extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.[1] When ready to use, reconstitute in an appropriate acidic buffer or a methanol (B129727)/buffer mixture.[1] It is advisable to minimize freeze-thaw cycles by storing in single-use aliquots.[1]

Q5: What type of internal standard is recommended for the quantification of this compound?

A5: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not commercially available, a structurally similar acyl-CoA, such as a C17:0-CoA, can be used to account for extraction efficiency and matrix effects during LC-MS/MS analysis.

Q6: Can antioxidants be added to the extraction buffer to improve stability?

A6: Yes, the thiol group in the Coenzyme A moiety is susceptible to oxidation. Adding reducing agents like dithiothreitol (DTT) or antioxidants to the extraction buffer can help protect against oxidative degradation.[1]

Quantitative Data on Stability

Factor Condition Expected Impact on Stability Rationale
pH Acidic (pH 4.0 - 6.0)Higher StabilityReduced rate of chemical hydrolysis of the thioester bond.[2]
Neutral (pH 7.0)Moderate StabilityIncreased rate of hydrolysis compared to acidic conditions.
Alkaline (pH > 7.0)Low StabilitySignificantly increased rate of thioester bond hydrolysis.[2]
Temperature -80°C (Frozen, Dry)Highest StabilityHalts enzymatic activity and minimizes chemical degradation.[1]
0 - 4°C (On Ice)High StabilitySlows down enzymatic and chemical degradation rates significantly.[2]
Room Temperature (~25°C)Low StabilityAccelerated degradation.
Storage Form Dry Pellet (under inert gas)High StabilityMinimizes hydrolysis and oxidation.[1]
Aqueous BufferModerate to Low StabilitySusceptible to hydrolysis, especially at non-optimal pH.
Organic/Aqueous MixHigher Stability than purely aqueousOrganic solvents can reduce water activity and improve stability.[1]
Presence of Enzymes Quenched (e.g., flash-frozen)High StabilityInactivation of degradative enzymes like thioesterases.[3]
ActiveVery Low StabilityRapid enzymatic hydrolysis of the thioester bond.[2]
Atmosphere Inert (Argon, Nitrogen)Higher StabilityPrevents oxidation of the thiol group.[1]
AirLower StabilityPotential for oxidation.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is adapted from established methods for the extraction of acyl-CoA esters from plant tissues.

Materials:

  • Plant tissue (flash-frozen in liquid nitrogen)

  • Mortar and pestle (pre-chilled with liquid nitrogen)

  • Extraction Buffer: 100 mM Potassium phosphate, pH 4.9, with 10 mM DTT (prepare fresh)

  • Acetonitrile and Isopropanol (LC-MS grade)

  • Solid-Phase Extraction (SPE) Cartridges: C18 (e.g., 100 mg)

  • SPE Conditioning Solution: 100% Methanol

  • SPE Equilibration Solution: Deionized water

  • SPE Wash Solution: 20% Methanol in water

  • SPE Elution Solution: 80% Methanol

  • Internal Standard (e.g., C17:0-CoA)

  • Centrifuge capable of 14,000 x g at 4°C

  • Nitrogen evaporator

Procedure:

  • Homogenization: Grind approximately 100 mg of flash-frozen plant tissue to a fine powder in a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of ice-cold Extraction Buffer containing the internal standard. Vortex vigorously for 1 minute.

  • Protein Precipitation: Add 1 mL of a 1:1 (v/v) solution of acetonitrile and isopropanol. Vortex for 2 minutes.

  • Incubation and Centrifugation: Incubate the mixture on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

    • Equilibrate the cartridge with 1 mL of the Extraction Buffer.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.

    • Elute the this compound with 1 mL of 80% methanol.

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

Protocol 2: Quantification by LC-MS/MS

Instrumentation:

  • Liquid Chromatography system coupled to a tandem Mass Spectrometer (e.g., Triple Quadrupole)

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from other matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example - Multiple Reaction Monitoring, MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z of protonated this compound

  • Product Ion (Q3): A specific fragment ion (e.g., corresponding to the loss of the phosphopantetheine moiety)

  • Monitor the corresponding transition for the internal standard.

Visualizations

Signaling Pathway: Jasmonic Acid Biosynthesis

The following diagram illustrates the peroxisomal β-oxidation steps in the biosynthesis of jasmonic acid, highlighting the formation and conversion of this compound.

Jasmonic_Acid_Biosynthesis cluster_peroxisome Peroxisome OPC6_CoA OPC-6-CoA Enoyl_OPC6_CoA trans-2-Enoyl-OPC6-CoA OPC6_CoA->Enoyl_OPC6_CoA ACX1 Hydroxy_OPC6_CoA 3-Hydroxy-OPC6-CoA Enoyl_OPC6_CoA->Hydroxy_OPC6_CoA AIM1 (Hydratase) Keto_OPC6_CoA 3-Keto-OPC6-CoA Hydroxy_OPC6_CoA->Keto_OPC6_CoA AIM1 (Dehydrogenase) OPC4_CoA OPC-4-CoA Keto_OPC6_CoA->OPC4_CoA KAT2 Acetyl_CoA Acetyl-CoA Keto_OPC6_CoA->Acetyl_CoA JA_final Final β-oxidation cycle to Jasmonic Acid OPC4_CoA->JA_final EnzymeKey Enzyme Key: ACX1: Acyl-CoA Oxidase 1 AIM1: Abnormal Inflorescence Meristem 1 (Multifunctional Protein) KAT2: 3-Ketoacyl-CoA Thiolase 2

Caption: Peroxisomal β-oxidation pathway of Jasmonic Acid biosynthesis.

Experimental Workflow: Extraction and Analysis

This diagram outlines the general workflow for the extraction and analysis of this compound.

Extraction_Workflow arrow arrow Start 1. Sample Collection (Flash Freeze) Homogenization 2. Homogenization (Acidic Buffer + IS) Start->Homogenization Precipitation 3. Protein Precipitation (Organic Solvent) Homogenization->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation SPE 5. Solid-Phase Extraction (Cleanup) Centrifugation->SPE Evaporation 6. Evaporation (Dry Down) SPE->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution Analysis 8. LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for this compound extraction and analysis.

Logical Relationship: Troubleshooting Low Recovery

This diagram provides a logical decision-making process for troubleshooting low recovery of this compound.

Troubleshooting_Logic rect_node rect_node Start Low Recovery of This compound Quenching Was enzymatic activity immediately quenched? Start->Quenching Temperature Were all steps performed at 0-4°C? Quenching->Temperature Yes Solution_Quench Implement flash freezing or cold solvent quenching. Quenching->Solution_Quench No pH Was an acidic buffer (pH 4-6) used? Temperature->pH Yes Solution_Temp Use pre-chilled equipment and work on ice. Temperature->Solution_Temp No SPE Was SPE protocol optimized? pH->SPE Yes Solution_pH Switch to a buffer like 100mM KH2PO4, pH 4.9. pH->Solution_pH No Solution_SPE Verify column type, conditioning, wash, and elution steps. SPE->Solution_SPE No Resolved Problem Resolved SPE->Resolved Yes Solution_Quench->Resolved Solution_Temp->Resolved Solution_pH->Resolved Solution_SPE->Resolved

Caption: Troubleshooting logic for low analyte recovery.

References

Technical Support Center: Enhancing Sensitivity for 3-Hydroxy-OPC4-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the detection of 3-Hydroxy-OPC4-CoA. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound is an acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are critical intermediates in numerous metabolic processes, including the β-oxidation of fatty acids and the synthesis of complex lipids.[1] The precise quantification of specific acyl-CoAs like this compound in biological samples is vital for understanding metabolic regulation, discovering disease biomarkers, and developing therapeutic agents that target metabolic pathways.[1] It is believed to be an intermediate in the peroxisomal β-oxidation of certain fatty acids and in the degradation pathway of jasmonates, a class of plant hormones.[1][2]

Q2: What is the most effective method for detecting and quantifying this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.[1][2] This technique is highly sensitive, with detection limits often in the nanomolar to sub-nanomolar range, and can accurately distinguish the target analyte from complex biological matrices.[3] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high specificity and reproducibility.[1]

Q3: How can I optimize my sample preparation to increase detection sensitivity?

A3: Effective sample preparation is crucial for enhancing sensitivity. Key optimization steps include:

  • Rapid Metabolism Quenching: Immediately freeze samples in liquid nitrogen to halt metabolic activity and prevent degradation of the analyte.[2]

  • Efficient Extraction: The choice of extraction method can significantly impact recovery. Methods include protein precipitation using trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA), followed by solid-phase extraction (SPE).[1][4] For plant tissues, homogenization in liquid nitrogen followed by extraction with a buffer and an acetonitrile:isopropanol mixture is effective.[5]

  • Solid-Phase Extraction (SPE): SPE is a valuable cleanup step to remove interfering matrix components. Oasis MAX or C18 SPE cartridges are commonly used for acyl-CoA extraction.[1][5]

  • Internal Standard: Use a structurally similar internal standard, such as C17:0-CoA, to account for variability during sample preparation and analysis.[1][2]

Q4: Are there alternatives to LC-MS/MS for the detection of this compound?

A4: While LC-MS/MS is the most sensitive and specific technique, enzymatic assays can be an alternative for quantification. These assays typically involve coupled enzyme reactions where the formation of a reporter molecule, such as NADH, is measured. However, these methods may lack the specificity and sensitivity of LC-MS/MS.[3]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the detection of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal Analyte Degradation: The thioester bond in acyl-CoAs is unstable.Ensure rapid quenching of metabolism (e.g., flash-freezing in liquid nitrogen), keep samples on ice or at 4°C throughout the preparation process, and use fresh samples whenever possible.[2][3]
Inefficient Extraction: The analyte is not being effectively extracted from the sample matrix.Optimize the extraction protocol. For tissues and cells, protein precipitation with TCA followed by SPE is a robust method.[1] For plant tissues, grinding in liquid nitrogen and extracting with a suitable buffer and organic solvents is recommended.[2][5]
Suboptimal Mass Spectrometry Parameters: Incorrect ionization or fragmentation settings can lead to poor sensitivity.Infuse a standard of a similar acyl-CoA to optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and MS/MS settings (collision energy).[3] Verify the precursor and product ions for this compound.[3]
Poor Peak Shape Column Overload: Injecting a sample that is too concentrated.Dilute the sample or decrease the injection volume.[3]
Incompatible Sample Solvent: The solvent used to reconstitute the final extract is not compatible with the initial mobile phase.Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase (e.g., 95:5 Water:Acetonitrile).[1][3]
Column Degradation: The analytical column is contaminated or has degraded over time.Flush the column with a strong solvent. If the peak shape does not improve, replace the column.[3]
Retention Time Shift Changes in Mobile Phase: The composition of the mobile phase is inconsistent.Prepare fresh mobile phase daily and ensure the composition is accurate.[3]
LC System Leak: A leak in the HPLC system can cause pressure fluctuations and retention time shifts.Inspect all fittings and connections for any signs of leaks.[3]
Column Temperature Fluctuations: Inconsistent column temperature can affect retention time.Use a column oven to maintain a stable temperature.[3]
High Background Noise Contaminated Solvents or System: Impurities in the solvents, reagents, or LC system can cause high background noise.Use high-purity, LC-MS grade solvents and reagents. Regularly flush the LC system and clean the ion source.[3]
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.Improve sample cleanup procedures, for example, by optimizing the SPE wash steps.[1][3][5] Modify the chromatographic gradient to better separate the analyte from interfering compounds.[3]

Quantitative Data Summary

The following tables summarize key parameters for the LC-MS/MS-based quantification of this compound. Note that some values are hypothetical and should be empirically determined for your specific instrument and method.

Table 1: MRM Transitions and Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 928.3421.10.054530
928.3303.10.054540
C17:0-CoA (IS) 1006.5507.20.055035
Data is hypothetical and sourced from an application note. The product ions of acyl-CoAs typically result from fragmentation of the phosphopantetheine moiety.[1]

Table 2: Method Performance Characteristics

ParameterThis compound
Linear Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%
Data is hypothetical and sourced from an application note.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells or Tissue Homogenates

This protocol is designed for the extraction of acyl-CoAs for LC-MS/MS analysis.[1]

Reagents:

  • Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water

  • Internal Standard (IS): C17:0-CoA or other suitable odd-chain acyl-CoA

  • Wash Solution: 2% (w/v) TCA in water

  • Elution Solvent: 50% Acetonitrile / 50% Water containing 0.1% Ammonium Hydroxide

  • Reconstitution Solvent: 95:5 Water:Acetonitrile

Procedure:

  • Homogenization: Homogenize approximately 50-100 mg of tissue or 1-5 million cells in 1 mL of ice-cold Extraction Buffer containing the internal standard.

  • Incubation & Centrifugation: Incubate the homogenate on ice for 15 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MAX SPE cartridge (30 mg, 1 cc) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of Wash Solution.

    • Wash the cartridge with 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of Elution Solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of Reconstitution Solvent for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Plant Tissue

This protocol outlines a method for extracting acyl-CoAs from plant material.[2][5]

Reagents:

  • Extraction Buffer (Prepare fresh)

  • Internal Standard (IS): e.g., C17:0-CoA

  • Ice-cold Acetonitrile:Isopropanol (1:1 v/v)

  • SPE Conditioning Solution: 100% Methanol

  • SPE Equilibration Solution: Water

  • SPE Wash Solution: 2% Methanol in water

  • SPE Elution Solution: 80% Acetonitrile in water with 0.1% formic acid

  • Reconstitution Solution: 50% Methanol in water

Procedure:

  • Sample Preparation: Weigh 100-200 mg of frozen plant tissue. Immediately grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Homogenization and Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold Extraction Buffer containing the internal standard.

    • Homogenize the sample using a bead beater or rotor-stator homogenizer for 2 minutes, keeping the sample on ice.

    • Add 1 mL of the ice-cold Acetonitrile:Isopropanol (1:1) mixture.

    • Vortex vigorously for 5 minutes at 4°C.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of 100% Methanol.

    • Equilibrate the cartridge with 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 2% Methanol in water.

    • Elute the this compound with 1 mL of 80% Acetonitrile in water containing 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluate completely under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of 50% Methanol in water.

  • LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

Visualizations

Peroxisomal_Beta_Oxidation Hypothetical Peroxisomal β-Oxidation Pathway of OPC6-CoA OPC6_CoA OPC6-CoA trans_2_Enoyl_OPC6_CoA trans-2-Enoyl-OPC6-CoA OPC6_CoA->trans_2_Enoyl_OPC6_CoA Acyl-CoA Oxidase Hydroxy_OPC6_CoA 3-Hydroxy-OPC6-CoA trans_2_Enoyl_OPC6_CoA->Hydroxy_OPC6_CoA Enoyl-CoA Hydratase Keto_OPC6_CoA 3-Keto-OPC6-CoA Hydroxy_OPC6_CoA->Keto_OPC6_CoA 3-Hydroxyacyl-CoA Dehydrogenase OPC4_CoA OPC4-CoA Keto_OPC6_CoA->OPC4_CoA Thiolase Acetyl_CoA Acetyl-CoA Keto_OPC6_CoA->Acetyl_CoA Thiolase

Caption: Hypothetical peroxisomal β-oxidation pathway of OPC6-CoA.

experimental_workflow Workflow for Acyl-CoA Extraction and Preparation cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps Homogenization 1. Homogenization in Extraction Buffer + IS Incubation 2. Incubation on Ice Homogenization->Incubation Centrifugation 3. Centrifugation Incubation->Centrifugation Supernatant 4. Collect Supernatant Centrifugation->Supernatant Condition 5. Condition SPE Cartridge Supernatant->Condition Load 6. Load Supernatant Condition->Load Wash1 7. Wash with Wash Solution Load->Wash1 Wash2 8. Wash with Methanol Wash1->Wash2 Elute 9. Elute Acyl-CoAs Wash2->Elute Dry 10. Dry Eluate Elute->Dry Reconstitute 11. Reconstitute Dry->Reconstitute Analysis 12. LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for acyl-CoA extraction and preparation.

troubleshooting_logic Troubleshooting Logic for Low Signal Start Low or No Signal Detected Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Degradation Potential Analyte Degradation? - Use fresh samples - Quench metabolism rapidly - Keep samples cold Check_Sample_Prep->Degradation Yes Extraction Inefficient Extraction? - Optimize extraction buffer - Validate SPE recovery Check_Sample_Prep->Extraction No Check_MS_Params Review MS Parameters Check_LC_Cond Review LC Conditions Check_MS_Params->Check_LC_Cond No MS_Settings Suboptimal MS Settings? - Optimize source parameters - Verify MRM transitions Check_MS_Params->MS_Settings Yes LC_Issues Chromatography Issues? - Check for leaks - Ensure column integrity - Prepare fresh mobile phase Check_LC_Cond->LC_Issues Yes Extraction->Check_MS_Params

Caption: Troubleshooting workflow for low signal issues.

References

Technical Support Center: 3-Hydroxy-OPC4-CoA Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the recovery of 3-Hydroxy-OPC4-CoA. This guide is intended for researchers, scientists, and drug development professionals who are encountering lower-than-expected yields during the synthesis, extraction, and purification of this transient intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are experiencing significantly low recovery of this compound after our synthesis and extraction procedure. What are the most common causes?

A1: Poor recovery of this compound, a transient intermediate in jasmonic acid biosynthesis, is a common challenge.[1] The primary causes can be broadly categorized into chemical instability of the molecule and suboptimal experimental procedures. Key factors include:

  • Hydrolysis: The thioester bond in this compound is susceptible to hydrolysis, especially under non-optimal pH conditions. Both acidic and basic conditions can lead to the cleavage of the CoA moiety.[2][3]

  • Oxidation: The hydroxyl group and other moieties in the molecule can be prone to oxidation, leading to degradation.

  • Adsorption to Surfaces: CoA esters can adsorb to glass and plastic surfaces, leading to significant sample loss, particularly at low concentrations.

  • Inefficient Extraction: The protocol used to extract the compound from the reaction mixture or biological matrix may not be optimized for this specific molecule.

  • Suboptimal Purification: Issues during purification steps, such as solid-phase extraction (SPE), can lead to poor recovery. This can include incorrect sorbent selection, inadequate conditioning, or use of inappropriate wash and elution solvents.[4][5][6]

Q2: What is the optimal pH and temperature range to maintain the stability of this compound during experimental procedures?

A2: To minimize degradation, it is crucial to maintain a controlled pH and temperature throughout your experiment. For similar CoA esters, a slightly acidic to neutral pH range of 5 to 7 is generally recommended for long-term stability at room temperature.[2] It is advisable to work at low temperatures (0-4°C) whenever possible to reduce the rate of both enzymatic and chemical degradation.

Q3: How can we prevent the degradation of this compound during our experiments?

A3: Preventing degradation is key to improving recovery. Consider the following strategies:

  • pH Control: Buffer all your solutions to a pH between 6.0 and 7.0. Avoid strongly acidic or basic conditions.

  • Low Temperature: Perform all extraction and purification steps on ice or in a cold room. Store samples at -80°C for long-term storage.

  • Use of Antioxidants: Consider adding antioxidants, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to your buffers to prevent oxidation.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your sample can lead to degradation. Aliquot your sample into smaller volumes for single-use.

  • Work Quickly: As this compound is a transient intermediate, it is inherently unstable.[1] Plan your experiments to minimize the time the compound spends in solution.

Q4: We suspect our purification protocol is the main issue. What are the key parameters to optimize for Solid-Phase Extraction (SPE) of this compound?

A4: Solid-phase extraction is a powerful technique for purifying CoA esters, but it requires careful optimization.[4][5][7] Key parameters to consider are:

  • Sorbent Selection: The choice of sorbent is critical and depends on the properties of your molecule. For a molecule like this compound, which has both hydrophobic and polar characteristics, a mixed-mode or a polymeric reversed-phase sorbent might be suitable.

  • Conditioning and Equilibration: Proper conditioning of the SPE cartridge is essential to activate the sorbent. This is typically done with methanol (B129727) followed by an equilibration step with your loading buffer.[8]

  • Sample Loading: Ensure your sample is in a solution that promotes binding to the sorbent. For reversed-phase SPE, this usually means a high aqueous content.

  • Wash Steps: The wash steps are crucial for removing impurities without eluting your target compound. Use a wash solvent that is strong enough to remove contaminants but weak enough to leave this compound bound to the sorbent.

  • Elution: The elution solvent should be strong enough to disrupt the interaction between your compound and the sorbent, allowing for complete recovery. This often involves a higher percentage of organic solvent.

Quantitative Data Summary

The following table summarizes potential issues leading to poor recovery of this compound and provides corresponding troubleshooting solutions.

Problem Potential Cause Recommended Solution
Low or No Product Detected Chemical Degradation - Maintain pH between 6.0 and 7.0.[2]- Work at low temperatures (0-4°C).- Add antioxidants (e.g., DTT, TCEP) to buffers.- Minimize freeze-thaw cycles.
Inefficient Enzymatic Synthesis - Verify the activity of your enzymes.- Optimize substrate concentrations.- Ensure optimal pH and temperature for the enzymatic reaction.[9][10]
Low Yield After Extraction Incomplete Cell Lysis/Homogenization - Use a more rigorous lysis/homogenization method.- Ensure complete disruption of the cellular matrix.
Adsorption to Labware - Use low-adsorption polypropylene (B1209903) tubes and pipette tips.- Consider silanizing glassware.
Poor Phase Separation - Ensure complete separation of aqueous and organic phases during liquid-liquid extraction.
Low Yield After Purification (SPE) Inappropriate Sorbent - Test different sorbent chemistries (e.g., C18, polymeric, mixed-mode).
Suboptimal Wash/Elution Solvents - Systematically optimize the composition of wash and elution solvents.[4][5]
Sample Overload - Ensure the amount of sample loaded does not exceed the binding capacity of the SPE cartridge.

Experimental Protocols

Detailed Protocol: Solid-Phase Extraction (SPE) for this compound Purification

This protocol provides a general framework for the purification of this compound using a reversed-phase SPE cartridge. Optimization will be required based on the specific properties of your sample matrix.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent)

  • SPE vacuum manifold

  • Loading Buffer: 50 mM potassium phosphate (B84403) buffer, pH 6.5

  • Wash Buffer: 5% Methanol in 50 mM potassium phosphate buffer, pH 6.5

  • Elution Buffer: 80% Methanol in water

  • Sample containing this compound, pre-adjusted to pH 6.5

Procedure:

  • Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Do not allow the cartridge to go dry.

  • Equilibration:

    • Pass 3 mL of Loading Buffer through the cartridge.

    • Ensure the sorbent bed remains wetted.

  • Sample Loading:

    • Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

    • Collect the flow-through to re-analyze if recovery is low.

  • Washing:

    • Pass 3 mL of Wash Buffer through the cartridge to remove unbound impurities.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Pass 2 mL of Elution Buffer through the cartridge to elute the this compound.

    • Collect the eluate.

  • Post-Elution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable buffer for downstream analysis.

Visualizations

Troubleshooting Workflow for Poor Recovery

TroubleshootingWorkflow start Start: Poor Recovery of This compound check_stability Assess Potential for Chemical Degradation start->check_stability check_synthesis Evaluate Synthesis/ Extraction Efficiency check_stability->check_synthesis Degradation Unlikely stability_solutions Implement Stability Measures: - Control pH (6-7) - Low Temperature (0-4°C) - Add Antioxidants check_stability->stability_solutions Degradation Likely check_purification Analyze Purification Protocol check_synthesis->check_purification Efficiency Confirmed synthesis_solutions Optimize Synthesis/Extraction: - Verify Enzyme Activity - Optimize Substrate Levels - Improve Lysis check_synthesis->synthesis_solutions Inefficiency Identified purification_solutions Optimize Purification (SPE): - Test Different Sorbents - Optimize Wash/Elution Buffers - Check for Sample Overload check_purification->purification_solutions Issues Found analyze_recovery Re-analyze Recovery check_purification->analyze_recovery Protocol Seems OK stability_solutions->check_synthesis synthesis_solutions->check_purification purification_solutions->analyze_recovery

Caption: A logical workflow for troubleshooting poor recovery of this compound.

Signaling Pathway Context

JasmonicAcidPathway cluster_beta_oxidation Peroxisomal Beta-Oxidation OPC8_CoA OPC-8:0-CoA OPC6_CoA OPC-6-CoA OPC8_CoA->OPC6_CoA 1st Cycle Dehydro_OPC6_CoA 2,3-didehydro-OPC6-CoA Hydroxy_OPC6_CoA 3-Hydroxy-OPC6-CoA Dehydro_OPC6_CoA->Hydroxy_OPC6_CoA AIM1 (Hydratase) Keto_OPC6_CoA 3-Keto-OPC6-CoA Hydroxy_OPC6_CoA->Keto_OPC6_CoA AIM1 (Dehydrogenase) Hydroxy_OPC4_CoA This compound OPC4_CoA OPC-4-CoA Keto_OPC6_CoA->OPC4_CoA KAT2 OPC6_CoA->Dehydro_OPC6_CoA ACX1 note This compound is a transient intermediate in the second cycle of beta-oxidation leading to JA. Hydroxy_OPC4_CoA->note JA_CoA Jasmonoyl-CoA OPC4_CoA->JA_CoA Final Cycle

Caption: The role of this compound in the jasmonic acid biosynthetic pathway.

References

Technical Support Center: Optimization of Enzyme Kinetics for 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of enzyme kinetics related to 3-Hydroxy-OPC4-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its enzymatic synthesis important?

A1: this compound is a 3-hydroxyacyl coenzyme A derivative. Such compounds are crucial intermediates in various metabolic pathways, including fatty acid oxidation and biosynthesis.[1] The ability to synthesize specific 3-hydroxyacyl-CoAs like this compound is essential for metabolic studies and the development of new therapeutics.[1] Enzymatic synthesis offers a highly specific method to produce this molecule.

Q2: Which enzyme is proposed for the synthesis of this compound?

A2: A proposed enzymatic pathway for synthesizing this compound starts from its enoyl-CoA precursor, OPC4-enoyl-CoA. The hydration of the double bond in this precursor is catalyzed by an enoyl-CoA hydratase.[1] A candidate for this reaction is the human short-chain enoyl-CoA hydratase (ECHS1), which plays a role in fatty acid metabolism.[1]

Q3: What are the key parameters in enzyme kinetics that I need to understand for this optimization?

A3: The key parameters are the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[2] Km represents the substrate concentration at which the enzyme reaches half of its maximum velocity, and a lower Km indicates a higher affinity of the enzyme for its substrate.[2] Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate, reflecting the enzyme's catalytic efficiency.[2][3]

Q4: What are the main factors that can influence the kinetics of the enzymatic reaction?

A4: Several factors can significantly impact enzyme kinetics, including temperature, pH, enzyme concentration, and substrate concentration.[4][5] The presence of inhibitors or activators can also modulate enzyme activity.[4]

Q5: How can I monitor the progress of the enzymatic reaction to determine its kinetics?

A5: The reaction progress can be monitored by taking aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).[1] This allows for the detection of the formation of the this compound product and the consumption of the OPC4-enoyl-CoA substrate.[1]

Troubleshooting Guide

Problem 1: Low or No Enzyme Activity

Question: I have set up my enzymatic assay for the synthesis of this compound, but I am observing very low or no activity. What could be the issue?

Answer: Low or no enzyme activity can stem from several factors. Follow these troubleshooting steps to identify the cause:

  • Verify Reagent Integrity:

    • Enzyme: Ensure the purified enzyme has been stored correctly, typically at -80°C in a suitable buffer containing glycerol (B35011) to prevent denaturation from repeated freeze-thaw cycles.[1]

    • Substrate: Check the stability and purity of the OPC4-enoyl-CoA substrate. Thioesters can be labile, so ensure it has not degraded.[6]

    • Buffer Components: Confirm that the buffer pH is correct and that all components are of high purity and free from contaminants.[6]

  • Check Assay Conditions:

    • pH and Temperature: Verify that the assay buffer is at the optimal pH for the enzyme and that the incubation temperature is appropriate.[4][5] Most enzymatic assays are conducted between 25°C and 37°C.[6]

    • Cofactors: While enoyl-CoA hydratases do not typically require cofactors, ensure no essential ions were removed during purification if a different enzyme is used.

  • Enzyme Concentration:

    • The reaction rate should be proportional to the enzyme concentration.[4] If the activity is too low to detect, consider increasing the amount of purified enzyme in the assay.[6]

Problem 2: Non-Linear Reaction Rate

Question: My reaction rate is not linear over time. What could be causing this?

Answer: A non-linear reaction rate can indicate several issues:

  • Substrate Depletion: If the enzyme concentration is too high, the substrate may be consumed rapidly, leading to a decrease in the reaction rate. Try diluting your enzyme preparation.[7]

  • Product Inhibition: The accumulation of this compound or the release of other products could inhibit the enzyme's activity.[8][9] It is crucial to measure the initial velocity of the reaction before product accumulation becomes significant.[10]

  • Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., pH, temperature). Test the enzyme's stability over the time course of the experiment by pre-incubating it under assay conditions without the substrate and then measuring the activity.[7]

Problem 3: High Background Signal or Variability in Results

Question: I am observing a high background signal or significant variability between my replicates. What should I do?

Answer: High background and variability can compromise your data. Consider the following:

  • Contaminants: The enzyme preparation might contain contaminants that interfere with the assay. If using a crude extract, consider further purification steps.[7] Particulates can cause light scattering if using a spectrophotometric assay; centrifuge your enzyme preparation before use.[7]

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes, can lead to high variability.[11] Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency across replicates.[11]

  • Temperature Fluctuations: Ensure a constant temperature is maintained throughout the assay.[7] Use a temperature-controlled instrument if possible.

  • Improper Mixing: Ensure all components are thoroughly mixed before starting the reaction and after adding the enzyme.

Quantitative Data Summary

The following tables provide hypothetical kinetic data for a candidate enoyl-CoA hydratase (e.g., ECHS1) for the synthesis of this compound. These values are for illustrative purposes and should be determined experimentally.

Table 1: Michaelis-Menten Kinetic Parameters

ParameterValueUnits
Vmax272µmol min⁻¹ mg⁻¹
Km (for OPC4-enoyl-CoA)25.1µM

Data is hypothetical and based on values for similar enzymes.[12]

Table 2: Influence of pH on Enzyme Activity

pHRelative Activity (%)
6.075
7.095
7.5100
8.090
9.060

Data is hypothetical.

Table 3: Influence of Temperature on Enzyme Activity

Temperature (°C)Relative Activity (%)
2580
3090
37100
4570
5540

Data is hypothetical.

Experimental Protocols

Detailed Protocol for ECHS1 Expression and Purification

This protocol is adapted from a proposed method for producing a His-tagged enoyl-CoA hydratase.[1]

  • Gene Synthesis and Cloning: Synthesize the human ECHS1 gene, codon-optimized for E. coli expression, and clone it into a pET expression vector with an N-terminal His6-tag.

  • Protein Expression:

    • Transform E. coli BL21(DE3) cells with the expression construct.

    • Grow the cells in LB medium with the appropriate antibiotic at 37°C with shaking.

    • Induce protein expression with IPTG when the OD600 reaches 0.6-0.8.

    • Continue culturing at a lower temperature (e.g., 20°C) overnight.

  • Cell Lysis and Purification:

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Purify the His6-tagged ECHS1 protein using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

    • Wash the resin with a buffer containing 20-50 mM imidazole.

    • Elute the protein with a buffer containing 250-500 mM imidazole.

    • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Detailed Protocol for an Enoyl-CoA Hydratase Assay

This protocol outlines a typical assay to determine the kinetic parameters of the enzymatic hydration of OPC4-enoyl-CoA.

  • Reaction Setup:

    • In a reaction tube, prepare a master mix containing the reaction buffer (e.g., 100 mM Tris-HCl pH 7.5) and Dithiothreitol (DTT) to maintain a reducing environment.[1]

    • Add varying concentrations of the OPC4-enoyl-CoA substrate to different tubes.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiating the Reaction:

    • Initiate the reaction by adding a fixed amount of the purified ECHS1 enzyme.

  • Monitoring the Reaction:

    • Take aliquots at specific time intervals (e.g., 0, 1, 2, 5, 10 minutes).

    • Quench the reaction in the aliquots by adding an acid (e.g., perchloric acid) to precipitate the enzyme.[1]

    • Centrifuge to remove the precipitated protein.

  • Analysis:

    • Analyze the supernatant using LC-MS to quantify the amount of this compound produced and the remaining OPC4-enoyl-CoA.[1]

    • Calculate the initial reaction velocity for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

G cluster_pathway Proposed Enzymatic Synthesis of this compound OPC4_enoyl_CoA OPC4-enoyl-CoA ECHS1 Enoyl-CoA Hydratase (e.g., ECHS1) OPC4_enoyl_CoA->ECHS1 H2O H₂O H2O->ECHS1 Hydroxy_OPC4_CoA This compound ECHS1->Hydroxy_OPC4_CoA G cluster_workflow Experimental Workflow for Enzyme Kinetics Optimization A 1. Enzyme Expression & Purification B 2. Assay Development (e.g., LC-MS method) A->B C 3. Determine Optimal Assay Conditions (pH, Temperature) B->C D 4. Measure Initial Velocities (Vary [Substrate]) C->D E 5. Data Analysis (Michaelis-Menten Plot) D->E F 6. Determine Km and Vmax E->F G cluster_troubleshooting Troubleshooting Logic for Low Enzyme Activity rect_node rect_node start Low/No Activity Observed check_reagents Reagents OK? start->check_reagents check_conditions Assay Conditions Optimal? check_reagents->check_conditions Yes reagent_issue Verify enzyme stability, substrate integrity, buffer purity. check_reagents->reagent_issue No check_enzyme_conc Enzyme Conc. Sufficient? check_conditions->check_enzyme_conc Yes condition_issue Optimize pH and temperature. check_conditions->condition_issue No enzyme_conc_issue Increase enzyme concentration. check_enzyme_conc->enzyme_conc_issue No end_node Problem Resolved check_enzyme_conc->end_node Yes reagent_issue->start condition_issue->start enzyme_conc_issue->start

References

Technical Support Center: 3-Hydroxy Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 3-hydroxy acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the quantification of these critical metabolic intermediates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation and analysis of 3-hydroxy acyl-CoAs.

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete cell/tissue lysis: The analyte is trapped within the biological matrix.Ensure thorough homogenization or sonication of the sample. For complex tissues, consider enzymatic digestion.[1]
Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis and oxidation.Work quickly on ice and use pre-chilled solvents and tubes. If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[1][2]
Inefficient Extraction: The chosen solvent system may not be optimal.Test different extraction solvents. A common starting point is a mixture of acetonitrile, methanol (B129727), and water. Solid-phase extraction (SPE) can also improve recovery and purity.[1][2]
Adsorption to Surfaces: The phosphate (B84403) groups of acyl-CoAs can adhere to glass and metal surfaces.Use low-adsorption polypropylene (B1209903) tubes.[1]
Poor Chromatographic Peak Shape (Tailing, Broadening) Secondary Interactions: The analyte is interacting with active sites on the column stationary phase.Adjust the mobile phase pH. Using a slightly basic mobile phase (e.g., pH 9 with ammonium (B1175870) hydroxide) can improve separation and sensitivity. Use a column with end-capping or a different stationary phase chemistry (e.g., C8 vs. C18).[1][2]
Inappropriate Injection Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase.Reconstitute the dried extract in the initial mobile phase.
High Signal Variability (Poor Reproducibility) Inconsistent Sample Handling: Variations in extraction time, temperature, or vortexing speed.Standardize every step of the sample preparation protocol. Use an internal standard to normalize for variations.[1]
Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix are suppressing or enhancing the analyte signal.Improve sample cleanup using techniques like SPE. Optimize chromatographic separation to resolve the analyte from interfering compounds. Use a stable isotope-labeled internal standard for the most accurate correction.[1][3]
Low Signal Intensity / No Analyte Signal Analyte Concentration Below Limit of Detection (LOD): The amount of analyte in the sample is too low for the instrument to detect.Concentrate the sample extract. Increase the injection volume. Use a more sensitive mass spectrometer or optimize ionization source parameters.[1]
Inefficient Ionization: Very-long-chain acyl-CoAs can be challenging to ionize.Positive electrospray ionization (ESI) is generally preferred. Optimize mobile phase additives; a slightly basic pH can improve sensitivity.[2]
In-source Fragmentation: The 3-hydroxy group can be susceptible to in-source dehydration.Investigate for a neutral loss of water (18 Da) from the precursor ion. Optimize the source temperature and voltages to minimize this effect.[2]
Incorrect Mass Spectrometry Parameters: The precursor and product ion masses for selected reaction monitoring (SRM) are not correctly defined.Infuse a standard of the analyte to determine the optimal precursor and fragment ions and collision energy.[1] Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) or a fragment ion at m/z 428 corresponding to the CoA moiety.[2][4]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for 3-hydroxy acyl-CoA analysis?

A1: Direct analysis of 3-hydroxy fatty acids (which can be derived from their CoA esters) and in some cases the intact acyl-CoAs can be challenging due to their low volatility and poor ionization efficiency.[5] Derivatization is a chemical modification process that targets the carboxyl and hydroxyl functional groups to improve volatility for gas chromatography (GC) or enhance ionization for liquid chromatography-mass spectrometry (LC-MS), leading to sensitive and reliable quantification.[5]

Q2: What are the common derivatization methods for 3-hydroxy fatty acids for GC-MS analysis?

A2: The two primary derivatization approaches for GC-MS analysis of 3-hydroxy fatty acids are silylation and esterification.[5]

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are used to create trimethylsilyl (B98337) (TMS) esters, which are more volatile and thermally stable.[5][6]

  • Esterification: This method, often using boron trifluoride (BF3) in methanol, converts fatty acids to their fatty acid methyl esters (FAMEs), which have improved chromatographic properties.[5][6]

Q3: How can I mitigate matrix effects in my LC-MS/MS analysis?

A3: Mitigating matrix effects is crucial for accurate quantification.[3] Several strategies can be employed:

  • Chromatographic Separation: Optimize your LC method to separate the analyte from the bulk of matrix components, especially phospholipids.[3] This may involve a longer gradient or trying a different column chemistry.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, but you must ensure your analyte concentration remains above the limit of quantification (LOQ).[3]

  • Improved Sample Cleanup: Employing solid-phase extraction (SPE) can effectively remove interfering substances.[2]

  • Use of Stable Isotope-Labeled Internal Standards: This is the most effective method to correct for matrix effects as the internal standard co-elutes and experiences similar ionization suppression or enhancement as the analyte.[3]

Q4: What are the characteristic fragmentations of acyl-CoAs in positive ion mode ESI-MS/MS?

A4: Acyl-CoAs exhibit common fragmentation patterns in positive electrospray ionization-MS/MS. The most abundant fragmentation is typically a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine 5'-diphosphate fragment.[2][4] Another characteristic fragment ion is observed at m/z 428, representing the CoA moiety.[2][4] These characteristic fragments are often used to set up multiple reaction monitoring (MRM) methods for targeted quantification.[4]

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for 3-Hydroxy-Acyl-CoA Quantification

ParameterNovel LC-MS/MS MethodHPLC-UV/Fluorescence[7]Enzymatic Assays[7]
Limit of Detection (LOD) 1-10 fmol[8]10-50 pmol5-20 pmol
Limit of Quantification (LOQ) 5-50 fmol[8]50-150 pmol20-80 pmol
Linearity (R²) >0.998[7]>0.99Variable
Accuracy (%) 95.5 - 104.2[7]88.0 - 112.085.0 - 115.0
Precision (Intra-day RSD%) < 4.5[7]< 10< 15
Precision (Inter-day RSD%) < 6.8[7]< 15< 20
Specificity High[7]Moderate (potential for co-elution)High (enzyme-dependent)
Throughput High[7]ModerateLow to Moderate

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and purification of 3-hydroxy acyl-CoAs from biological samples.[7][8]

  • Homogenization: Homogenize ~50-100 mg of frozen tissue in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[3]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[7][8]

  • Sample Loading: Load 500 µL of the sample homogenate onto the conditioned SPE cartridge.[7][8]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[7][8]

  • Elution: Elute the 3-hydroxy acyl-CoAs with 1 mL of methanol or acetonitrile.[7][8]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]

Protocol 2: LC-MS/MS Analysis

This is a general LC-MS/MS method for the analysis of 3-hydroxy acyl-CoAs.[7][8]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

    • Gradient: 5% B to 95% B over 5-8 minutes.[7][8]

    • Flow Rate: 0.3-0.4 mL/min.[7][8]

    • Injection Volume: 5-10 µL.[7][8]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][7]

    • Scan Type: Multiple Reaction Monitoring (MRM).[4][7]

    • Precursor Ion (Q1): The m/z of the specific 3-hydroxy acyl-CoA.

    • Product Ion (Q3): Based on characteristic fragmentations (e.g., neutral loss of 507 Da or fragment at m/z 428).[2][4]

    • Collision Energy: Optimized for each specific analyte.[7]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_optional Optional Step Sample Biological Sample (Tissue, Cells, etc.) Homogenize Homogenization Sample->Homogenize Extract Extraction (e.g., LLE, SPE) Homogenize->Extract Dry Dry & Reconstitute Extract->Dry Derivatize Derivatization Extract->Derivatize LC LC Separation Dry->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data Derivatize->Dry

Caption: General workflow for 3-hydroxy acyl-CoA analysis.

Troubleshooting Start Problem Encountered LowSignal Low or No Signal? Start->LowSignal PoorPeak Poor Peak Shape? LowSignal->PoorPeak No CheckLOD Concentration > LOD? LowSignal->CheckLOD Yes HighVar High Variability? PoorPeak->HighVar No CheckColumn Column Health/Chemistry PoorPeak->CheckColumn Yes CheckHandling Standardize Handling HighVar->CheckHandling Yes CheckMS Check MS Parameters (Ions, CE) CheckLOD->CheckMS Yes UseIS Use Stable Isotope Internal Standard CheckLOD->UseIS No OptimizeIonization Optimize Ionization (Source, Mobile Phase) CheckMS->OptimizeIonization CheckSolvent Injection Solvent Match? CheckColumn->CheckSolvent AdjustpH Adjust Mobile Phase pH CheckSolvent->AdjustpH Yes CheckSolvent->UseIS No CheckMatrix Assess Matrix Effects CheckHandling->CheckMatrix CheckMatrix->UseIS

Caption: Troubleshooting decision tree for 3-hydroxy acyl-CoA analysis.

References

Technical Support Center: Method Refinement for Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and refinement strategies for researchers working with complex biological samples, with a focus on Co-Immunoprecipitation (Co-IP) for protein-protein interaction studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Co-IP experiments, from high background to low or no signal.

Q1: Why is there high background or non-specific binding in my Co-IP results?

High background can obscure results and is often caused by several factors during the lysis, binding, and washing steps.

  • Potential Cause: Inappropriate Lysis Buffer.

    • Solution: The choice of lysis buffer is critical. Buffers that are too stringent, like RIPA, can disrupt protein-protein interactions, while overly gentle buffers may not efficiently lyse cells.[1][2] Start with a non-ionic detergent-based buffer (e.g., containing NP-40 or Triton X-100) and optimize detergent and salt concentrations.[3][4] For difficult-to-solubilize proteins, a stronger buffer like RIPA might be necessary, but be aware it can disrupt weaker interactions.[1][5]

  • Potential Cause: Non-specific Protein Binding to Beads.

    • Solution: Pre-clear your lysate by incubating it with beads (without antibody) before the IP step.[3][6] This removes proteins that non-specifically bind to the bead matrix itself. Additionally, blocking the beads with a protein like BSA can reduce background.[4][7]

  • Potential Cause: Insufficient or Inadequate Washing.

    • Solution: Increase the number of wash steps or the stringency of the wash buffer.[8] You can increase salt (NaCl up to 1M) or non-ionic detergent (e.g., Tween-20 up to 1%) concentrations to disrupt weak, non-specific interactions.[9][10] However, overly harsh washing can also disrupt specific interactions, so this step requires careful optimization.[4]

  • Potential Cause: Too Much Antibody or Lysate.

    • Solution: Using an excessive amount of primary antibody or total protein lysate can lead to increased non-specific binding.[3] Titrate your antibody to find the optimal concentration and consider reducing the total amount of lysate used per reaction.[3][4]

Q2: Why am I not detecting my target protein ("bait") or its interacting partner ("prey")?

A weak or absent signal is a common frustration that can point to issues with the protein itself, the antibody, or the experimental conditions.

  • Potential Cause: Low Protein Expression.

    • Solution: Confirm that your bait and prey proteins are expressed at detectable levels in your starting material by running an input control on a Western blot.[1][11] If expression is low, you may need to increase the amount of lysate used for the IP.[7]

  • Potential Cause: Poor Antibody Affinity or Inactive Antibody.

    • Solution: Not all antibodies are suitable for IP. Use an antibody that is validated for IP applications. Polyclonal antibodies often perform better than monoclonal antibodies as they can recognize multiple epitopes.[3] Ensure the antibody is stored correctly and has not expired.

  • Potential Cause: Protein Interaction Disrupted During Lysis.

    • Solution: The lysis buffer may be too harsh. Avoid strong ionic detergents like SDS if possible.[1] Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer to prevent protein degradation or changes in post-translational modifications that could affect interactions.[4][7] Perform all lysis steps on ice or at 4°C.[12]

  • Potential Cause: Inefficient Elution.

    • Solution: Standard elution methods using low pH (e.g., glycine (B1666218) buffer) or SDS sample buffer can be inefficient or co-elute large amounts of antibody. If elution is inefficient, you can try repeating the elution step or increasing the incubation time.[4] For mass spectrometry, where co-eluting antibodies are a major issue, consider "soft" elution protocols that use detergents to release the protein complex while leaving most of the antibody behind.[13][14][15]

Q3: How can I reduce antibody contamination in my final eluate for mass spectrometry?

Heavy and light chains from the IP antibody can mask signals from low-abundance interacting proteins in mass spectrometry.[13][16]

  • Solution 1: Covalent Antibody Crosslinking.

    • Description: Covalently crosslink the antibody to the Protein A/G beads before incubation with the lysate. This immobilizes the antibody, preventing it from co-eluting with the target protein complex. This is a very effective method for reducing antibody contamination.[17]

  • Solution 2: Use Biotinylated Antibodies and Streptavidin Beads.

    • Description: The extremely high affinity of the biotin-streptavidin interaction provides a stable way to immobilize the antibody, significantly reducing its leaching during elution.[16]

  • Solution 3: "Soft" Elution Protocols.

    • Description: A detergent-based "soft" elution can effectively recover the immunoprecipitated antigen and its binding partners while leaving the bulk of the immunoglobulin bound to the beads.[13][14] Studies have shown this can reduce recovered immunoglobulin by over 40% while increasing the identification scores for binding partners.[15]

Quantitative Data Summary

Choosing the right solid support is crucial for a successful Co-IP. Magnetic beads and agarose (B213101) beads are the most common choices, each with distinct advantages and disadvantages.[18][19]

Table 1: Comparison of Magnetic vs. Agarose Beads for Immunoprecipitation

FeatureMagnetic BeadsAgarose Resin/Beads
Handling Fast and easy; uses a magnet for separation, no centrifugation needed.[18][20]Requires multiple centrifugation and aspiration steps, leading to higher risk of bead loss.[18][19]
Speed Entire process can be completed in ~30 minutes.[18][21]Slower workflow, often taking 1-1.5 hours or more due to centrifugation.[18][21]
Non-specific Binding Generally lower due to smooth, non-porous surface. Pre-clearing often not required.[10][19][20]Higher non-specific binding due to porous structure. Pre-clearing and blocking are often necessary.[19]
Binding Capacity Binding is limited to the bead surface.[18]High capacity due to porous, sponge-like structure.[18][19]
Reproducibility Higher reproducibility due to uniform bead size and simplified handling.[18]Can be less reproducible due to potential for bead loss during wash steps.
Cost Higher initial cost, but can be more cost-effective due to time savings and efficiency.[20]Lower initial cost.[19]

Visual Guides

// Nodes A [label="1. Cell Lysis\n(e.g., NP-40 Buffer + Inhibitors)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Pre-clearing (Optional)\nIncubate lysate with beads", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Immunoprecipitation\nAdd specific antibody to lysate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Complex Capture\nAdd Protein A/G beads", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Washing Steps\nRemove non-specific binders", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Elution\nRelease protein complex from beads", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Downstream Analysis\n(Western Blot or Mass Spectrometry)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Reduces non-specific binding"]; B -> C; C -> D [label="Antibody-protein complex binds to beads"]; D -> E; E -> F; F -> G; }

Caption: A generalized workflow for a Co-Immunoprecipitation (Co-IP) experiment.

// Nodes Start [label="Problem:\nWeak or No Co-IP Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

CheckInput [label="Is Bait protein visible\nin Input lane (WB)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckIP [label="Is Bait protein visible\nin IP lane (WB)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPrey [label="Is Prey protein expressed\nin cell type (Input WB)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckInteraction [label="Is protein interaction\nbeing disrupted?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Expression [label="Solution:\nIncrease lysate amount\nor transfect more plasmid.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Antibody [label="Solution:\n- Use a validated IP antibody\n- Titrate antibody concentration\n- Check bead compatibility", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Lysis [label="Solution:\n- Use a gentler lysis buffer (e.g., NP-40)\n- Add fresh protease inhibitors\n- Keep samples cold", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Wash [label="Solution:\n- Reduce wash stringency\n(lower salt/detergent)\n- Reduce number of washes", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Potential Success:\nInteraction Detected", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckInput; CheckInput -> CheckIP [label="Yes"]; CheckInput -> Sol_Expression [label="No"];

CheckIP -> CheckPrey [label="Yes"]; CheckIP -> Sol_Antibody [label="No"];

CheckPrey -> CheckInteraction [label="Yes"]; CheckPrey -> Sol_Expression [label="No"];

CheckInteraction -> Sol_Lysis [label="Yes\n(During Lysis)"]; CheckInteraction -> Sol_Wash [label="Yes\n(During Wash)"]; CheckInteraction -> Success [label="No"]; }

Caption: A decision tree to diagnose issues leading to weak or no Co-IP signal.

Detailed Experimental Protocols

Protocol: Co-Immunoprecipitation from Mammalian Cells

This protocol provides a general framework. Optimization of buffer composition, incubation times, and wash conditions is essential for each specific protein complex.

A. Reagents & Buffers

  • Cell Lysis Buffer (e.g., NP-40 based):

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% NP-40 (or alternative non-ionic detergent)

    • Add Fresh Before Use: 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail.

  • Wash Buffer:

    • Same as Lysis Buffer, or with modified salt/detergent concentrations for optimization.

  • Elution Buffer:

    • For Western Blotting: 1x SDS-PAGE Sample Buffer (e.g., Laemmli buffer).

    • For Mass Spectrometry (Gentle): 0.1 M Glycine-HCl, pH 2.5-3.0. Neutralize immediately with 1M Tris-HCl, pH 8.5.

  • Beads:

    • Protein A/G conjugated magnetic or agarose beads.

B. Procedure

  • Sample Preparation:

    • Wash cultured cells with ice-cold PBS.[2]

    • Add 1 mL of ice-cold Lysis Buffer per 10^7 cells.

    • Incubate on ice for 30 minutes with occasional agitation to lyse cells.[10]

    • Centrifuge lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine protein concentration (e.g., via BCA assay).

  • Pre-Clearing (Recommended):

    • To 1 mg of total protein lysate, add 20 µL of a 50% bead slurry.

    • Incubate with rotation for 1 hour at 4°C.

    • Separate beads (magnet or centrifugation) and transfer the pre-cleared lysate to a new tube.[6]

  • Immunoprecipitation:

    • Add the recommended amount of your primary antibody (specific to the "bait" protein) to the pre-cleared lysate.

    • Incubate with rotation for 2-4 hours or overnight at 4°C.

  • Immune Complex Capture:

    • Add 25-30 µL of a 50% bead slurry to the lysate-antibody mixture.

    • Incubate with rotation for 1-2 hours at 4°C.

  • Washing:

    • Separate the beads from the lysate. Save a small aliquot of the supernatant ("unbound" fraction) for analysis if desired.

    • Add 1 mL of ice-cold Wash Buffer to the beads. Invert the tube several times to wash.[4]

    • Separate beads and discard the supernatant.

    • Repeat the wash step 3-5 times. Increase or decrease stringency as needed.[8]

  • Elution:

    • After the final wash, remove all supernatant.

    • For Western Blot: Add 30-50 µL of 1x SDS-PAGE Sample Buffer directly to the beads. Boil at 95-100°C for 5-10 minutes to elute and denature the proteins.

    • For Mass Spectrometry: Add 50 µL of Glycine Elution Buffer and incubate for 5-10 minutes at room temperature with agitation. Separate beads and transfer eluate to a new tube containing neutralization buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting or prepare for mass spectrometry analysis.

References

increasing the stability of 3-Hydroxy-OPC4-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and increasing the stability of 3-Hydroxy-OPC4-CoA standards. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound standards?

A1: The stability of this compound, like other Coenzyme A (CoA) esters, is primarily influenced by temperature, pH, oxidation, and enzymatic degradation. The thioester bond is susceptible to hydrolysis, especially at non-optimal pH values, and the free thiol group of Coenzyme A is prone to oxidation.

Q2: What are the recommended storage conditions for this compound standards?

A2: For optimal stability, this compound standards should be stored as a lyophilized powder at -20°C or below. If the standard is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Aqueous solutions are most stable at a pH between 2 and 6.[1]

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare stock solutions in a buffer with a slightly acidic pH (e.g., pH 5-6). To minimize the risk of degradation, use high-purity solvents and prepare solutions on ice. For in vivo experiments, it is best to prepare fresh solutions and use them on the same day.[2]

Q4: Can I do anything to prevent oxidative degradation of the standard?

A4: Yes. The formation of CoA disulfides due to atmospheric oxygen can be a problem.[1] To minimize this, you can degas your solvents before use. If you suspect oxidation has occurred, the free CoA can often be regenerated by adding a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[1]

Troubleshooting Guides

Problem 1: I am seeing a gradual decrease in the peak area of my this compound standard during my LC-MS/MS analysis.

Troubleshooting Steps:

  • Evaluate Standard Preparation and Storage:

    • Confirm that the stock solution was prepared in a buffer with a pH between 2 and 6.[1]

    • Ensure the stock solution is stored at -80°C and that it has not undergone multiple freeze-thaw cycles.

    • Consider preparing a fresh stock solution from lyophilized powder.

  • Assess Autosampler Conditions:

    • Check the temperature of the autosampler. If possible, maintain the samples at a low temperature (e.g., 4°C).

    • Prolonged exposure to room temperature in the autosampler can lead to degradation.

  • Investigate Potential for Oxidation:

    • If the mobile phase is not acidic, the standard may be less stable.

    • Consider adding a small amount of a reducing agent like DTT to a fresh aliquot of the standard to see if the peak area is restored.

Problem 2: I am observing unexpected peaks in my chromatogram that seem to be related to my this compound standard.

Troubleshooting Steps:

  • Consider Degradation Products:

    • The additional peaks could be degradation products. One common degradation pathway for CoA esters is the hydrolysis of the thioester bond, which would release free Coenzyme A and 3-Hydroxy-OPC4.

    • Another possibility is the formation of a disulfide dimer of the CoA portion of the molecule.

  • Confirm Peak Identity:

    • If you have access to a high-resolution mass spectrometer, you can attempt to identify the mass of the unknown peaks to see if they correspond to potential degradation products.

  • Review Sample Handling:

    • Ensure that the sample has not been exposed to high pH or elevated temperatures for an extended period.

    • Contamination from microbial growth in buffers can also lead to enzymatic degradation. Ensure all buffers are freshly prepared and filtered.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound Standards

ConditionSolid (Lyophilized)Stock SolutionWorking Solution (in Autosampler)
Temperature -20°C or below-80°C (aliquoted)4°C
pH N/A2.0 - 6.0Dependent on mobile phase, but prolonged exposure to basic pH should be avoided
Solvent N/AAqueous buffer or organic solvent (e.g., methanol, acetonitrile)Mobile phase compatible
Precautions Store in a desiccatorAvoid freeze-thaw cyclesMinimize time in autosampler before injection

Experimental Protocols

Protocol: Short-Term Stability Assessment of this compound in an Analytical Diluent

Objective: To determine the stability of this compound in a specific analytical diluent over a typical experimental timeframe.

Materials:

  • This compound standard

  • Analytical diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

  • LC-MS/MS system

  • Autosampler vials

Methodology:

  • Prepare a fresh stock solution of this compound in a suitable solvent.

  • Dilute the stock solution to a working concentration in the analytical diluent to be tested.

  • Transfer the working solution into multiple autosampler vials.

  • Immediately inject the first vial (T=0) and record the peak area.

  • Place the remaining vials in the autosampler at the desired temperature (e.g., 4°C or room temperature).

  • Inject subsequent vials at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Plot the peak area of this compound as a function of time. A significant decrease in peak area indicates instability under the tested conditions.

Mandatory Visualization

A This compound B Hydrolysis (High or Low pH) A->B Thioester Cleavage C Oxidation (Atmospheric O2) A->C Thiol Oxidation D Enzymatic Degradation (Contamination) A->D E 3-Hydroxy-OPC4 + Coenzyme A B->E F CoA Disulfide Dimer C->F G Other Degradation Products D->G

Caption: Potential degradation pathways for this compound.

start Inconsistent Analytical Results with This compound Standard prep Review Standard Preparation: - Freshly prepared? - Correct solvent and pH? - Stored properly? start->prep handling Assess Sample Handling: - Autosampler temperature? - Time before injection? - Potential for contamination? prep->handling Preparation OK new_standard Prepare Fresh Standard prep->new_standard Issue Found instrument Check Instrument Performance: - LC column health? - MS sensitivity? - System suitability passed? handling->instrument Handling OK optimize_handling Optimize Handling Conditions: - Lower autosampler temp - Reduce run time handling->optimize_handling Issue Found troubleshoot_instrument Troubleshoot LC-MS/MS System instrument->troubleshoot_instrument Issue Found end Problem Resolved instrument->end Instrument OK new_standard->end optimize_handling->end troubleshoot_instrument->end

Caption: Troubleshooting workflow for inconsistent analytical results.

References

Validation & Comparative

A Comparative Guide to the Validation of 3-Hydroxy-OPC4-CoA Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolic intermediates is crucial for understanding biochemical pathways and for the development of novel therapeutics. 3-Hydroxy-OPC4-CoA is a key intermediate in the peroxisomal β-oxidation of certain fatty acids.[1] This guide provides an objective comparison of analytical methodologies for the quantification of this compound, with a focus on providing supporting experimental data and detailed protocols to aid in method selection and validation.

Comparison of Analytical Methods

The quantification of acyl-CoA thioesters like this compound can be achieved through various analytical techniques.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity and specificity.[2][3] Alternative methods include High-Performance Liquid Chromatography with UV or fluorescence detection (HPLC-UV/Fluorescence) and enzymatic assays. Each method offers distinct advantages and limitations in terms of performance.

The selection of an appropriate analytical method is often guided by the specific requirements of the study, such as the expected concentration of the analyte and the number of samples to be analyzed.[2] For comprehensive and highly sensitive profiling of a wide range of acyl-CoA species, LC-MS/MS is the method of choice.[2] HPLC-UV offers a robust and more accessible alternative for the quantification of more abundant species, while enzymatic assays provide a high-throughput option for targeted analysis.[2]

Table 1: Comparison of Key Performance Parameters for Acyl-CoA Quantification Methods

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 2–133 nM[3]~120 pmol (with derivatization)[3]~50 fmol[3][4]
Limit of Quantification (LOQ) 2–133 nM[3]~1.3 nmol (LC/MS-based)[3]~100 fmol[3][4]
Linearity (R²) >0.99[3][4]>0.99[3]Variable[3][4]
Precision (%RSD) <15%[3]<15%[3][4]<20%[3][4]
Specificity High[3][4]Moderate[3][4]High[3][4]
Throughput High[3]Moderate[3][4]Low to Moderate[3]
Sample Preparation Simple extraction[3]Often requires derivatization[3]Specific buffer conditions[3]

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol is designed for the sensitive and specific quantification of this compound in biological matrices such as cultured cells or tissue homogenates.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Homogenize approximately 50-100 mg of tissue or 1-5 million cells in 1 mL of ice-cold extraction buffer (e.g., 10% w/v trichloroacetic acid in water) containing an appropriate internal standard (e.g., C17:0-CoA).[1]

  • Protein Precipitation: Incubate the homogenate on ice for 15 minutes to precipitate proteins.[1]

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.[1]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MAX SPE cartridge (30 mg, 1 cc) with 1 mL of methanol (B129727) followed by 1 mL of water.[1]

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[1]

    • Wash the cartridge with 1 mL of a wash solution (e.g., 2% w/v TCA in water).[1]

    • Wash the cartridge with 1 mL of methanol.[1]

    • Elute the analyte with an elution solvent (e.g., 50% Acetonitrile / 50% Water containing 0.1% Ammonium Hydroxide).[1]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a reconstitution solvent (e.g., 95:5 Water:Acetonitrile).[1][4]

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

  • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid).[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage.[3]

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 5 µL.[4]

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][3]

  • MRM Transitions:

    • Quantitative Transition: A neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[3]

    • Qualitative Transition: A fragment corresponding to the adenosine (B11128) 3',5'-diphosphate moiety at m/z 428.0.[3]

  • Collision Energy: Optimized for the specific analyte.[3][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization Homogenization in Extraction Buffer centrifugation Centrifugation to Remove Proteins homogenization->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe elution Elution and Reconstitution spe->elution lc Liquid Chromatography (LC) elution->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms quantification Quantification ms->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway OPC4_CoA OPC4-CoA Enoyl_OPC4_CoA trans-2-Enoyl-OPC4-CoA OPC4_CoA->Enoyl_OPC4_CoA Acyl-CoA Oxidase Hydroxy_OPC4_CoA This compound Enoyl_OPC4_CoA->Hydroxy_OPC4_CoA Enoyl-CoA Hydratase Keto_OPC4_CoA 3-Ketoacyl-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Keto_OPC4_CoA->Acetyl_CoA Thiolase

Caption: Simplified peroxisomal β-oxidation pathway of OPC4-CoA.

References

A Comparative Analysis of 3-Hydroxy-OPC4-CoA and Other 3-Hydroxy Acyl-CoAs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic intermediates is crucial for pathway elucidation and therapeutic design. This guide provides a detailed comparison of 3-Hydroxy-OPC4-CoA, a key intermediate in plant signaling, with other significant 3-hydroxy acyl-CoAs found in various biological systems.

This document outlines the functional roles, enzymatic interactions, and signaling implications of these molecules. Quantitative data is presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research.

Introduction to 3-Hydroxy Acyl-CoAs

3-hydroxy acyl-Coenzyme A (CoA) derivatives are critical intermediates in a multitude of metabolic pathways across all domains of life. They are central to fatty acid β-oxidation, where their formation and subsequent oxidation are key steps in the catabolism of fatty acids for energy production. Beyond this central role, specific 3-hydroxy acyl-CoAs participate in diverse biological processes, including the biosynthesis of signaling molecules like jasmonic acid in plants and quorum-sensing molecules in bacteria. The stereochemistry at the 3-hydroxy position and the length and structure of the acyl chain are critical determinants of their biological activity and metabolic fate.

This compound in Plant Signaling

This compound, or 3-hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoA, is a transient but pivotal intermediate in the biosynthesis of the plant hormone jasmonic acid (JA). JA is a lipid-derived hormone that plays a critical role in regulating plant defense against herbivores and pathogens, as well as in various developmental processes. The formation of this compound occurs within the peroxisome during the β-oxidation of its precursor, OPC-6-CoA.

The Jasmonate Biosynthesis Pathway

The biosynthesis of jasmonic acid begins with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). Following transport into the peroxisome, OPDA is reduced and its carboxylic acid side chain is shortened via β-oxidation. This compound is an intermediate in the second cycle of this β-oxidation spiral. The key enzymes involved are Acyl-CoA Oxidase (ACX), a Multifunctional Protein (MFP) with hydratase and dehydrogenase activities, and 3-Ketoacyl-CoA Thiolase (KAT).

Jasmonate_Biosynthesis cluster_peroxisome Peroxisome OPDA 12-oxo-phytodienoic acid (OPDA) OPC8_CoA OPC-8:0-CoA OPDA->OPC8_CoA BetaOx1 First β-oxidation Cycle OPC8_CoA->BetaOx1 OPC6_CoA OPC-6:0-CoA BetaOx1->OPC6_CoA ACX1 ACX1 OPC6_CoA->ACX1 Dehydro_OPC6_CoA 2,3-didehydro-OPC6-CoA ACX1->Dehydro_OPC6_CoA AIM1_hydratase AIM1 (Hydratase) Dehydro_OPC6_CoA->AIM1_hydratase Hydroxy_OPC6_CoA 3-Hydroxy-OPC6-CoA AIM1_hydratase->Hydroxy_OPC6_CoA AIM1_dehydrogenase AIM1 (Dehydrogenase) Hydroxy_OPC6_CoA->AIM1_dehydrogenase Keto_OPC6_CoA 3-Keto-OPC6-CoA AIM1_dehydrogenase->Keto_OPC6_CoA KAT2_1 KAT2 Keto_OPC6_CoA->KAT2_1 OPC4_CoA OPC-4:0-CoA KAT2_1->OPC4_CoA BetaOx2 Second β-oxidation Cycle OPC4_CoA->BetaOx2 ACX_2 ACX BetaOx2->ACX_2 Enoyl_OPC4_CoA trans-2-Enoyl-OPC4-CoA ACX_2->Enoyl_OPC4_CoA MFP_hydratase MFP (Hydratase) Enoyl_OPC4_CoA->MFP_hydratase Hydroxy_OPC4_CoA This compound MFP_hydratase->Hydroxy_OPC4_CoA MFP_dehydrogenase MFP (Dehydrogenase) Hydroxy_OPC4_CoA->MFP_dehydrogenase Keto_OPC4_CoA 3-Keto-OPC4-CoA MFP_dehydrogenase->Keto_OPC4_CoA KAT2_2 KAT2 Keto_OPC4_CoA->KAT2_2 JA_CoA Jasmonoyl-CoA KAT2_2->JA_CoA JA Jasmonic Acid JA_CoA->JA

Figure 1: Jasmonate Biosynthesis Pathway in the Peroxisome.

Comparison of 3-Hydroxy Acyl-CoAs

While this compound is specific to the plant jasmonate pathway, other 3-hydroxy acyl-CoAs are ubiquitous intermediates in fatty acid metabolism. The properties of these molecules are largely determined by their acyl chain length and stereochemistry.

FeatureThis compound(S)-3-Hydroxyacyl-CoAs (General)(R)-3-Hydroxyacyl-CoAs (General)
Primary Role Jasmonic acid biosynthesis intermediate[1]Fatty acid β-oxidation intermediate[2]Not a direct intermediate in β-oxidation; precursor for bacterial rhamnolipids[2]
Biological System Plants (specifically Arabidopsis thaliana)[1]Eukaryotes and ProkaryotesPrimarily Bacteria
Stereospecificity Assumed to be (S)-enantiomer based on enzymatic machinery(S)-enantiomer is the substrate for 3-hydroxyacyl-CoA dehydrogenase[2]Not a substrate for the canonical β-oxidation dehydrogenase[2]
Signaling Function Precursor to the signaling molecule jasmonic acid[3]Precursors to some bacterial quorum sensing molecules (e.g., N-acyl homoserine lactones)[4]Precursors to bacterial surfactants with roles in virulence and biofilm formation[2]

Quantitative Data Comparison: Enzyme Kinetics

Direct comparative kinetic data for this compound is not extensively available due to its transient nature. However, we can compare the kinetic parameters of 3-hydroxyacyl-CoA dehydrogenases (HADH) with various straight-chain 3-hydroxyacyl-CoA substrates to understand the influence of acyl chain length on enzyme activity. The following table summarizes data for pig heart L-3-hydroxyacyl-CoA dehydrogenase.

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
3-hydroxybutyryl-CoAC450135
3-hydroxyhexanoyl-CoAC615160
3-hydroxyoctanoyl-CoAC88180
3-hydroxydecanoyl-CoAC105200
3-hydroxydodecanoyl-CoAC124185
3-hydroxytetradecanoyl-CoAC144160
3-hydroxyhexadecanoyl-CoAC164130

Data adapted from a study on pig heart L-3-hydroxyacyl-CoA dehydrogenase. The Vmax values were determined under specific assay conditions and may vary.

The data indicates that the enzyme is most active with medium-chain substrates.[2]

Experimental Protocols

Synthesis of 3-Hydroxy Acyl-CoAs

While a detailed, peer-reviewed protocol for the specific synthesis of this compound is not widely documented, a chemoenzymatic approach is proposed.[5] This generally involves the chemical synthesis of the corresponding enoyl-CoA precursor, followed by enzymatic hydration.

Proposed Chemoenzymatic Synthesis of this compound: [5]

  • Chemical Synthesis of OPC4-enoyl-CoA: This precursor would be synthesized through standard organic chemistry methods, likely involving the activation of the corresponding carboxylic acid and coupling with Coenzyme A.

  • Enzymatic Hydration: The enoyl-CoA precursor is then incubated with an enoyl-CoA hydratase to introduce the hydroxyl group at the C3 position. A candidate enzyme for this step is the human enoyl-CoA hydratase, short chain, 1 (ECHS1), which can be expressed and purified from E. coli.[5]

General Enzymatic Synthesis of (S)-3-Hydroxyacyl-CoAs:

A common method for synthesizing (S)-3-hydroxyacyl-CoAs involves the use of a coupled enzyme system.

  • Reaction Mixture: Prepare a reaction mixture containing a 3-ketoacyl-CoA substrate, NADH, and a purified 3-hydroxyacyl-CoA dehydrogenase.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) and pH.

  • Monitoring: The reaction can be monitored by the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

  • Purification: The resulting 3-hydroxyacyl-CoA can be purified by techniques such as high-performance liquid chromatography (HPLC).

Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of 3-hydroxyacyl-CoA dehydrogenase (HADH) is typically measured using a continuous spectrophotometric assay that monitors the change in absorbance at 340 nm, corresponding to the reduction of NAD+ to NADH or the oxidation of NADH to NAD+.[1]

Materials:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.

  • NAD+ or NADH solution.

  • 3-hydroxyacyl-CoA or 3-ketoacyl-CoA substrate solution.

  • Purified HADH enzyme sample.

  • Spectrophotometer capable of reading at 340 nm.

Procedure (Forward Reaction):

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+, and the 3-hydroxyacyl-CoA substrate.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the HADH enzyme sample.

  • Monitor the increase in absorbance at 340 nm over time.

  • The initial reaction velocity is determined from the linear portion of the absorbance curve.

  • To determine Km and Vmax, the assay is repeated with varying concentrations of the substrate.[1]

Procedure (Reverse Reaction):

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NADH, and the 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA).

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the HADH enzyme sample.

  • Monitor the decrease in absorbance at 340 nm over time.

experimental_workflow cluster_workflow Experimental Workflow for Comparing 3-Hydroxy Acyl-CoA Dehydrogenase Activity start Start prepare_reagents Prepare Reagents: - Assay Buffer - NAD+ - Purified Enzyme - Substrate Stock Solutions  (this compound, C4, C6, etc.) start->prepare_reagents setup_assay Set up Spectrophotometric Assay prepare_reagents->setup_assay add_reagents Add Buffer, NAD+, and Enzyme to Cuvette setup_assay->add_reagents equilibrate Equilibrate at 37°C add_reagents->equilibrate initiate_reaction Initiate Reaction with Substrate equilibrate->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm initiate_reaction->monitor_absorbance calculate_velocity Calculate Initial Velocity (V₀) monitor_absorbance->calculate_velocity repeat_concentrations Vary Substrate Concentration calculate_velocity->repeat_concentrations repeat_substrates Repeat for Each Substrate repeat_substrates->add_reagents Next Substrate compare_data Compare Kinetic Parameters repeat_substrates->compare_data All Substrates Done repeat_concentrations->initiate_reaction Next Concentration determine_kinetics Determine Km and Vmax repeat_concentrations->determine_kinetics All Concentrations Done determine_kinetics->repeat_substrates end End compare_data->end

Figure 2: General workflow for comparing enzymatic activity.

Broader Signaling Roles of 3-Hydroxy Acyl-CoAs

Beyond their role as metabolic intermediates, certain 3-hydroxy acyl-CoAs are precursors to important signaling molecules.

  • Bacterial Quorum Sensing: In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are key signaling molecules in quorum sensing, a process that allows bacteria to coordinate gene expression in a cell-density-dependent manner.[4] The acyl side chain of these AHLs is often derived from 3-hydroxyacyl-CoAs, and the structure of this side chain, including the presence of a 3-hydroxy group, can influence the specificity of the signal.[4]

  • Mammalian Metabolism: In mammals, while the primary role of 3-hydroxyacyl-CoAs is in fatty acid oxidation, disruptions in their metabolism are associated with several inherited metabolic disorders.[6][7] Furthermore, CoA and its derivatives, including 3-hydroxyacyl-CoAs, are increasingly recognized for their roles in regulating cellular signaling pathways.[8]

Conclusion

This compound is a specialized 3-hydroxy acyl-CoA with a crucial, transient role in the biosynthesis of the plant hormone jasmonic acid. In contrast, other 3-hydroxy acyl-CoAs are more ubiquitous, serving as central intermediates in fatty acid metabolism across a wide range of organisms. The comparison of their enzymatic interactions reveals a preference of 3-hydroxyacyl-CoA dehydrogenases for medium-chain substrates. While detailed kinetic data for this compound remains to be fully elucidated, the provided protocols offer a framework for its further investigation. Understanding the similarities and differences between these molecules is essential for researchers in plant biology, metabolic engineering, and drug development, offering insights into both fundamental biological processes and potential targets for therapeutic intervention.

References

Navigating Cross-Reactivity in 3-Hydroxy-OPC4-CoA Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. This guide provides a comparative analysis of a hypothetical immunoassay for 3-Hydroxy-OPC4-CoA, with a focus on potential cross-reactivity with structurally related molecules. The information presented here is intended to aid in the interpretation of immunoassay data and to underscore the importance of validation in quantitative studies.

This compound is a critical, transient intermediate in the biosynthesis of jasmonic acid (JA), a plant hormone that plays a vital role in regulating defense mechanisms and developmental processes.[1][2][3][4] Accurate quantification of this compound can provide valuable insights into the dynamics of the jasmonate signaling pathway. While immunoassays offer a high-throughput and sensitive method for quantification, their susceptibility to cross-reactivity with analogous compounds necessitates careful consideration.

Understanding the Jasmonate Biosynthesis Pathway

The biosynthesis of jasmonic acid originates from α-linolenic acid and proceeds through a series of enzymatic steps primarily within the chloroplasts and peroxisomes.[2][4][5] this compound is formed during the β-oxidation of 12-oxo-phytodienoic acid (OPDA) derivatives within the peroxisome.[1][2] The structural similarity of intermediates within this pathway presents a challenge for immunoassay specificity.

Jasmonate Biosynthesis Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_Linolenic_Acid α-Linolenic Acid 13_HPOT 13(S)-HPOT alpha_Linolenic_Acid->13_HPOT LOX OPDA 12-oxo-phytodienoic acid (OPDA) 13_HPOT->OPDA AOS/AOC OPDA_CoA OPDA-CoA OPDA->OPDA_CoA OPR3, Acyl-CoA Synthetase OPC8_CoA OPC-8:0-CoA OPDA_CoA->OPC8_CoA β-oxidation OPC6_CoA OPC-6:0-CoA OPC8_CoA->OPC6_CoA β-oxidation OPC4_CoA OPC-4:0-CoA OPC6_CoA->OPC4_CoA β-oxidation 3_Hydroxy_OPC4_CoA This compound OPC4_CoA->3_Hydroxy_OPC4_CoA Enoyl-CoA Hydratase 3_Keto_OPC4_CoA 3-Keto-OPC4-CoA 3_Hydroxy_OPC4_CoA->3_Keto_OPC4_CoA 3-Hydroxyacyl-CoA Dehydrogenase JA_CoA Jasmonoyl-CoA 3_Keto_OPC4_CoA->JA_CoA Thiolase JA Jasmonic Acid JA_CoA->JA Thioesterase

Figure 1. Simplified Jasmonic Acid Biosynthesis Pathway.

Hypothetical Cross-Reactivity Data for a this compound Immunoassay

The following table presents hypothetical data from a competitive ELISA designed to quantify this compound. Cross-reactivity is expressed as the percentage of the analyte concentration required to displace 50% of the labeled antigen, relative to this compound.

CompoundStructure% Cross-Reactivity
This compound Target Analyte 100%
OPC4-CoAPrecursor in JA biosynthesis25.5%
3-Keto-OPC4-CoADownstream metabolite15.8%
OPC6-CoALonger-chain precursor5.2%
3-Hydroxy-OPC6-CoAHydroxylated longer-chain precursor8.9%
Jasmonic AcidEnd product of the pathway<0.1%
Coenzyme ACommon structural moiety<0.1%
3-Hydroxydecanoyl-CoAStructurally similar fatty acyl-CoA1.5%

Note: This data is illustrative and intended to highlight potential cross-reactivity based on structural similarity. Actual performance would depend on the specific antibody used.

Experimental Protocols

The data presented above is based on a hypothetical competitive Enzyme-Linked Immunosorbent Assay (ELISA). Below is a detailed protocol for such an assay.

Competitive ELISA Protocol for this compound Quantification

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Antibody Diluent: 0.5% BSA in PBST.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

2. Plate Coating:

  • Dilute a this compound-protein conjugate in Coating Buffer to a concentration of 1-10 µg/mL.

  • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the this compound standard and samples.

  • In a separate plate or tubes, pre-incubate 50 µL of the standard or sample with 50 µL of a specific primary antibody against this compound (at a pre-determined optimal dilution) for 1 hour at 37°C.

  • Transfer 100 µL of the pre-incubated mixture to the coated and blocked microplate.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with Wash Buffer.

5. Detection:

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) diluted in Antibody Diluent to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with Wash Buffer.

6. Signal Development and Measurement:

  • Add 100 µL of TMB Substrate to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Competitive ELISA Workflow Start Start Coat_Plate Coat plate with This compound conjugate Start->Coat_Plate Block Block non-specific binding sites Coat_Plate->Block Pre_Incubate Pre-incubate sample/standard with primary antibody Block->Pre_Incubate Add_to_Plate Add mixture to coated plate Pre_Incubate->Add_to_Plate Incubate_and_Wash_1 Incubate and Wash Add_to_Plate->Incubate_and_Wash_1 Add_Secondary_Ab Add HRP-conjugated secondary antibody Incubate_and_Wash_1->Add_Secondary_Ab Incubate_and_Wash_2 Incubate and Wash Add_Secondary_Ab->Incubate_and_Wash_2 Add_Substrate Add TMB Substrate Incubate_and_Wash_2->Add_Substrate Develop_Signal Incubate for color development Add_Substrate->Develop_Signal Stop_Reaction Add Stop Solution Develop_Signal->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

Figure 2. Competitive ELISA Workflow Diagram.

Alternative Methodologies

Given the potential for cross-reactivity in immunoassays, alternative or complementary analytical techniques should be considered for validation and for obtaining highly specific quantitative data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the quantification of small molecules. It offers high specificity and sensitivity, allowing for the differentiation of structurally similar compounds based on their mass-to-charge ratio and fragmentation patterns. LC-MS/MS is often considered the gold standard for the quantification of small molecule analytes in complex biological matrices.

Conclusion

While immunoassays for this compound could provide a valuable tool for high-throughput screening, researchers must be vigilant about the potential for cross-reactivity with other intermediates in the jasmonic acid biosynthesis pathway. The hypothetical data presented in this guide illustrates the importance of characterizing the specificity of any immunoassay. For definitive quantitative analysis and to avoid misleading results due to cross-reactivity, confirmation of immunoassay data with a more specific method such as LC-MS/MS is strongly recommended. The choice of analytical method should be guided by the specific research question, the required level of accuracy, and the available resources.

References

A Comparative Guide to 3-Hydroxy-OPC4-CoA and Key Intermediates in Jasmonate Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-Hydroxy-OPC4-CoA with its biosynthetic precursor and other key signaling molecules within the jasmonate pathway. Due to a lack of publicly available research on synthetic structural analogues of this compound, this guide focuses on comparing it to naturally occurring, structurally related compounds that are critical to jasmonate signaling in plants. Understanding the nuances of these molecules is pivotal for developing novel strategies in crop protection and disease resistance.

Introduction to this compound

3-Hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoA (this compound) is a transient but crucial intermediate in the biosynthesis of the plant hormone jasmonic acid (JA). Jasmonic acid is a lipid-derived hormone that plays a critical role in regulating plant defense against herbivores and pathogens, as well as in numerous developmental processes. The formation and subsequent conversion of this compound are key steps in the peroxisomal β-oxidation stage of JA synthesis.

Comparative Analysis of Key Molecules in the Jasmonate Pathway

While direct synthetic analogues of this compound with comparative data are not readily documented, a comparison with its immediate precursor, OPC4-CoA, and the downstream signaling molecule, jasmonic acid, provides valuable context for its function.

FeatureThis compoundOPC4-CoAJasmonic Acid (JA)
Chemical Formula C35H52N7O19P3SC35H56N7O18P3SC12H18O3
Monoisotopic Molecular Weight 1003.2565 Da987.26154 Da210.1256 Da
Role in Pathway Intermediate in the second cycle of β-oxidationProduct of the first cycle of β-oxidation of OPC-6-CoAKey signaling hormone
Key Enzyme(s) Multifunctional Protein (AIM1 in Arabidopsis)Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), 3-Ketoacyl-CoA Thiolase (KAT)Jasmonic acid-amido synthetase (JAR1) for conversion to the active form JA-Ile
Primary Function Substrate for the L-3-hydroxyacyl-CoA dehydrogenase activity of MFPPrecursor to this compoundRegulation of plant defense and development

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the jasmonate biosynthetic pathway, highlighting the position of this compound, and a general experimental workflow for analyzing intermediates of this pathway.

jasmonate_pathway cluster_peroxisome Peroxisome OPC-8:0-CoA OPC-8:0-CoA OPC-6-CoA OPC-6-CoA OPC-8:0-CoA->OPC-6-CoA 1st β-oxidation cycle OPC4-CoA OPC4-CoA OPC-6-CoA->OPC4-CoA 2nd β-oxidation cycle trans-2-Enoyl-OPC4-CoA trans-2-Enoyl-OPC4-CoA OPC4-CoA->trans-2-Enoyl-OPC4-CoA ACX This compound This compound trans-2-Enoyl-OPC4-CoA->this compound MFP (Hydratase) 3-Keto-OPC4-CoA 3-Keto-OPC4-CoA This compound->3-Keto-OPC4-CoA MFP (Dehydrogenase) JA-CoA JA-CoA 3-Keto-OPC4-CoA->JA-CoA KAT Jasmonic Acid Jasmonic Acid JA-CoA->Jasmonic Acid Thioesterase

Figure 1. Simplified jasmonate biosynthetic pathway in the peroxisome.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Chemical_Synthesis Chemical Synthesis of Precursor (e.g., OPC4-enoyl-CoA) Reaction_Setup Reaction Setup with Substrate and Enzyme Chemical_Synthesis->Reaction_Setup Enzyme_Expression Expression and Purification of Recombinant Enzyme (e.g., MFP) Enzyme_Expression->Reaction_Setup Incubation Incubation at Controlled Temperature Reaction_Setup->Incubation Analysis Spectrophotometric Analysis (e.g., monitoring NADH formation) Incubation->Analysis Kinetic_Calculation Calculation of Enzyme Kinetics (Km, Vmax) Analysis->Kinetic_Calculation Product_Verification Product Verification (e.g., HPLC, Mass Spectrometry) Analysis->Product_Verification

Figure 2. General workflow for enzymatic synthesis and analysis.

Experimental Protocols

Detailed methodologies are essential for the accurate study and comparison of these molecules. Below are protocols for key experiments related to the formation and conversion of this compound.

1. Expression and Purification of Multifunctional Protein (MFP/AIM1)

  • Gene Cloning: The gene encoding the multifunctional protein (e.g., AIM1 from Arabidopsis thaliana) is cloned into an expression vector (e.g., pET-28a(+)) with a purification tag (e.g., His6-tag).

  • Protein Expression: The expression vector is transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)). The cells are grown in a suitable medium (e.g., LB broth) and protein expression is induced (e.g., with IPTG).

  • Purification: The bacterial cells are harvested and lysed. The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.

2. In Vitro Assay for L-3-hydroxyacyl-CoA Dehydrogenase Activity of MFP

This assay measures the conversion of this compound to 3-Keto-OPC4-CoA.

  • Reaction Mixture:

    • Purified recombinant MFP

    • Synthesized this compound (substrate)

    • NAD+ (cofactor)

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Procedure:

    • The reaction is initiated by the addition of the substrate.

    • The formation of NADH is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The specific activity of the enzyme is calculated using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

3. In Vitro Assay for Enoyl-CoA Hydratase Activity of MFP

This assay measures the formation of this compound from its precursor, trans-2-Enoyl-OPC4-CoA.

  • Reaction Mixture:

    • Purified recombinant MFP

    • Synthesized trans-2-Enoyl-OPC4-CoA (substrate)

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • The disappearance of the enoyl-CoA double bond is monitored by measuring the decrease in absorbance at approximately 263 nm or 280 nm.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time.

Conclusion

While the exploration of synthetic structural analogues of this compound is a promising area for future research, a thorough understanding of its role in the context of the native jasmonate biosynthetic pathway is fundamental. The comparative data and experimental protocols provided in this guide offer a foundational resource for researchers investigating jasmonate signaling and for professionals aiming to modulate this pathway for agricultural or therapeutic purposes. The intricate enzymatic steps leading to and from this compound represent potential targets for the development of novel inhibitors or activators of the jasmonate defense response.

Validating the Biological Activity of Synthetic 3-Hydroxy-OPC4-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of synthetic 3-Hydroxy-OPC4-CoA, a key intermediate in the jasmonate biosynthetic pathway. By comparing its performance with established biologically active analogs and pathway precursors, researchers can effectively characterize its potential as a modulator of plant defense and development. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and visualizes key biological and experimental workflows.

Comparative Biological Activity of Jasmonate Analogs

The biological activity of synthetic this compound can be benchmarked against known jasmonates and their precursors through various bioassays. Key metrics for comparison include inhibition of root growth, substrate efficiency in enzymatic assays, and induction of jasmonate-responsive genes.

Table 1: Comparative Analysis of Jasmonate Analogs in Arabidopsis thaliana Root Growth Inhibition

CompoundPutative Role in PathwayIC50 for Root Growth Inhibition (µM)
Synthetic this compound Test Compound (Intermediate) To Be Determined
Methyl Jasmonate (MeJA)Active Jasmonate Analog~0.1[1][2]
Coronatine (COR)High-Affinity JA-Ile Mimic< 0.3 (partial suppression observed)
12-oxo-phytodienoic acid (OPDA)PrecursorLess potent than JA

Table 2: Hypothetical In Vitro Enzyme Kinetics with Acyl-CoA Oxidase 1 (ACX1)

Note: The following data is hypothetical due to the limited availability of published kinetic parameters for ACX1 with specific jasmonate precursors. It serves to illustrate the expected relationships between substrates in the β-oxidation pathway.

SubstrateDescriptionKm (µM)Vmax (µmol/min/mg)kcat/Km (M⁻¹s⁻¹)
Synthetic this compound Test Compound TBD TBD TBD
OPC-8:0-CoAInitial Substrate for β-oxidation251501.0 x 10⁵
OPC-6:0-CoAProduct of 1st β-oxidation cycle351205.7 x 10⁴
Palmitoyl-CoA (C16:0)General Fatty Acyl-CoA Substrate152002.2 x 10⁵

Table 3: Jasmonate-Induced Gene Expression in Arabidopsis thaliana

CompoundConcentrationMarker GeneFold Change in Expression (vs. Control)
Synthetic this compound TBD LOX2TBD
PDF1.2TBD
Methyl Jasmonate (MeJA)100 µMLOX2~15-20 fold at 6h
PDF1.2~50-60 fold at 48h

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of synthetic this compound.

Protocol 1: Arabidopsis Root Growth Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of synthetic this compound on the primary root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins and sucrose

  • Phytagel or agar (B569324)

  • Sterile petri dishes (square plates are recommended for vertical growth)

  • Synthetic this compound and other compounds for comparison (e.g., Methyl Jasmonate)

  • Solvent for stock solutions (e.g., DMSO or ethanol)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol (B145695) for 1-2 minutes, followed by a 10-15 minute wash in a solution of 50% bleach and 0.1% SDS. Rinse the seeds 4-5 times with sterile distilled water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% (w/v) agar solution. Pipette the seeds onto square petri dishes containing MS medium supplemented with a range of concentrations of the test compound. Ensure a solvent control is included.

  • Stratification: To synchronize germination, store the plates at 4°C in the dark for 2-3 days.

  • Growth Conditions: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the medium. Maintain a controlled environment (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection: After a set period of growth (e.g., 7-10 days), photograph or scan the plates.

  • Analysis: Measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ). Calculate the average root length for each concentration of the test compound. Determine the IC50 value by plotting the percentage of root growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Acyl-CoA Oxidase (ACX) Activity Assay

Objective: To determine the kinetic parameters (Km and Vmax) of Acyl-CoA Oxidase with synthetic this compound as a substrate.

Materials:

  • Purified recombinant Acyl-CoA Oxidase 1 (ACX1) from Arabidopsis thaliana

  • Synthetic this compound and other acyl-CoA substrates

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • A chromogenic HRP substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, FAD, HRP, and ABTS.

  • Enzyme Addition: Add a known amount of purified ACX1 enzyme to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding the acyl-CoA substrate at various concentrations.

  • Data Acquisition: Immediately monitor the increase in absorbance at the appropriate wavelength for the oxidized chromogenic substrate (e.g., 412 nm for ABTS) over time.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each substrate concentration. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The catalytic efficiency (kcat/Km) can then be calculated.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Jasmonate-Responsive Gene Expression

Objective: To quantify the change in expression of jasmonate-responsive marker genes in Arabidopsis thaliana in response to treatment with synthetic this compound.

Materials:

  • Arabidopsis thaliana seedlings

  • Synthetic this compound and control solutions

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target genes (e.g., LOX2, PDF1.2) and a reference gene (e.g., ACTIN2)

  • qRT-PCR instrument

Procedure:

  • Plant Treatment: Treat Arabidopsis seedlings with a solution containing synthetic this compound or a control solution for a specific duration (e.g., 6 or 24 hours).

  • Tissue Harvesting and RNA Extraction: Harvest the plant tissue, immediately freeze it in liquid nitrogen, and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

  • Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to calculate the fold change in the expression of the target genes in the treated samples relative to the control samples, normalized to the expression of the reference gene.

Visualizations

Diagrams illustrating the relevant biological pathway and experimental workflows aid in the comprehension of the validation process.

Jasmonate_Biosynthesis_Pathway cluster_peroxisome Peroxisome OPC-8:0-CoA OPC-8:0-CoA OPC-6:0-CoA OPC-6:0-CoA OPC-8:0-CoA->OPC-6:0-CoA β-oxidation Cycle 1 (ACX1, MFP, KAT2) This compound This compound OPC-6:0-CoA->this compound ACX1, AIM1 (hydratase) OPC-4:0-CoA OPC-4:0-CoA This compound->OPC-4:0-CoA AIM1 (dehydrogenase), KAT2 Jasmonoyl-CoA Jasmonoyl-CoA OPC-4:0-CoA->Jasmonoyl-CoA β-oxidation Cycle 3 alpha-Linolenic_Acid alpha-Linolenic_Acid OPDA OPDA alpha-Linolenic_Acid->OPDA LOX, AOS, AOC (Chloroplast) OPC-8:0 OPC-8:0 OPDA->OPC-8:0 OPR3 (Peroxisome) OPC-8:0->OPC-8:0-CoA OPCL1

Caption: Simplified jasmonate biosynthesis pathway in the peroxisome.

Root_Growth_Assay_Workflow Seed_Sterilization Sterilize Arabidopsis Seeds Plating Plate seeds on MS medium with test compounds Seed_Sterilization->Plating Stratification Stratify at 4°C for 2-3 days Plating->Stratification Growth Incubate vertically in growth chamber (7-10 days) Stratification->Growth Imaging Scan or photograph plates Growth->Imaging Measurement Measure primary root length (e.g., ImageJ) Imaging->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for the Arabidopsis root growth inhibition assay.

ACX_Assay_Workflow Prepare_Reaction_Mix Prepare reaction mix: Buffer, FAD, HRP, ABTS Add_Enzyme Add purified ACX1 enzyme Prepare_Reaction_Mix->Add_Enzyme Add_Substrate Initiate reaction with This compound Add_Enzyme->Add_Substrate Monitor_Absorbance Monitor absorbance change (412 nm) over time Add_Substrate->Monitor_Absorbance Calculate_Kinetics Determine Km and Vmax Monitor_Absorbance->Calculate_Kinetics

Caption: Workflow for the in vitro Acyl-CoA Oxidase (ACX) activity assay.

References

LC-MS vs. GC-MS for 3-Hydroxy Fatty Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-hydroxy fatty acids (3-OH-FAs) is critical for a deeper understanding of bacterial pathogenesis, metabolic disorders, and innate immunity. The two primary analytical workhorses for this task are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-driven comparison of these techniques to inform the selection of the most appropriate method for your research needs.

3-Hydroxy fatty acids are integral components of lipopolysaccharides (LPS) in Gram-negative bacteria, making them crucial biomarkers for endotoxin (B1171834) detection.[1] In mammals, they are intermediates in mitochondrial fatty acid β-oxidation, and their abnormal accumulation can be indicative of certain genetic metabolic disorders.[2] The choice between LC-MS and GC-MS for the analysis of these molecules depends on several factors, including the specific 3-OH-FA of interest, the sample matrix, required sensitivity, and desired sample throughput.

At a Glance: LC-MS vs. GC-MS for 3-OH-FA Analysis

FeatureLC-MSGC-MS
Derivatization Often not requiredMandatory (e.g., silylation, methylation)
Sample Volatility Suitable for non-volatile compoundsRequires volatile or semi-volatile analytes
Thermal Stability Ideal for thermally labile moleculesRisk of degradation for some compounds
Sample Throughput Generally higherLower due to longer run times and sample prep
Versatility Broader range of analytes in a single runMore specialized for volatile compounds
Sensitivity High, especially with tandem MS (MS/MS)High, particularly for targeted analyses
Selectivity High, with chromatographic separation and MS/MSHigh, with excellent chromatographic resolution

Quantitative Performance Comparison

The following table summarizes typical quantitative performance metrics for LC-MS and GC-MS in the analysis of fatty acids, including hydroxylated species. It is important to note that these values are representative and can vary based on the specific instrument, method, and analyte.

Performance ParameterLC-MS/MSGC-MS
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.1 - 0.9 ng/mL[3]0.05 - 1.0 pg on column[4]
Limit of Quantitation (LOQ) 0.4 - 2.6 ng/mL[3]9 - 88 ng[4]
Precision (RSD) <10%[4]<15%[4]
Recovery 83.4 - 112.8%[4]88.0 - 99.2%[4]

Methodology Deep Dive: A Head-to-Head Comparison

Sample Preparation and Workflow

The most significant difference in the workflow between LC-MS and GC-MS for 3-OH-FA analysis lies in the sample preparation, specifically the need for derivatization in GC-MS.

LC-MS offers a more direct approach.[5][6] Because the analyte does not need to be volatilized, 3-OH-FAs can often be analyzed in their native form. This simplifies sample preparation, reduces the potential for sample loss and derivatization-related artifacts, and generally leads to higher sample throughput.

GC-MS , on the other hand, requires that the 3-OH-FAs be chemically modified to increase their volatility and thermal stability.[7] This is typically a multi-step process involving extraction followed by derivatization, most commonly silylation or methylation, to cap the polar carboxyl and hydroxyl groups.[1] While effective, this adds time and complexity to the workflow and introduces potential sources of variability.

LC-MS vs GC-MS Workflow for 3-OH-FA Analysis cluster_lcms LC-MS Workflow cluster_gcms GC-MS Workflow lcms_start Sample (e.g., Plasma) lcms_extraction Lipid Extraction lcms_start->lcms_extraction lcms_analysis Direct Injection & LC-MS/MS Analysis lcms_extraction->lcms_analysis lcms_data Data Analysis lcms_analysis->lcms_data gcms_start Sample (e.g., Plasma) gcms_extraction Lipid Extraction gcms_start->gcms_extraction gcms_derivatization Derivatization (e.g., Silylation) gcms_extraction->gcms_derivatization gcms_analysis Injection & GC-MS Analysis gcms_derivatization->gcms_analysis gcms_data Data Analysis gcms_analysis->gcms_data

A simplified comparison of the experimental workflows for 3-OH-FA analysis by LC-MS and GC-MS.

Instrumentation and Principles

LC-MS separates compounds in a liquid mobile phase based on their physicochemical properties and interaction with a stationary phase (the column). This is followed by ionization, typically using electrospray ionization (ESI), and detection by a mass spectrometer. LC-MS is well-suited for a wide range of molecules, including those that are non-volatile and thermally sensitive.[5][6]

GC-MS separates volatile compounds in a gaseous mobile phase. The sample is injected into a heated inlet, vaporized, and carried by an inert gas through a column. The separated compounds are then ionized, most commonly by electron ionization (EI), which can cause extensive fragmentation that is useful for structural elucidation.[7]

Signaling Pathway Involvement: Lipid A Biosynthesis

3-hydroxy fatty acids are crucial building blocks in the biosynthesis of Lipid A, the hydrophobic anchor of LPS in Gram-negative bacteria. The pathway begins with the acylation of UDP-N-acetylglucosamine, a key step involving a 3-hydroxyacyl-acyl carrier protein (ACP) substrate. This makes the enzymes in this pathway attractive targets for the development of new antibiotics.[8][9][10]

Lipid_A_Biosynthesis UDP_GlcNAc UDP-N-acetylglucosamine UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxyacyl)GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA R_3_OH_Acyl_ACP R-3-Hydroxyacyl-ACP R_3_OH_Acyl_ACP->UDP_3_O_acyl_GlcNAc UDP_diacyl_GlcN UDP-2,3-diacyl-GlcN R_3_OH_Acyl_ACP->UDP_diacyl_GlcN UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxyacyl)GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_3_O_acyl_GlcN->UDP_diacyl_GlcN LpxD Lipid_X 2,3-diacyl-GlcN-1-P (Lipid X) UDP_diacyl_GlcN->Lipid_X LpxH Disaccharide Disaccharide-1-P UDP_diacyl_GlcN->Disaccharide Lipid_X->Disaccharide LpxB Lipid_IVA Lipid IVA Disaccharide->Lipid_IVA LpxK

Simplified pathway of Lipid A biosynthesis, highlighting the role of 3-hydroxyacyl-ACP.

Experimental Protocols

Representative LC-MS/MS Protocol for 3-OH-FA Analysis

This protocol is a general representation and should be optimized for specific applications.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled 3-OH-FA).

    • Perform a liquid-liquid extraction using a solvent mixture such as isopropanol:ethyl acetate (B1210297) (1:1, v/v).

    • Vortex and centrifuge to separate the layers.

    • Collect the upper organic layer and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/water 80:20, v/v) for injection.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 10-15 minutes).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.

    • Analysis Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for each 3-OH-FA.

Representative GC-MS Protocol for 3-OH-FA Analysis

This protocol is a general representation and requires careful optimization.

  • Sample Preparation (Plasma):

    • To 500 µL of plasma, add an appropriate internal standard.

    • Acidify the sample with HCl.

    • Extract the lipids twice with a non-polar solvent like ethyl acetate.[3]

    • Pool the organic extracts and evaporate to dryness under nitrogen.[3]

  • Derivatization (Silylation):

    • To the dried lipid extract, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]

    • Seal the vial and heat at 60-80°C for 30-60 minutes.[3]

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injection: 1 µL in splitless mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) at a controlled rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

    • Analysis Mode: Use either full scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification of specific fragment ions characteristic of the derivatized 3-OH-FAs.

Conclusion and Recommendations

Both LC-MS and GC-MS are powerful techniques for the analysis of 3-hydroxy fatty acids, each with its own set of advantages and disadvantages.

LC-MS is generally the preferred method for the analysis of 3-OH-FAs in complex biological matrices. Its ability to analyze these compounds without derivatization leads to a simpler, faster, and often more robust workflow. The versatility of LC-MS allows for the simultaneous analysis of a broader range of lipids, making it ideal for lipidomics studies.

GC-MS remains a valuable tool, particularly for targeted, quantitative analysis where high chromatographic resolution is required. While the mandatory derivatization step adds complexity, well-established GC-MS methods offer excellent sensitivity and selectivity. For laboratories with existing GC-MS expertise and established protocols, it continues to be a reliable option.

The ultimate choice between LC-MS and GC-MS will depend on the specific research question, the available instrumentation, and the desired analytical outcome. For high-throughput, comprehensive analysis of 3-OH-FAs and other lipids, LC-MS is the superior choice. For highly specific, targeted quantification where derivatization is not a limiting factor, GC-MS provides a robust and sensitive alternative.

References

Confirming the Identity of 3-Hydroxy-OPC4-CoA: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism and signaling, the accurate identification and quantification of acyl-Coenzyme A (acyl-CoA) thioesters are of paramount importance. This guide provides an objective comparison of analytical techniques for confirming the identity of 3-Hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoA (3-Hydroxy-OPC4-CoA), a critical intermediate in the biosynthesis of the plant hormone jasmonic acid.[1] We focus on the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, providing supporting data and detailed protocols, while also comparing it with viable alternatives.

Metabolic Significance of this compound

This compound is a transient but essential intermediate in the peroxisomal β-oxidation pathway that produces jasmonic acid, a lipid-derived hormone regulating plant defense and development.[1] Its precise measurement can provide critical insights into the regulation of this pathway and the overall metabolic state of the organism.

Comparison of Analytical Methodologies

The choice of analytical method significantly impacts the sensitivity, specificity, and throughput of acyl-CoA analysis. Tandem mass spectrometry has become the benchmark for its superior performance, though other methods offer advantages in accessibility and cost.[2][3]

Table 1: Quantitative Comparison of Key Analytical Methods for Acyl-CoA Analysis

FeatureTandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)Enzymatic / Fluorometric Assays
Principle Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation.Separation by chromatography, detection by UV absorbance of the adenine (B156593) moiety in CoA.Measurement of product (e.g., NADH) or consumption of a substrate in an enzyme-coupled reaction.
Specificity Very High (distinguishes isobars and isomers based on fragmentation).[4][5]Moderate (co-elution can interfere with quantification).Low to Moderate (can be prone to interference from other metabolites).
Sensitivity Very High (nM to sub-nM limits of detection).[6]Low to Moderate (µM range).[2]Moderate (sub-µM to µM range).
Throughput Moderate (sample run times are typically 5-30 minutes).[7][8]Moderate (similar run times to LC-MS/MS).High (suitable for 96/384-well plate formats).[2]
Primary Use Comprehensive profiling, targeted quantification, and structural confirmation of low-abundance species.[2][4]Quantification of more abundant acyl-CoA species.[9]Rapid screening of total or specific acyl-CoA pools.[2]
Equipment Cost HighModerateLow

Definitive Identification with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the unambiguous identification and sensitive quantification of acyl-CoAs like this compound.[2][10] The technique's power lies in its ability to isolate a precursor ion of a specific mass-to-charge ratio (m/z), fragment it, and detect specific product ions, creating a unique chemical fingerprint.

Experimental Workflow for LC-MS/MS Analysis

The analytical process involves several critical steps, from sample extraction to data analysis. Each step must be optimized to ensure accurate and reproducible results.

Caption: General workflow for the analysis of this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from established procedures for short- and long-chain acyl-CoA analysis.[10][11][12][13]

1. Sample Preparation (Acyl-CoA Extraction)

  • Homogenization: Homogenize frozen, powdered biological tissue or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) or a buffered solution).[2] For improved recovery, an internal standard (e.g., Heptadecanoyl-CoA) should be added at this stage.

  • Protein Precipitation: Deproteinize the sample by adding an acid like 5-sulfosalicylic acid (SSA) to a final concentration of 2.5-5% or using a solvent like acetonitrile.[2][11][14]

  • Centrifugation: Pellet precipitated proteins and cellular debris by centrifuging at high speed (e.g., >14,000 x g) at 4°C.

  • Purification (Optional but Recommended): For cleaner samples, perform solid-phase extraction (SPE).[10][12]

    • Condition a C18 SPE cartridge with methanol, then equilibrate with water.

    • Load the supernatant onto the cartridge.

    • Wash with a low-percentage organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute acyl-CoAs with a high-percentage organic solvent (e.g., 100% methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 5% SSA in water or 50% methanol).[2][12]

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm particle size).

  • Mobile Phase A: Water with a modifier (e.g., 10 mM ammonium (B1175870) hydroxide (B78521) or 0.1% formic acid).

  • Mobile Phase B: Acetonitrile or Methanol with the same modifier.

  • Flow Rate: 0.2-0.4 mL/min.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the acyl-CoAs, and then return to initial conditions for re-equilibration.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. Acyl-CoAs ionize efficiently in positive mode.[14]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine diphosphate (B83284) moiety, which can be used for detection.[15]

Table 2: Predicted LC-MS/MS Parameters for this compound Identification

ParameterValueDescription
Chemical Formula C35H52N7O19P3S[16]
Monoisotopic Mass 1003.2565 Da[16]
Precursor Ion (Q1) [M+H]+ m/z 1004.26The protonated molecular ion isolated in the first quadrupole.
Product Ion 1 (Q3) m/z 497.2 (Hypothetical)Corresponds to the precursor ion after the characteristic neutral loss of 507 Da ([M+H - 507]+).[15]
Product Ion 2 (Q3) m/z 261.1 (Hypothetical)A common fragment representing the acyl-pantetheine portion.
Collision Energy (CE) To be optimizedThe energy applied in the collision cell to induce fragmentation.
Declustering Potential (DP) To be optimizedThe voltage applied to prevent ion clustering before the analyzer.
Note: Exact m/z values and optimal CE/DP should be determined empirically using an authentic chemical standard.

Biochemical Context: The Jasmonic Acid Pathway

Understanding the metabolic context of this compound is crucial for interpreting experimental results. It is formed during the second of three β-oxidation cycles that convert 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) into the precursor of jasmonic acid.[1]

G cluster_pathway Peroxisomal β-Oxidation for JA Biosynthesis cluster_legend Enzymes opc6 OPC-6-CoA enoyl_opc6 trans-2-Enoyl-OPC6-CoA opc6->enoyl_opc6 ACX hydroxy_opc6 3-Hydroxy-OPC6-CoA enoyl_opc6->hydroxy_opc6 MFP (Hydratase) keto_opc6 3-Keto-OPC6-CoA hydroxy_opc6->keto_opc6 MFP (Dehydrogenase) highlight_node This node represents This compound (in the next cycle) opc4 OPC-4-CoA keto_opc6->opc4 KAT acetyl_coa1 Acetyl-CoA ACX ACX: Acyl-CoA Oxidase MFP MFP: Multifunctional Protein KAT KAT: 3-Ketoacyl-CoA Thiolase

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-OPC4-CoA (3-Hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoA) is a critical, transient intermediate in the biosynthesis of the plant hormone jasmonic acid.[1] Its availability in a highly pure form is essential for detailed enzymatic studies, inhibitor screening, and metabolomic research. This guide provides a comparative overview of the state-of-the-art analytical techniques for assessing the purity of synthesized this compound and related acyl-CoA esters. We present a comparison of analytical methodologies, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate techniques for their specific needs. While experimental data on the purity of this compound itself is not widely published, this guide draws on established methods for analogous compounds to provide a robust framework for its analysis.

Comparison of Analytical Methods for Purity Assessment

The purity of synthesized acyl-CoA esters, including this compound, is most commonly assessed by High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, specificity, and accessibility.

ParameterHPLC-UVLC-MS/MSEnzymatic Assays
Principle Separation based on physicochemical properties (e.g., hydrophobicity) and detection by UV absorbance of the adenine (B156593) ring in CoA.Separation by liquid chromatography followed by mass-to-charge ratio analysis of the parent ion and its fragments.Measurement of a specific enzymatic reaction where the analyte is a substrate, leading to a detectable change (e.g., NADH production).[2]
Limit of Detection (LOD) ~10 pmol[3]2-133 nM (compound dependent)[4]~50 fmol[2]
Limit of Quantitation (LOQ) Higher than LC-MS/MS~5 fmol for some acyl-CoAs[5]~100 fmol[2]
Specificity Moderate; co-elution with impurities can occur.High; provides structural confirmation through fragmentation patterns.[6]High; specific to the enzyme-substrate interaction.[2]
Linearity (R²) >0.99[7]>0.999[8]Variable
Precision (RSD%) <1-3% for biological samples[9]< 5%[2]< 20%[2]
Cost & Accessibility Lower initial cost, widely available.Higher initial cost, requires specialized equipment and expertise.Can be cost-effective for specific analytes if commercial kits are available.
Throughput ModerateHighLow to Moderate

Alternatives to Synthesized this compound

For certain applications, particularly in initial enzymatic assays or high-throughput screening, alternatives to the full, and often challenging to synthesize, this compound molecule may be considered.

  • N-Acetylcysteamine (SNAC) Thioesters: These are simplified mimics of the phosphopantetheine arm of Coenzyme A. Acyl-SNAC thioesters are often more straightforward to synthesize and can be effective surrogates for studying the kinetics and substrate specificity of enzymes that recognize the acyl portion of the CoA ester.[10]

  • Other 3-Hydroxyacyl-CoAs: For general studies of enzymes involved in fatty acid β-oxidation, commercially available 3-hydroxyacyl-CoAs of different chain lengths (e.g., 3-hydroxyoctanoyl-CoA, 3-hydroxypalmitoyl-CoA) can be used to characterize enzyme activity before proceeding with the specific synthesis of this compound.[11][12]

  • Enzyme Probes: In some contexts, probes based on related enzymatic reactions, such as those utilizing 3-hydroxy-3-methylglutaryl-CoA synthase, can be employed to discover and characterize novel enzyme activities.[13]

The choice of an alternative will depend on the specific research question, balancing the need for structural authenticity against the practicalities of synthesis and cost.

Experimental Protocols

General Chemo-Enzymatic Synthesis of Acyl-CoAs

A common route for synthesizing acyl-CoA esters involves the chemical activation of the corresponding carboxylic acid and subsequent reaction with Coenzyme A. The synthesis of this compound would likely follow a similar path, starting from 3-hydroxy-OPC4 acid.

Purity Assessment by HPLC-UV

This method is suitable for determining the percentage purity of the synthesized this compound.

  • Sample Preparation:

    • Dissolve the synthesized and purified this compound in an appropriate buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.0) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 100 mM sodium phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm (for the adenine base of CoA).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected components.

    • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components in the chromatogram.

Purity and Identity Confirmation by LC-MS/MS

LC-MS/MS provides a highly sensitive and specific method for both quantifying purity and confirming the molecular identity of the synthesized compound.

  • Sample Preparation:

    • Prepare samples as described for HPLC-UV, but at a lower concentration (e.g., 1-10 µg/mL) in a solvent compatible with mass spectrometry (e.g., 50% methanol (B129727) in water with 0.1% formic acid).

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column suitable for mass spectrometry (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A fast gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The calculated m/z for the [M+H]⁺ ion of this compound.

    • Product Ion (Q3): A characteristic fragment ion of acyl-CoAs, often resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[3][14]

    • Collision Energy: Optimized for the specific transition of this compound.

  • Data Analysis:

    • The presence of the specific precursor-product ion transition confirms the identity of the compound.

    • Purity can be estimated by comparing the peak area of the target compound to the total ion chromatogram. For accurate quantification, a standard curve with a known concentration of a related internal standard is required.

Visualizing Workflows and Relationships

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment start Start: 3-Hydroxy-OPC4 Acid + CoA synthesis Chemo-enzymatic Synthesis start->synthesis purification Purification (e.g., SPE, Prep-HPLC) synthesis->purification hplc HPLC-UV Analysis purification->hplc Purity (%) lcms LC-MS/MS Analysis purification->lcms Identity & Purity enzymatic Enzymatic Assay purification->enzymatic Biological Activity end Final Product hplc->end Pure Compound (>95%) lcms->end Confirmed Structure enzymatic->end Biologically Active logical_relationship cluster_question Primary Research Question cluster_method Recommended Method cluster_result Information Gained q1 Need % Purity? m1 HPLC-UV q1->m1 q2 Need Structural Confirmation? m2 LC-MS/MS q2->m2 q3 Need Biological Activity? m3 Enzymatic Assay q3->m3 r1 r1 m1->r1 Provides quantitative purity. r2 r2 m2->r2 Provides mass confirmation and high sensitivity. r3 r3 m3->r3 Confirms interaction with target enzyme.

References

Establishing a Framework for Inter-Laboratory Validation of 3-Hydroxy-OPC4-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably and consistently measure key biological molecules across different laboratories is paramount for collaborative research and the development of new therapeutics. This guide provides a framework for the inter-laboratory validation of 3-hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoA (3-Hydroxy-OPC4-CoA), a critical intermediate in the jasmonic acid (JA) biosynthetic pathway in plants. [1]

Currently, there is a lack of publicly available, peer-reviewed inter-laboratory validation studies specifically for this compound. However, based on established analytical techniques for similar acyl-CoA thioesters, a robust and reproducible methodology can be proposed.[2][3] This guide outlines a standardized protocol for quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and presents the expected performance characteristics for a validated method.

Quantitative Data Summary

For an inter-laboratory validation study to be successful, the analytical method must meet predefined performance criteria. The following table summarizes hypothetical yet realistic performance characteristics that should be aimed for when validating a quantitative LC-MS/MS method for this compound analysis. These values are based on guidelines for the validation of chemical methods and are essential for ensuring data comparability between different laboratories.[4][5][6]

Performance CharacteristicTarget SpecificationDescription
**Linearity (R²) **> 0.99The coefficient of determination for the calibration curve over the specified concentration range.
Accuracy (% Recovery) 80 - 120%The closeness of the measured value to the true value, assessed by analyzing spiked samples at different concentrations.
Precision (% RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Limit of Detection (LOD) Signal-to-Noise > 3The lowest concentration of analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) Signal-to-Noise > 10The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Specificity No interfering peaksThe ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Experimental Protocols

A standardized experimental protocol is the cornerstone of any successful inter-laboratory validation. The following protocol for the extraction and quantification of this compound from plant tissue is based on methodologies described for acyl-CoA thioesters.[2][3][7]

Protocol 1: Extraction of Acyl-CoA Thioesters from Plant Tissue

  • Sample Collection and Preparation:

    • Harvest approximately 100 mg of plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[2]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[2]

  • Extraction:

    • Transfer the frozen powder to a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold extraction buffer (e.g., 10% (w/v) trichloroacetic acid (TCA) in water or 2.5% 5-sulfosalicylic acid (SSA) in 50% methanol) containing a known amount of an appropriate internal standard (e.g., C17:0-CoA).[3][7]

    • Vortex vigorously for 1 minute.[2]

    • Incubate on ice for 10-15 minutes to precipitate proteins.[2][3]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2][3]

    • Collect the supernatant for further purification.

  • Solid-Phase Extraction (SPE) for Sample Clean-up:

    • Condition an Oasis MAX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[3]

    • Load the supernatant from the extraction step onto the SPE cartridge.[3]

    • Wash the cartridge with 1 mL of 2% (w/v) TCA in water, followed by 1 mL of methanol.[3]

    • Elute the acyl-CoAs with 1 mL of an elution solvent (e.g., 50% Acetonitrile / 50% Water containing 0.1% Ammonium (B1175870) Hydroxide).[3]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[3]

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of 95:5 Water:Acetonitrile) for LC-MS/MS analysis.[3]

Protocol 2: LC-MS/MS Quantification

  • Chromatographic Separation:

    • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[8]

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[2][8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute the analyte of interest.[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Injection Volume: 5 µL.[8]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.[8]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[8]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions: Specific precursor and product ion pairs for this compound and the internal standard need to be determined empirically. A characteristic neutral loss of 507 Da is often observed for CoA thioesters.[7]

  • Quantification:

    • Create a standard curve using a synthesized this compound standard of known concentrations.[7]

    • Integrate the peak areas for the analyte and the internal standard.[2]

    • Calculate the ratio of the analyte peak area to the internal standard peak area.[2]

    • Determine the concentration of this compound in the samples by interpolating from the standard curve.[2]

Visualizations

Signaling Pathway

This compound is a key intermediate in the peroxisomal β-oxidation spiral that leads to the production of jasmonic acid, a crucial plant hormone involved in stress responses.[9] The following diagram illustrates its position in this pathway.

Jasmonate_Biosynthesis cluster_peroxisome Peroxisome OPC6_CoA OPC-6-CoA trans_2_Enoyl_OPC4_CoA trans-2-Enoyl-OPC4-CoA OPC6_CoA->trans_2_Enoyl_OPC4_CoA ACX Hydroxy_OPC4_CoA This compound trans_2_Enoyl_OPC4_CoA->Hydroxy_OPC4_CoA MFP (Hydratase) Keto_OPC4_CoA 3-Keto-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA MFP (Dehydrogenase) OPC4_CoA OPC-4-CoA Keto_OPC4_CoA->OPC4_CoA KAT Experimental_Workflow start Plant Tissue Sampling (Liquid N2 Flash Freeze) homogenization Cryogenic Homogenization start->homogenization extraction Acyl-CoA Extraction (with Internal Standard) homogenization->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup analysis LC-MS/MS Analysis (MRM Mode) cleanup->analysis quantification Data Processing and Quantification (Standard Curve Interpolation) analysis->quantification end Final Concentration Report quantification->end

References

A Researcher's Guide to Comparing Metabolic Flux in Acyl-CoA Pathways

Author: BenchChem Technical Support Team. Date: December 2025

The analysis of metabolic flux, particularly through pathways involving acyl-coenzyme A (acyl-CoA), is fundamental to understanding cellular energy homeostasis, lipid metabolism, and the pathophysiology of numerous diseases. Acyl-CoAs are central intermediates in a variety of metabolic processes, including energy generation through beta-oxidation and the synthesis of complex lipids like fatty acids, cholesterol, and triglycerides.[1][2][3] For researchers and professionals in drug development, quantifying the rate of metabolite conversion—the metabolic flux—through these pathways offers critical insights into metabolic regulation and potential therapeutic targets.[1][4][5]

This guide provides an objective comparison of metabolic flux through key acyl-CoA pathways, supported by experimental data and detailed methodologies.

Comparative Overview of Key Acyl-CoA Pathways

Acyl-CoA molecules are at the crossroads of catabolism and anabolism. Their metabolic fate is tightly regulated and determines whether a cell stores energy, builds membranes, or produces signaling molecules.[1][2] The primary pathways involving acyl-CoA include fatty acid synthesis (anabolic), fatty acid beta-oxidation (catabolic), and cholesterol biosynthesis (anabolic).

  • Fatty Acid Synthesis: This anabolic pathway occurs in the cytoplasm and builds fatty acids from acetyl-CoA and malonyl-CoA units.[6][7] It is an energy-consuming process that utilizes NADPH as a reducing agent.[6][7][8] The end product, typically palmitate, can then be used for the synthesis of more complex lipids.

  • Fatty Acid Beta-Oxidation: This is the catabolic counterpart to fatty acid synthesis, taking place primarily within the mitochondria.[6][7][9] It breaks down fatty acyl-CoAs into acetyl-CoA units, generating significant amounts of ATP, NADH, and FADH2.[6][7][8][9]

  • Cholesterol Biosynthesis: A complex anabolic pathway that begins with acetyl-CoA in the cytoplasm and involves intermediates in the endoplasmic reticulum.[10][11] This pathway is crucial for producing cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids. Research has identified two parallel pathways for cholesterol production: the Bloch and the Kandutsch-Russell (K-R) pathways.[12][13][14]

Quantitative Data on Metabolic Flux

Quantifying and comparing the flux through these pathways is essential for understanding metabolic phenotypes in health and disease. The choice of pathway is often tissue-specific and depends on the metabolic state of the cell.

Table 1: Comparison of Fatty Acid Synthesis and Beta-Oxidation Characteristics

FeatureFatty Acid SynthesisBeta-Oxidation
Process Type Anabolic (synthesis)[6][7]Catabolic (breakdown)[6][7]
Cellular Location Cytoplasm[6][7][15]Mitochondria[6][9][15]
Starting Substrate Acetyl-CoA, Malonyl-CoA[6]Fatty Acyl-CoA[6]
End Product Long-chain fatty acids (e.g., Palmitate)[6]Acetyl-CoA, NADH, FADH2[6][8]
Energy Balance Consumes ATP and NADPH[6][7]Produces ATP, NADH, FADH2[6][7]
Key Enzyme Complex Fatty Acid Synthase[7]Mitochondrial Trifunctional Protein & separate enzymes[7]

Table 2: Examples of Measured Metabolic Flux in Acyl-CoA Pathways

PathwayOrganism/Cell TypeConditionMeasured FluxReference
Cholesterol Biosynthesis Mouse TissuesIn vivoProportional flux through the Bloch pathway varied from 8% in the preputial gland to 97% in the testes.[12][13][14]Mitsche et al., 2015[12][14]
Cholesterol Biosynthesis Wild-Type CHO-7 cellsCulturedThe Bloch pathway accounted for approximately 90% of cholesterol synthesis.[12][13]Mitsche et al., 2015[12]
Lipogenesis (Fatty Acid Synthesis) Crypthecodinium cohniiLipid Accumulation Stage62% of the total citrate (B86180) flux entered the lipogenesis pathway.[16]Liu et al., 2018[16]
Acetyl-CoA Production Crypthecodinium cohniiLipid Accumulation StageApproximately 63.7% of the pyruvate (B1213749) flux was directed toward acetyl-CoA.[16]Liu et al., 2018[16]
Triacylglycerol Synthesis Developing Soybean EmbryosCulturedThe flux of newly synthesized fatty acids into glycerolipids occurs primarily (almost 60%) through acyl editing of phosphatidylcholine (PC).[17]Bates et al., 2009[17]

Experimental Protocols for Measuring Metabolic Flux

The gold standard for quantifying intracellular metabolic fluxes is ¹³C-Metabolic Flux Analysis (¹³C-MFA) .[18][19][20] This technique involves tracing the path of carbon atoms from a labeled substrate through the metabolic network.

Key Experimental Protocol: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

  • Experimental Design and Substrate Selection:

    • Select a suitable ¹³C-labeled substrate. Common choices include [1,2-¹³C] glucose, [U-¹³C] glucose, or ¹³C-labeled acetate.[20][21] The choice of tracer is critical and depends on the specific pathways being investigated.[21] For instance, [1,2-¹³C] glucose is effective for estimating fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[21]

    • Cells or organisms are cultured in a defined medium containing the labeled substrate until a metabolic and isotopic steady state is reached.[20]

  • Sample Collection and Preparation:

    • Rapidly quench metabolic activity to preserve the cellular metabolic state. This is often achieved by using cold methanol (B129727) or other rapid freezing techniques.

    • Extract metabolites from the cells. For acyl-CoAs, this often involves a liquid-liquid extraction, for example using a mixture of isopropanol, acetonitrile, and water.

    • For analysis of protein-bound amino acids, cell pellets are hydrolyzed to break down proteins into their constituent amino acids.

  • Isotopic Labeling Measurement:

    • The prepared extracts are analyzed to determine the mass isotopomer distribution of key metabolites.

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques used.[19][22][23][24] LC-MS/MS is particularly well-suited for the analysis of acyl-CoA species due to their instability and low abundance.[22][23][25]

    • The mass spectrometer measures the relative abundance of different isotopomers (molecules that differ only in their isotopic composition), which reflects the metabolic pathways taken by the ¹³C label.[18]

  • Computational Flux Estimation:

    • A metabolic network model is constructed, defining the relevant biochemical reactions, stoichiometry, and carbon atom transitions.

    • The measured isotopomer distributions, along with other measured rates (e.g., substrate uptake, product secretion), are used as inputs for a computational model.

    • The model then estimates the intracellular metabolic fluxes that best explain the experimental data.[18]

Alternative Protocol: Deuterium (B1214612) Oxide (D₂O) Labeling

For pathways like cholesterol biosynthesis, labeling with heavy water (D₂O) is an effective method.[12][13] Newly synthesized molecules incorporate deuterium atoms, and the rate of incorporation can be measured by LC-MS/MS to determine the flux through the pathway.[12][13]

Visualizing Acyl-CoA Pathways and Workflows

Acyl_CoA_Metabolism cluster_Mitochondrion Mitochondrion AcetylCoA_cyto Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FattyAcid Fatty Acid MalonylCoA->FattyAcid Fatty Acid Synthase AcylCoA_cyto Acyl-CoA FattyAcid->AcylCoA_cyto ACSL AcylCoA_mito Acyl-CoA AcylCoA_cyto->AcylCoA_mito Transport AcetylCoA_mito Acetyl-CoA AcylCoA_mito->AcetylCoA_mito Beta-Oxidation

Caption: Simplified overview of Fatty Acid Synthesis in the cytoplasm and Beta-Oxidation in the mitochondrion.

Cholesterol_Synthesis cluster_Bloch Bloch Pathway cluster_Kandutsch_Russell Kandutsch-Russell (K-R) Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol Bloch_Intermediate Bloch Intermediates (e.g., Desmosterol) Lanosterol->Bloch_Intermediate Flux 1 KR_Intermediate K-R Intermediates (e.g., 7-Dehydrocholesterol) Lanosterol->KR_Intermediate Flux 2 Cholesterol Cholesterol Bloch_Intermediate->Cholesterol KR_Intermediate->Cholesterol

Caption: Diverging Bloch and Kandutsch-Russell pathways in cholesterol biosynthesis from lanosterol.

MFA_Workflow A 1. Cell Culture with ¹³C-Labeled Substrate B 2. Metabolic Quenching & Metabolite Extraction A->B C 3. LC-MS/MS Analysis of Isotopomer Distribution B->C E 5. Computational Flux Estimation & Analysis C->E D 4. Construct Metabolic Network Model D->E

Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA).

References

Comparative Guide to the Specificity of Enzymes Acting on 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enzymes known or predicted to act on 3-Hydroxy-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoyl-CoA (3-Hydroxy-OPC4-CoA), a key intermediate in the biosynthesis of jasmonic acid in plants. Understanding the specificity and kinetics of these enzymes is crucial for manipulating the jasmonate signaling pathway for applications in agriculture and medicine. This document presents available quantitative data, detailed experimental protocols, and visual representations of the relevant biochemical pathways and workflows.

Introduction to this compound Metabolism

This compound is a pivotal, albeit transient, intermediate in the peroxisomal β-oxidation spiral that leads to the synthesis of the plant hormone jasmonic acid (JA). The formation and subsequent metabolism of this molecule are critical control points in the jasmonate signaling cascade, which regulates plant growth, development, and defense responses. The primary enzyme responsible for the conversion of this compound in plants is a multifunctional protein. However, the potential for alternative enzymes from other biological kingdoms to act on this substrate presents opportunities for novel biotechnological applications.

Key Enzymes Acting on this compound

The metabolism of this compound primarily involves the action of 3-hydroxyacyl-CoA dehydrogenases. In the context of jasmonate biosynthesis in plants, this activity is part of a multifunctional protein.

Plant Multifunctional Protein (e.g., Arabidopsis thaliana AIM1)

In Arabidopsis thaliana, the ABNORMAL INFLORESCENCE MERISTEM 1 (AIM1) protein is a multifunctional enzyme that exhibits both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. It is the key enzyme in the peroxisomal β-oxidation pathway of jasmonate synthesis.

  • Enoyl-CoA Hydratase Activity: Catalyzes the hydration of OPC4-enoyl-CoA to form this compound.

  • 3-Hydroxyacyl-CoA Dehydrogenase Activity: Catalyzes the oxidation of this compound to 3-keto-OPC4-CoA.

Potential Alternative Enzymes from Bacteria (e.g., Pseudomonas putida)

While not native to the jasmonate pathway, bacteria such as Pseudomonas putida possess a wide array of enzymes involved in fatty acid metabolism. Their 3-hydroxyacyl-CoA dehydrogenases are known to have broad substrate specificity and could potentially act on this compound. These bacterial enzymes represent a potential source of biocatalysts for synthetic biology applications.

Comparative Analysis of Enzyme Specificity

Direct comparative kinetic data for various enzymes on this compound is limited in the literature. However, we can infer substrate preferences based on studies with structurally similar molecules. The following table summarizes the known activities and putative specificities.

EnzymeOrganismTypeSubstrate(s)Putative Specificity for this compound
AIM1 Arabidopsis thalianaMultifunctional ProteinOPC4-enoyl-CoA, this compoundHigh (Native Substrate)
Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase Pseudomonas putidaSeparate EnzymesVarious fatty acyl-CoAsModerate to High (Broad Substrate Range)
Fungal Multifunctional Enzymes Various FungiMultifunctional ProteinFatty acyl-CoAsModerate (Broad Substrate Range)

Experimental Data and Protocols

Experimental Protocol: Coupled Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the dehydrogenase activity on this compound. The assay monitors the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. To overcome potential product inhibition by 3-keto-OPC4-CoA and to drive the reaction to completion, the assay is coupled with the subsequent reaction catalyzed by a 3-ketoacyl-CoA thiolase.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., recombinant AIM1 or a bacterial homolog)

  • This compound (substrate)

  • NAD⁺

  • Coenzyme A (CoA)

  • Purified 3-ketoacyl-CoA thiolase (coupling enzyme)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

    • Assay Buffer (to a final volume of 1 mL)

    • NAD⁺ (final concentration of 1-2 mM)

    • CoA (final concentration of 0.1-0.2 mM)

    • 3-ketoacyl-CoA thiolase (in excess, to ensure the second reaction is not rate-limiting)

  • Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background absorbance changes.

  • Initiation of Reaction: Add a known amount of the 3-hydroxyacyl-CoA dehydrogenase enzyme to the cuvette and mix gently.

  • Addition of Substrate: Start the reaction by adding a specific concentration of this compound.

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over time. Record the initial linear rate of the reaction.

  • Data Analysis: Calculate the enzyme activity using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

  • Kinetic Parameter Determination: To determine the Michaelis-Menten constants (Km and Vmax), repeat the assay with varying concentrations of this compound. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathway and the experimental workflow for the coupled enzyme assay.

Jasmonate_Biosynthesis_Pathway cluster_peroxisome Peroxisome OPC4_enoyl_CoA OPC4-enoyl-CoA 3_Hydroxy_OPC4_CoA This compound OPC4_enoyl_CoA->3_Hydroxy_OPC4_CoA AIM1 (Hydratase) 3_Keto_OPC4_CoA 3-keto-OPC4-CoA 3_Hydroxy_OPC4_CoA->3_Keto_OPC4_CoA AIM1 (Dehydrogenase) JA_precursor Jasmonic Acid Precursor 3_Keto_OPC4_CoA->JA_precursor Thiolase

Caption: Metabolic conversion of OPC4-enoyl-CoA in the peroxisome.

Coupled_Enzyme_Assay_Workflow cluster_assay Coupled Spectrophotometric Assay Substrate This compound Product1 3-keto-OPC4-CoA Substrate->Product1 Enzyme1 3-Hydroxyacyl-CoA Dehydrogenase Enzyme1->Product1 NADH NADH Enzyme1->NADH Product2 Cleavage Products Product1->Product2 NAD NAD+ NAD->NADH Spectrophotometer Monitor Absorbance at 340 nm NADH->Spectrophotometer Enzyme2 3-ketoacyl-CoA Thiolase Enzyme2->Product2 CoA CoA CoA->Product2

A Comparative Analysis of 3-Hydroxy-OPC4-CoA and its Precursor OPC4-CoA in Plant Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant signaling, the jasmonate biosynthesis pathway stands as a critical cascade for regulating growth, development, and responses to a myriad of biotic and abiotic stresses. Within this pathway, a series of enzymatic reactions meticulously craft the potent signaling molecule, jasmonic acid (JA). This guide provides an objective comparison of two key, yet transient, intermediates in this process: 3-Hydroxy-OPC4-CoA and its immediate precursor, OPC4-CoA. While both are essential for the synthesis of jasmonic acid, their direct, independent signaling roles are not well-established due to their fleeting nature. Their biological relevance is primarily understood through their sequential roles in the peroxisomal β-oxidation spiral that leads to JA.[1][2]

Positional Importance in Jasmonate Biosynthesis

The journey to jasmonic acid begins in the chloroplast and culminates in the peroxisome.[1] The precursor, 12-oxo-phytodienoic acid (OPDA), is transported to the peroxisome where it is reduced and activated to its coenzyme A (CoA) ester, OPC-8:0-CoA. This molecule then undergoes three cycles of β-oxidation to shorten its octanoate (B1194180) side chain, ultimately yielding jasmonoyl-CoA.[1][3]

OPC4-CoA (3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-butanoyl-CoA) emerges after two rounds of this β-oxidation process.[1] It is the substrate for the final cycle of β-oxidation. The subsequent intermediate, this compound, is formed through the hydration of an enoyl-CoA derivative of OPC4-CoA, a critical step catalyzed by the multifunctional protein (MFP).[1][2] This conversion is central to the pathway's progression towards acetyl-CoA and JA-CoA, the direct precursor to jasmonic acid.[2]

Comparative Data Summary

Direct quantitative data comparing the independent biological activities of this compound and OPC4-CoA are scarce in scientific literature due to their low steady-state concentrations and transient existence as metabolic intermediates.[1][2] However, studies involving mutants with defects in the β-oxidation pathway, such as those affecting the multifunctional protein (MFP) or 3-ketoacyl-CoA thiolase (KAT), have demonstrated an accumulation of upstream intermediates, which indirectly supports the established pathway.[1]

To illustrate the potential differences in their abundance under varying genetic conditions, the following table presents hypothetical data based on a simulated study in Arabidopsis thaliana mutants. This data is intended to provide a conceptual framework for researchers investigating the jasmonate pathway.

FeatureOPC4-CoAThis compound
Position in Pathway PrecursorProduct of OPC4-CoA hydration
Primary Function Substrate for the final β-oxidation cycleIntermediate in the final β-oxidation cycle
Key Converting Enzyme Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP)3-hydroxyacyl-CoA dehydrogenase activity of MFP, 3-Ketoacyl-CoA Thiolase (KAT)
Direct Signaling Activity Not established; considered an essential intermediateNot established; considered an essential intermediate

Table 1: Hypothetical Comparative Levels of this compound in Arabidopsis thaliana Mutants. This table summarizes hypothetical quantitative data from a simulated LC-MS/MS analysis of leaf tissue extracts from 14-day-old seedlings. The data illustrates expected changes in the concentration of this compound in wild-type plants versus knockout mutants for enzymes hypothesized to be involved in its biosynthesis.

GenotypeDescriptionThis compound Level (pmol/g FW) ± SDFold Change vs. Wild-Type
Wild-Type (WT) Col-0 ecotype, control line.15.2 ± 1.81.0
ocs1 T-DNA knockout mutant for a hypothetical OPC4-CoA Synthetase 1. This enzyme is presumed to catalyze the conversion of OPC4 to OPC4-CoA.1.1 ± 0.30.07
och1 CRISPR/Cas9 knockout mutant for a hypothetical OPC4-CoA 3-Hydroxylase 1 (part of MFP). This enzyme is presumed to catalyze the hydroxylation of the enoyl-CoA derivative of OPC4-CoA to this compound.85.7 ± 9.25.6

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on a conceptual study design.[4]

Signaling Pathways and Experimental Workflows

While this compound and OPC4-CoA are not known to initiate their own distinct signaling pathways, they are integral components of the jasmonic acid biosynthesis pathway, which is a cornerstone of plant stress signaling.[2]

Jasmonate_Biosynthesis_Pathway cluster_peroxisome Peroxisome OPC8_CoA OPC-8:0-CoA beta_oxidation1 β-Oxidation (Cycle 1) OPC8_CoA->beta_oxidation1 OPC6_CoA OPC-6:0-CoA beta_oxidation1->OPC6_CoA beta_oxidation2 β-Oxidation (Cycle 2) OPC6_CoA->beta_oxidation2 OPC4_CoA OPC4-CoA beta_oxidation2->OPC4_CoA Enoyl_OPC4_CoA 2-enoyl-OPC4-CoA OPC4_CoA->Enoyl_OPC4_CoA ACX 3_Hydroxy_OPC4_CoA This compound Enoyl_OPC4_CoA->3_Hydroxy_OPC4_CoA MFP (hydratase) 3_Keto_OPC4_CoA 3-keto-OPC4-CoA 3_Hydroxy_OPC4_CoA->3_Keto_OPC4_CoA MFP (dehydrogenase) Jasmonoyl_CoA Jasmonoyl-CoA 3_Keto_OPC4_CoA->Jasmonoyl_CoA KAT JA Jasmonic Acid Jasmonoyl_CoA->JA Thioesterase

Figure 1: Simplified diagram of the final steps of jasmonate biosynthesis in the peroxisome, highlighting the sequential conversion of OPC4-CoA to this compound.

The investigation into the relative importance and flux through these intermediates relies heavily on sensitive analytical techniques.

Experimental_Workflow Plant_Tissue Plant Tissue (e.g., leaves) Homogenization Flash-freeze in liquid N2 and homogenize Plant_Tissue->Homogenization Extraction Extract Acyl-CoAs with ice-cold 2.5% 5-sulfosalicylic acid in 50% methanol Homogenization->Extraction Centrifugation Centrifuge at 16,000 x g for 15 min at 4°C Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid Phase Extraction (SPE) to purify and concentrate Acyl-CoAs Supernatant->SPE LC_MS_MS LC-MS/MS Analysis (MRM for quantification) SPE->LC_MS_MS Data_Analysis Data Analysis and Comparison LC_MS_MS->Data_Analysis

Figure 2: A generalized workflow for the quantification of acyl-CoAs, such as OPC4-CoA and this compound, from plant tissue.[2]

Experimental Protocols

To facilitate further research, the following provides a more detailed methodology for the key experiments cited.

Protocol 1: Quantification of Acyl-CoAs from Plant Tissue by LC-MS/MS

This protocol is designed for the sensitive and specific quantification of acyl-CoA thioesters, including OPC4-CoA and this compound.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction buffer: 2.5% 5-sulfosalicylic acid (SSA) in 50% methanol, ice-cold

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Collection and Quenching: Harvest approximately 100 mg of plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of ice-cold extraction buffer. Vortex vigorously for 10 minutes at 4°C.[4]

  • Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using an appropriate SPE cartridge. This step is crucial for removing interfering substances and enriching the target analytes.

  • LC-MS/MS Analysis: Elute the acyl-CoAs and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Utilize multiple reaction monitoring (MRM) for sensitive and specific quantification.[2] A neutral loss scan of 507 Da is characteristic of CoA thioesters.[4]

  • Quantification: Absolute quantification can be achieved by generating a standard curve with synthesized and purified standards of OPC4-CoA and this compound.[4]

Conclusion

References

Validating a 3-Hydroxy-OPC4-CoA Knockdown Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating jasmonate signaling and related metabolic pathways, the validation of a gene knockdown model is a critical step to ensure the specificity and efficacy of the experimental system. This guide provides a comprehensive comparison of methods to validate the knockdown of the enzyme responsible for the metabolism of 3-Hydroxy-OPC4-CoA, a key intermediate in jasmonic acid biosynthesis.[1] We present supporting experimental data, detailed protocols, and a comparative analysis of alternative approaches to empower researchers in making informed decisions for their study designs.

Introduction to this compound

3-Hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoA (this compound) is a transient intermediate in the biosynthesis of the plant hormone jasmonic acid (JA).[1] This process occurs in the peroxisome and involves the shortening of an octanoic acid side chain through successive rounds of β-oxidation.[1] The formation and subsequent conversion of this compound are catalyzed by the Multifunctional Protein (MFP), known as ABNORMAL INFLORESCENCE MERISTEM 1 (AIM1) in Arabidopsis.[1] Therefore, a knockdown model targeting the AIM1 gene is a common strategy to study the effects of disrupting this pathway.

Core Validation Strategies: A Comparison

Validating a gene knockdown is essential to confirm that the observed phenotype is a direct result of the reduced expression of the target gene. Validation should ideally be performed at the mRNA, protein, and functional levels. The two most common and direct methods are quantitative Real-Time PCR (qPCR) and Western blotting.[2]

Validation Method Principle Throughput Quantitative Capability Key Advantages Key Limitations
Quantitative RT-PCR (qPCR) Measures the relative quantity of target mRNA levels by reverse transcribing RNA into cDNA and amplifying it.[3]HighQuantitativeHighly sensitive and specific; provides direct measure of transcript degradation.[2]Does not confirm reduction at the protein level; protein stability can lead to a disconnect between mRNA and protein levels.[2]
Western Blot Uses antibodies to detect the specific target protein in a complex mixture separated by size.[4][5]Low to MediumSemi-quantitative to QuantitativeConfirms reduction of the target protein, the functional molecule. Provides molecular weight confirmation.[5][6]Dependent on antibody availability and specificity; can be time-consuming and less sensitive than qPCR.[5][7]
Functional/Phenotypic Assay Measures a biological outcome of the gene knockdown (e.g., downstream metabolite levels, altered plant defense response).VariableIndirectly QuantitativeConfirms the biological consequence of the knockdown, linking genotype to phenotype.Can be influenced by off-target effects; may not be specific to the target gene alone.

Quantitative Data Summary

Below are representative data from a hypothetical experiment validating an AIM1 knockdown in Arabidopsis using a specific small interfering RNA (siRNA).

Table 1: qRT-PCR Analysis of AIM1 mRNA Levels

Sample Normalized Fold Change (vs. Scrambled siRNA) Standard Deviation p-value
Scrambled siRNA Control1.00± 0.12-
AIM1 siRNA #10.23± 0.05< 0.01
AIM1 siRNA #20.31± 0.07< 0.01

Data represent mean values from three biological replicates. Normalization was performed using a housekeeping gene.

Table 2: Western Blot Analysis of AIM1 Protein Levels

Sample Relative Protein Abundance (Normalized to Loading Control) Standard Deviation p-value
Scrambled siRNA Control1.00± 0.15-
AIM1 siRNA #10.35± 0.09< 0.05
AIM1 siRNA #20.42± 0.11< 0.05

Densitometry analysis of Western blots from three biological replicates. A housekeeping protein (e.g., Actin) was used as a loading control.

Experimental Workflows and Signaling Pathways

To provide a clear visual representation of the processes involved, the following diagrams illustrate the validation workflow and the relevant biological pathway.

G cluster_setup Experimental Setup cluster_validation Validation cluster_mrna mRNA Level cluster_protein Protein Level cluster_analysis Data Analysis siRNA_Design Design AIM1-specific and Scrambled siRNAs Transfection Transfect Plant Cells (e.g., Protoplasts) siRNA_Design->Transfection Incubation Incubate for 48-72h Transfection->Incubation Harvest Harvest Cells Incubation->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Extraction Protein Extraction Harvest->Protein_Extraction cDNA_Synth cDNA Synthesis RNA_Isolation->cDNA_Synth qPCR qRT-PCR cDNA_Synth->qPCR qPCR_Analysis Relative Quantification (ΔΔCt Method) qPCR->qPCR_Analysis Western_Blot Western Blot Protein_Extraction->Western_Blot WB_Analysis Densitometry Analysis Western_Blot->WB_Analysis Conclusion Confirm Knockdown Efficacy qPCR_Analysis->Conclusion WB_Analysis->Conclusion

Caption: Experimental workflow for siRNA-mediated knockdown validation.

JasmonicAcidPathway OPDA 12-oxo-phytodienoic acid (OPDA) OPC8 OPC-8:0-CoA OPDA->OPC8 OPCL1 EnoylCoA trans-Δ2-OPC-6-CoA OPC8->EnoylCoA ACX HydroxyOPC6 3-Hydroxy-OPC-6-CoA EnoylCoA->HydroxyOPC6 AIM1 (Hydratase) KetoOPC6 3-Keto-OPC-6-CoA HydroxyOPC6->KetoOPC6 AIM1 (Dehydrogenase) OPC6 OPC-6-CoA KetoOPC6->OPC6 KAT2 HydroxyOPC4 This compound OPC6->HydroxyOPC4 ACX, AIM1 OPC4 OPC-4-CoA HydroxyOPC4->OPC4 AIM1, KAT2 JA_CoA JA-CoA OPC4->JA_CoA β-oxidation cycle JA Jasmonic Acid (JA) JA_CoA->JA Thioesterase OPCL1_label OPCL1 ACX_label1 ACX AIM1_label AIM1 (MFP) [TARGET FOR KNOCKDOWN] KAT2_label1 KAT2 ACX_label2 ACX KAT2_label2 KAT2 Thioesterase_label Thioesterase

Caption: Jasmonic acid biosynthesis pathway in the peroxisome.

Experimental Protocols

Protocol 1: siRNA Transfection of Arabidopsis Protoplasts
  • Preparation: Isolate protoplasts from 4-week-old Arabidopsis leaf tissue. Resuspend protoplasts in MMg solution (0.4 M mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7) to a final concentration of 2 x 10^5 cells/mL.

  • Transfection Mix: For each sample, mix 10 µg of siRNA (either target-specific or scrambled control) with 200 µL of protoplast suspension.

  • PEG Treatment: Gently add an equal volume (210 µL) of PEG-calcium solution (40% w/v PEG 4000, 0.2 M mannitol, 100 mM CaCl2). Incubate for 15-20 minutes at room temperature.

  • Washing and Incubation: Dilute the mixture with 5 volumes of W5 solution (154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7). Centrifuge at 100 x g for 2 minutes to pellet protoplasts. Resuspend in 1 mL of W5 and incubate for 48-72 hours under low light.[8]

Protocol 2: Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit) following the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.[9]

  • qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix. A typical 20 µL reaction includes: 10 µL 2x SYBR Green Master Mix, 1 µL each of forward and reverse primers (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

  • Thermal Cycling: Perform the reaction on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Determine the threshold cycle (Ct) for each sample. Calculate the relative expression of the target gene (AIM1) using the 2^-ΔΔCt method, normalized to a stably expressed housekeeping gene (e.g., Actin2 or UBQ10).[3]

Protocol 3: Western Blotting
  • Protein Extraction: Lyse harvested cells in RIPA buffer supplemented with protease inhibitors.[5] Quantify total protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate with a primary antibody specific to the target protein (AIM1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control.[7][10]

Alternative and Complementary Models

While siRNA-based knockdown is a powerful tool, other gene-silencing technologies offer different advantages and can be used for complementary validation.

Technology Mechanism Effect Advantages Disadvantages
siRNA/shRNA (RNAi) Post-transcriptional degradation of target mRNA.[11]Knockdown (Transient/Stable)Rapid and relatively easy to implement; allows for studying essential genes where a full knockout might be lethal.[6][12]Knockdown is often incomplete; potential for off-target effects.[13][14]
CRISPR-Cas9 Nuclease-mediated double-strand break in genomic DNA, leading to frameshift mutations via error-prone repair (NHEJ).[15]Knockout (Permanent)Complete and permanent loss of gene function; highly specific.[15]Can be lethal if the gene is essential; more time-consuming to generate stable lines.[5][12]
CRISPRi (Interference) A deactivated Cas9 (dCas9) fused to a repressor domain is guided to the gene's promoter to block transcription.[12][13]Knockdown (Reversible)Highly specific transcriptional repression; tunable level of knockdown; low off-target effects compared to RNAi.[12]Requires expression of a large dCas9-fusion protein; may not achieve as deep a knockdown as RNAi in all cases.

Using a CRISPR-Cas9 knockout line as a negative control is considered the gold standard for validating antibody specificity in Western blotting experiments.[5][7] If the antibody signal disappears in the knockout line, it confirms its specificity for the target protein.

By employing a multi-faceted validation approach that combines molecular techniques like qPCR and Western blotting with functional assays, researchers can generate robust and reproducible data, ensuring the reliability of their this compound knockdown model.

References

Safety Operating Guide

Prudent Disposal of 3-Hydroxy-OPC4-CoA: A Guide to Laboratory Safety and Chemical Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety and logistical information for the proper disposal of 3-Hydroxy-OPC4-CoA. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. The following procedures are based on established principles of chemical safety and are intended to provide clear, step-by-step guidance.

Hazard Profile and Safety Summary

While specific toxicological data for this compound is not available, its structure as a complex organic molecule necessitates careful handling to minimize exposure. Inhalation, skin contact, and ingestion are potential routes of exposure.[1] It is prudent to treat this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn when handling this compound. This includes:

  • A laboratory coat

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)[2][3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any aerosols.

Quantitative Data and Handling Summary

The following table summarizes key operational parameters for the safe handling and disposal of waste containing this compound.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteIn the absence of specific data, a conservative approach is necessary to ensure safety and compliance.
PPE Requirement Lab coat, safety goggles, nitrile glovesStandard practice for handling chemicals of unknown toxicity to prevent skin and eye exposure.[1][4][5]
Solid Waste Container Sealable, high-density polyethylene (B3416737) (HDPE) or glass container, clearly labeled.To prevent leakage and ensure chemical compatibility.[6] Proper labeling is required for regulatory compliance and safe handling by waste management personnel.[6]
Liquid Waste Container Sealable, chemical-resistant container (HDPE or glass). Segregate halogenated and non-halogenated solvents.Prevents dangerous reactions from mixing incompatible waste streams and facilitates proper disposal by EHS.[6][7]
Waste Storage Designated Satellite Accumulation Area (SAA) within the laboratory. Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]Ensures waste is managed safely at the point of generation and is ready for scheduled EHS pickup.
Disposal Method Collection by the institution's Environmental Health & Safety (EHS) department for final disposal, typically via high-temperature incineration for organic chemical waste.Ensures the compound is destroyed in a compliant and environmentally responsible manner.[7]

Operational Disposal Protocol

The following step-by-step procedure should be followed for the disposal of this compound and materials contaminated with it.

1. Waste Segregation at the Point of Generation:

Proper segregation is crucial for safe and compliant disposal.[2] Do not mix different waste streams.

  • Solid Waste:

    • Place any unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and weigh boats, and contaminated lab supplies (e.g., pipette tips, microfuge tubes) into a designated hazardous solid waste container.[2][7]

    • This container must be made of a compatible material (e.g., HDPE) and have a secure, tight-fitting lid.[6]

  • Liquid Waste:

    • Collect all solutions containing this compound in a sealable, chemical-resistant hazardous liquid waste container.[6]

    • Segregate liquid waste based on the solvent. Do not mix aqueous solutions with organic solvents. Furthermore, separate halogenated and non-halogenated organic solvents into different waste containers.[6][7]

    • Never pour chemical waste down the drain.[2]

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.[7]

2. Containerization and Labeling:

  • Use Appropriate Containers: All waste must be collected in containers that are in good condition and compatible with the chemical nature of the waste.[7]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent/matrix, the approximate concentration, and the date the waste was first added.[6] Follow your institution's specific labeling requirements.

3. Storage of Chemical Waste:

  • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Ensure that waste containers are kept tightly sealed except when adding waste.[6]

  • The SAA should be located at or near the point of waste generation and be under the control of laboratory personnel.[6]

4. Final Disposal:

  • Contact your institution's EHS department for guidance and to schedule a pickup of the hazardous waste.

  • Do not attempt to dispose of the chemical waste through standard trash or sewer systems. All waste must be disposed of in accordance with local, regional, and national regulations.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the general workflow for handling this compound and the decision-making process for its proper disposal.

cluster_exp Experimental Workflow cluster_disp Waste Collection cluster_final Final Disposal Path A Weighing & Preparation of this compound B Experimental Use (e.g., enzymatic assay) A->B C Generation of Waste (Solid & Liquid) B->C D Contaminated Solids (Gloves, Tips, etc.) C->D E Aqueous & Solvent Solutions C->E F Segregate into Labeled Hazardous Waste Containers D->F E->F G Store in Satellite Accumulation Area (SAA) F->G H Contact EHS for Waste Pickup G->H I Compliant Disposal (e.g., Incineration) H->I

Caption: Experimental workflow leading to the generation and collection of waste.

cluster_type Identify Waste Type cluster_action Segregation & Containerization Start Waste Generated Solid Solid (e.g., gloves, tubes) Start->Solid Liquid Liquid (e.g., solutions) Start->Liquid Sharps Sharps (e.g., needles) Start->Sharps Solid_Bin Place in Labeled Solid Hazardous Waste Container Solid->Solid_Bin Liquid_Bin Place in Labeled Liquid Hazardous Waste Container Liquid->Liquid_Bin Sharps_Bin Place in Labeled Hazardous Sharps Container Sharps->Sharps_Bin End Store in SAA & Await EHS Pickup Solid_Bin->End Liquid_Bin->End Sharps_Bin->End

Caption: Decision-making process for waste segregation and disposal.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.